molecular formula C23H21NO B014561 N-Acryloyl-1-pyrenebutylamine CAS No. 133399-57-2

N-Acryloyl-1-pyrenebutylamine

Numéro de catalogue: B014561
Numéro CAS: 133399-57-2
Poids moléculaire: 327.4 g/mol
Clé InChI: JXBUWCCWJDDJSJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-Acryloyl-1-pyrenebutylamine, also known as this compound, is a useful research compound. Its molecular formula is C23H21NO and its molecular weight is 327.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-(4-pyren-1-ylbutyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO/c1-2-21(25)24-15-4-3-6-16-9-10-19-12-11-17-7-5-8-18-13-14-20(16)23(19)22(17)18/h2,5,7-14H,1,3-4,6,15H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBUWCCWJDDJSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405020
Record name N-Acryloyl-1-pyrenebutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133399-57-2
Record name N-Acryloyl-1-pyrenebutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: N-Acryloyl-1-pyrenebutylamine (CAS 133399-57-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acryloyl-1-pyrenebutylamine, with the CAS number 133399-57-2, is a fluorescent monomer that plays a pivotal role in the development of advanced materials, particularly in the realm of polymer chemistry and bioconjugation. Its structure uniquely combines the environmentally sensitive fluorescent properties of the pyrene (B120774) moiety with a reactive acrylamide (B121943) group. This design allows for its incorporation into polymer chains or covalent attachment to biological molecules. The pyrene group serves as a powerful spectroscopic probe, whose fluorescence emission is highly sensitive to its local microenvironment, making it an invaluable tool for studying molecular interactions, conformations, and dynamics. This guide provides a comprehensive overview of its properties, synthesis, and key applications.

Physicochemical and Spectroscopic Properties

This compound is typically a light brown solid. Its key properties are summarized in the tables below.

Identifier Value
CAS Number 133399-57-2
Molecular Formula C₂₃H₂₁NO
Molecular Weight 327.42 g/mol
Alternate Names [N-(1-Pyrenebutyl)]acrylamide; N-[4-(1-Pyrenyl)butyl]-2-propenamide
Physical Property Value
Appearance Light Brown Solid[1]
Solubility Soluble in Benzene, Chloroform, Ethyl Acetate[1]

The most significant feature of this compound is its fluorescence. The pyrene moiety exhibits a characteristic vibronic fine structure in its monomer emission spectrum and the unique ability to form an "excimer" (excited state dimer) when two pyrene molecules are in close proximity (~10 Å).

Spectroscopic Property Description Typical Wavelengths (nm)
UV Absorption Strong absorption in the UV region due to the pyrene chromophore.~312, 326, 342
Monomer Fluorescence Emission Characterized by five major vibronic bands (I-V). The ratio of the intensities of these bands (e.g., I₁/I₃) is sensitive to the polarity of the local environment.Band I: ~375, Band III: ~385
Excimer Fluorescence Emission A broad, unstructured, and red-shifted emission band that appears when two pyrene moieties are in close proximity. The ratio of excimer to monomer fluorescence intensity (Iₑ/Iₘ) is a measure of intermolecular or intramolecular interactions.Centered around 460-520

Synthesis and Characterization

General Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products 1-Pyrenebutylamine (B13852) 1-Pyrenebutylamine Reaction_Vessel Reaction in an aprotic solvent (e.g., Dichloromethane) with a non-nucleophilic base (e.g., Triethylamine) 1-Pyrenebutylamine->Reaction_Vessel Acryloyl_chloride Acryloyl chloride Acryloyl_chloride->Reaction_Vessel Crude_Product Crude this compound Reaction_Vessel->Crude_Product Acylation Final_Product Purified this compound Crude_Product->Final_Product Purification (e.g., Column Chromatography)

Figure 1: General synthetic workflow for this compound.

Characterization

The successful synthesis of this compound would be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of both the pyrene and acrylamide moieties.

  • FTIR Spectroscopy: To identify characteristic functional groups, such as the amide C=O and N-H stretches.

  • Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.

  • UV-Vis and Fluorescence Spectroscopy: To verify the photophysical properties of the pyrene chromophore.

Experimental Protocols: Applications in Polymer Science

This compound is extensively used as a fluorescent monomer in the synthesis of "smart" or responsive polymers, such as poly(N-isopropylacrylamide) (PNIPAM). The pyrene label allows for the investigation of polymer chain dynamics, aggregation, and phase transitions.

Synthesis of Pyrene-Labeled Poly(N-isopropylacrylamide)

This protocol describes the free-radical polymerization of N-isopropylacrylamide (NIPAM) with a small amount of this compound to yield a fluorescently labeled polymer.

Materials:

  • N-isopropylacrylamide (NIPAM)

  • This compound

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Anhydrous 1,4-Dioxane (solvent)

  • Methanol (B129727) (for precipitation)

  • Diethyl ether (for washing)

  • Schlenk flask and standard glassware for inert atmosphere reactions

  • Nitrogen or Argon gas supply

Procedure:

  • In a Schlenk flask, dissolve NIPAM and a molar equivalent of this compound (e.g., 1 mol%) in anhydrous 1,4-dioxane.

  • Add the initiator, AIBN (e.g., 0.5 mol% relative to total monomers).

  • De-gas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the polymerization.

  • Backfill the flask with an inert gas (Nitrogen or Argon).

  • Heat the reaction mixture in an oil bath at a controlled temperature (e.g., 60-70 °C) for a specified time (e.g., 12-24 hours) with constant stirring.

  • After the polymerization is complete, cool the solution to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol or diethyl ether with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer multiple times with fresh diethyl ether to remove unreacted monomers and initiator.

  • Dry the purified pyrene-labeled PNIPAM polymer in a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.

Polymerization_Workflow Start Start Dissolve Dissolve NIPAM, this compound, and AIBN in Dioxane Start->Dissolve Degas De-gas solution via Freeze-Pump-Thaw Cycles Dissolve->Degas Polymerize Heat under Inert Atmosphere (60-70°C, 12-24h) Degas->Polymerize Precipitate Precipitate Polymer in Methanol/Diethyl Ether Polymerize->Precipitate Filter_Wash Filter and Wash Polymer Precipitate->Filter_Wash Dry Dry Polymer under Vacuum Filter_Wash->Dry End Characterize Pyrene-Labeled PNIPAM Dry->End

Figure 2: Experimental workflow for the synthesis of pyrene-labeled PNIPAM.

Fluorescence Quenching Studies

Fluorescence quenching experiments can be used to study the accessibility of the pyrene labels within a polymer to small molecule quenchers, providing insights into the polymer's conformation and microenvironment.

Materials:

  • Pyrene-labeled polymer solution (e.g., in water or an organic solvent)

  • Quencher stock solution (e.g., a nitroxide spin label like TEMPO, or iodide salts)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a dilute solution of the pyrene-labeled polymer with a known concentration.

  • Record the fluorescence emission spectrum of the polymer solution in the absence of any quencher, exciting at a wavelength where the pyrene absorbs (e.g., 334 nm).

  • Titrate the polymer solution with small aliquots of the quencher stock solution.

  • After each addition of the quencher, allow the solution to equilibrate and then record the fluorescence emission spectrum.

  • Monitor the decrease in the fluorescence intensity of the pyrene monomer and/or excimer as a function of the quencher concentration.

  • Analyze the data using the Stern-Volmer equation to determine the quenching constant, which provides information about the quenching efficiency and the accessibility of the pyrene probe.

Quenching_Workflow Start Start Prepare_Sample Prepare dilute solution of Pyrene-labeled polymer Start->Prepare_Sample Initial_Spectrum Record baseline fluorescence emission spectrum (no quencher) Prepare_Sample->Initial_Spectrum Add_Quencher Add aliquot of quencher stock solution Initial_Spectrum->Add_Quencher Equilibrate Equilibrate the solution Add_Quencher->Equilibrate Record_Spectrum Record fluorescence emission spectrum Equilibrate->Record_Spectrum Repeat More quencher? Record_Spectrum->Repeat Repeat->Add_Quencher Yes Analyze Analyze data using Stern-Volmer equation Repeat->Analyze No End End Analyze->End

References

Photophysical Properties of N-Acryloyl-1-pyrenebutylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acryloyl-1-pyrenebutylamine is a fluorescent monomer that incorporates the well-characterized pyrene (B120774) fluorophore. Pyrene is renowned for its sensitivity to the local microenvironment, long fluorescence lifetime, and the ability to form excimers, making it a powerful tool in various research applications, including polymer science, bioconjugation, and drug delivery.[1][2] This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their characterization, and logical workflows for these procedures.

Core Photophysical Properties

The photophysical behavior of this compound is dominated by the pyrene moiety. Key characteristics include its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime. These properties can be influenced by factors such as solvent polarity, temperature, and the proximity of other pyrene molecules.

Data Presentation

Table 1: Absorption and Emission Spectral Properties

ParameterValue (in specified solvent)Solvent
Absorption Maximum (λabs) ~345 nmDichloromethane
Molar Extinction Coefficient (ε) >104 L mol-1 cm-1Dichloromethane
Monomer Emission Maxima (λem) ~375, 395 nmDichloromethane
Excimer Emission Maximum (λem) ~480 nmDichloromethane

Note: The absorption maximum corresponds to the S0 → S2 transition of the pyrene chromophore. The monomer emission displays characteristic vibronic fine structure.[3]

Table 2: Fluorescence Quantum Yield and Lifetime

ParameterValue (in specified solvent)Solvent
Fluorescence Quantum Yield (Φf) Dichloromethane
Fluorescence Lifetime (τf) Dichloromethane

Note: The quantum yield and lifetime are highly dependent on the solvent and the presence of quenchers such as molecular oxygen.

Experimental Protocols

Detailed methodologies for the characterization of the photophysical properties of this compound are provided below.

Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., dichloromethane)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution of this compound of known concentration in the chosen solvent.

  • Prepare a series of dilutions from the stock solution.

  • Record the absorption spectrum of each dilution from 250 nm to 450 nm, using the pure solvent as a blank.

  • Identify the wavelength of maximum absorbance (λabs).

  • Using the Beer-Lambert law (A = εcl), plot absorbance at λabs versus concentration.

  • The molar extinction coefficient (ε) is determined from the slope of the resulting linear plot.

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum of this compound.

Materials:

  • This compound solution (from absorption spectroscopy)

  • Fluorescence spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Use a dilute solution of this compound with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.

  • Set the excitation wavelength to the absorption maximum (e.g., 345 nm).

  • Record the emission spectrum from 350 nm to 600 nm.

  • Identify the emission maxima for both monomer and any potential excimer fluorescence.

Fluorescence Quantum Yield Determination

Objective: To determine the fluorescence quantum yield (Φf) of this compound using a relative method.

Materials:

  • This compound solution

  • Quantum yield standard with a known Φf in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4)

  • UV-Vis spectrophotometer

  • Fluorescence spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

  • Measure the absorbance of each solution at the chosen excitation wavelength.

  • Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings for both sample and standard.

  • Integrate the area under the emission curves for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The quantum yield is calculated using the following equation: Φsample = Φstandard * (gradientsample / gradientstandard) * (η2sample / η2standard) where Φ is the quantum yield, gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime (τf) of this compound.

Materials:

  • This compound solution

  • Time-Correlated Single Photon Counting (TCSPC) system or a phase-modulation fluorometer

  • Pulsed light source (e.g., laser diode or LED) with an emission wavelength suitable for excitation of the sample

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a dilute, deoxygenated solution of this compound. Deoxygenation is crucial as oxygen is an efficient quencher of pyrene fluorescence. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solution.

  • Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

  • Measure the fluorescence decay of the sample at the monomer emission wavelength.

  • Analyze the decay data by fitting it to a multi-exponential decay model, deconvoluting the IRF. The fluorescence lifetime (τf) is obtained from the fitting parameters.

Mandatory Visualizations

The following diagrams illustrate the workflows for the key experimental procedures described above.

experimental_workflow_absorption cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions measure_samples Record Absorption Spectra of Dilutions prep_dilutions->measure_samples measure_blank Record Blank Spectrum (Solvent) measure_blank->measure_samples identify_lambda_max Identify λmax measure_samples->identify_lambda_max plot_data Plot Absorbance vs. Concentration identify_lambda_max->plot_data calculate_epsilon Calculate Molar Extinction Coefficient (ε) from Slope plot_data->calculate_epsilon

Caption: Workflow for Absorption Spectroscopy.

experimental_workflow_fluorescence cluster_setup Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis set_excitation Set Excitation Wavelength (λex = λabs) set_emission_range Set Emission Wavelength Range set_excitation->set_emission_range measure_emission Record Emission Spectrum set_emission_range->measure_emission identify_emission_max Identify Monomer and Excimer Emission Maxima measure_emission->identify_emission_max

Caption: Workflow for Fluorescence Spectroscopy.

experimental_workflow_qyield cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Sample Dilutions (Abs < 0.1) measure_abs Measure Absorbance of All Solutions prep_sample->measure_abs prep_standard Prepare Standard Dilutions (Abs < 0.1) prep_standard->measure_abs measure_fluor Record Fluorescence Spectra of All Solutions measure_abs->measure_fluor integrate_spectra Integrate Fluorescence Spectra measure_fluor->integrate_spectra plot_data Plot Integrated Intensity vs. Absorbance integrate_spectra->plot_data calculate_qy Calculate Quantum Yield plot_data->calculate_qy

Caption: Workflow for Quantum Yield Determination.

experimental_workflow_lifetime cluster_prep Sample Preparation cluster_measurement TCSPC Measurement cluster_analysis Data Analysis deoxygenate Deoxygenate Sample Solution measure_decay Measure Fluorescence Decay of Sample deoxygenate->measure_decay measure_irf Measure Instrument Response Function (IRF) measure_irf->measure_decay fit_decay Fit Decay Data with Deconvolution of IRF determine_lifetime Determine Fluorescence Lifetime (τf) fit_decay->determine_lifetime

Caption: Workflow for Fluorescence Lifetime Measurement.

References

An In-depth Technical Guide to the Synthesis of N-Acryloyl-1-pyrenebutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for N-Acryloyl-1-pyrenebutylamine, a fluorescently-labeled acrylamide (B121943) monomer. The synthesis involves a three-step process commencing with the commercially available 1-pyrenebutyric acid. This document outlines detailed experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes visualizations of the chemical transformations and experimental workflows to aid in comprehension and reproducibility.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a robust three-step reaction sequence. The pathway begins with the amidation of 1-pyrenebutyric acid to form the intermediate 4-(1-pyrenyl)butyramide. Subsequently, the amide is reduced to the corresponding primary amine, 1-pyrenebutylamine (B13852). The final step involves the acylation of 1-pyrenebutylamine with acryloyl chloride to yield the target molecule.

Synthesis_Pathway A 1-Pyrenebutyric Acid B 4-(1-Pyrenyl)butyramide A->B Step 1: Amidation (NH3, Heat or Coupling Agent) C 1-Pyrenebutylamine B->C Step 2: Reduction (Borane Dimethyl Sulfide (B99878) Complex) D This compound C->D Step 3: Acylation (Acryloyl Chloride, Base)

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for each key experiment in the synthesis of this compound.

Step 1: Synthesis of 4-(1-Pyrenyl)butyramide from 1-Pyrenebutyric Acid

Objective: To convert the carboxylic acid group of 1-pyrenebutyric acid into a primary amide. A common method involves the formation of an ammonium (B1175870) salt followed by thermal dehydration[1][2].

Experimental Workflow:

Amidation_Workflow cluster_0 Reaction Setup cluster_1 Dehydration cluster_2 Isolation and Purification A Dissolve 1-pyrenebutyric acid in excess B Add solid ammonium carbonate slowly at room temperature A->B C Stir until CO2 evolution ceases B->C D Heat the mixture under reflux C->D E Distill to remove excess acid and water D->E F Recrystallize the crude product E->F G Dry the purified 4-(1-pyrenyl)butyramide F->G

Figure 2: Experimental workflow for the amidation of 1-pyrenebutyric acid.

Procedure:

  • To an excess of 1-pyrenebutyric acid in a round-bottom flask, slowly add solid ammonium carbonate at room temperature with stirring.

  • Continue stirring until the evolution of carbon dioxide gas ceases, indicating the formation of the ammonium salt.

  • Fit the flask with a reflux condenser and heat the mixture to induce dehydration of the ammonium salt to the amide.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • The crude 4-(1-pyrenyl)butyramide can be purified by recrystallization from a suitable solvent.

Step 2: Reduction of 4-(1-Pyrenyl)butyramide to 1-Pyrenebutylamine

Objective: To reduce the amide functionality of 4-(1-pyrenyl)butyramide to a primary amine using a borane (B79455) reagent. Borane dimethyl sulfide complex is an effective reagent for this transformation[3].

Procedure:

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 4-(1-pyrenyl)butyramide in anhydrous tetrahydrofuran (B95107) (THF).

  • To this solution, add borane dimethyl sulfide complex (BMS) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and cautiously quench the excess borane by the slow addition of methanol.

  • Acidify the mixture with hydrochloric acid and stir to hydrolyze the amine-borane complex.

  • Basify the aqueous solution with a strong base (e.g., NaOH) to liberate the free amine.

  • Extract the 1-pyrenebutylamine with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude amine by column chromatography.

Step 3: Synthesis of this compound from 1-Pyrenebutylamine

Objective: To acylate the primary amine, 1-pyrenebutylamine, with acryloyl chloride to form the final N-substituted acrylamide product. The Schotten-Baumann reaction conditions are suitable for this purpose[4].

Procedure:

  • Dissolve 1-pyrenebutylamine in a suitable solvent such as dichloromethane (B109758) or a biphasic system of water and an organic solvent.

  • Add a base, such as triethylamine (B128534) or an aqueous solution of sodium hydroxide, to the solution to act as an acid scavenger.

  • Cool the mixture in an ice bath and add acryloyl chloride dropwise with vigorous stirring.

  • Allow the reaction to proceed at low temperature and then warm to room temperature until completion (monitored by TLC).

  • If a biphasic system is used, separate the organic layer. If a single organic solvent is used, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude this compound by column chromatography to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates. Please note that the yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and scale.

StepReactantProductMolecular Weight ( g/mol )CAS NumberRepresentative Yield (%)
11-Pyrenebutyric acid4-(1-Pyrenyl)butyramide288.343443-45-680-90
4-(1-Pyrenyl)butyramide287.3671942-36-4
24-(1-Pyrenyl)butyramide1-Pyrenebutylamine273.38205488-15-985-95
31-PyrenebutylamineThis compound327.42133399-57-270-85

Characterization Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity. The 1H NMR spectrum is expected to show signals corresponding to the pyrene (B120774) aromatic protons, the butyl chain protons, and the vinyl protons of the acryloyl group. The 13C NMR spectrum would provide complementary information on the carbon framework.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretching vibrations.

Conclusion

The synthesis of this compound can be reliably achieved through a three-step pathway starting from 1-pyrenebutyric acid. The described protocols for amidation, reduction, and acylation provide a solid foundation for the laboratory preparation of this valuable fluorescent monomer. While specific yields and detailed characterization data require experimental determination, the methodologies presented in this guide are based on well-established chemical transformations and offer a high probability of success for researchers in the fields of materials science, drug development, and biomedical research.

References

An In-depth Technical Guide to the Solubility of N-Acryloyl-1-pyrenebutylamine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of N-Acryloyl-1-pyrenebutylamine, a fluorescent monomer widely used in polymer science and for the development of fluorescent probes. Given the limited availability of direct quantitative solubility data for this specific compound, this guide synthesizes information from structurally related molecules, namely pyrene (B120774) and N-substituted acrylamides, to provide a robust estimation of its solubility in a range of common laboratory solvents. Furthermore, this document details a representative experimental protocol for the utilization of this compound in polymer synthesis, a primary application of this compound.

Core Compound Properties

This compound possesses a molecular structure that combines the large, hydrophobic polycyclic aromatic pyrene moiety with a more polar N-butylacrylamide group. This amphiphilic nature dictates its solubility, suggesting it is most soluble in organic solvents that can effectively solvate both the nonpolar pyrene ring system and the polar amide group. It is anticipated to have poor solubility in highly polar solvents like water and in very nonpolar aliphatic solvents.

Quantitative Solubility Data

SolventChemical ClassPolarity IndexPredicted Solubility of this compoundSupporting Data for Structurally Similar Compounds
Water Protic10.2Very LowPyrene is practically insoluble in water (0.135 mg/L at 25°C).[1] N-substituted acrylamides with larger alkyl groups have limited water solubility.
Methanol (B129727) Protic5.1ModerateAcrylamide is highly soluble in methanol (155 g/100 mL).[2] Pyrene has moderate solubility in alcohols.
Ethanol (B145695) Protic4.3ModerateN-tert-Butylacrylamide is soluble in ethanol.[3][4] Acrylamide is soluble in ethanol (86.2 g/100 mL).[2]
Acetone (B3395972) Polar Aprotic5.1HighAcrylamide is soluble in acetone (63.1 g/100 mL).[2]
Ethyl Acetate Polar Aprotic4.4HighThis compound is reported to be soluble in ethyl acetate. N-tert-Butylacrylamide is soluble in ethyl acetate.[3][4]
Chloroform Halogenated4.1HighThis compound is reported to be soluble in chloroform.
Benzene Aromatic2.7HighThis compound is reported to be soluble in benzene.
Toluene Aromatic2.4HighPyrene is soluble in toluene.
N,N-Dimethylformamide (DMF) Polar Aprotic6.4HighN-tert-Butylacrylamide is soluble in DMF.[3][4]
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2HighMany organic compounds are soluble in DMSO.
Hexane Nonpolar0.1LowPyrene has some solubility in hexane, but the bulky butylacrylamide (B8293616) group may reduce this.

Experimental Protocol: Determination of Solubility

A standardized method for determining the solubility of this compound involves the shake-flask method, followed by spectroscopic quantification.

Materials:

  • This compound

  • Selected solvents (HPLC grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • UV-Vis spectrophotometer

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of the standard solutions and the filtered saturated solution at the wavelength of maximum absorbance (λmax) for the pyrene chromophore (typically around 345 nm).

    • Construct a calibration curve of absorbance versus concentration from the standard solutions.

    • Determine the concentration of the saturated solution from the calibration curve. This concentration represents the solubility of this compound in that solvent at the specified temperature.

Experimental Workflow: Copolymerization of this compound

A primary application of this compound is its incorporation into polymers to impart fluorescence. The following is a general workflow for the free-radical copolymerization of this compound with a co-monomer, such as an acrylate (B77674) or acrylamide.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization reagents Monomers & Initiator (e.g., Co-monomer, this compound, AIBN) flask Reaction Flask reagents->flask Add solvent Anhydrous Solvent (e.g., Toluene, DMF) solvent->flask Add degas Degas with N2/Ar (e.g., 30 min) flask->degas heat Heat to Reaction Temp (e.g., 60-80 °C) degas->heat polymerize Polymerize (e.g., 12-24 h) heat->polymerize cool Cool to Room Temp polymerize->cool precipitate Precipitate in Non-solvent (e.g., Methanol, Hexane) cool->precipitate filter Filter & Wash precipitate->filter dry Dry in Vacuum Oven filter->dry characterization Analyze Polymer (e.g., NMR, GPC, Fluorescence Spectroscopy) dry->characterization

Caption: Experimental workflow for the synthesis of a pyrene-labeled copolymer.

Conclusion

This compound is a valuable fluorescent monomer with a solubility profile that favors polar aprotic and aromatic organic solvents. While quantitative data remains to be fully elucidated, the information provided in this guide, based on structurally analogous compounds, offers a strong foundation for solvent selection in research and development. The detailed experimental protocol for solubility determination and the generalized workflow for its use in copolymerization provide practical guidance for researchers working with this versatile compound.

References

An In-Depth Technical Guide to the Fluorescence Properties of N-Acryloyl-1-pyrenebutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acryloyl-1-pyrenebutylamine is a fluorescent monomer that incorporates the well-characterized pyrene (B120774) fluorophore. Its acryloyl group allows for its incorporation into polymeric structures, making it a valuable tool for probing the microenvironment of polymers and biomacromolecules. The fluorescence of the pyrene moiety is highly sensitive to its local environment, exhibiting changes in its emission spectrum, quantum yield, and lifetime in response to solvent polarity, pH, and the proximity of other pyrene molecules. This sensitivity makes this compound and polymers derived from it powerful probes in various research areas, including drug delivery, biomolecular interactions, and materials science. This technical guide provides a comprehensive overview of the fluorescence emission and excitation spectra of this compound, along with detailed experimental protocols for its synthesis and fluorescence analysis.

Physicochemical Properties

This compound, also known as [N-(1-Pyrenebutyl)]acrylamide, is an alkyl acrylamide-functionalized pyrene compound.[1]

PropertyValueReference
CAS Number133399-57-2[1]
Molecular FormulaC₂₃H₂₁NO[1]
Molecular Weight327.42 g/mol [1]
AppearanceLight Brown Solid[2]
SolubilityBenzene, Chloroform, Ethyl Acetate[2]

Fluorescence Spectroscopy

The fluorescence of pyrene and its derivatives is characterized by a structured monomer emission and a broad, structureless excimer emission at higher concentrations. The monomer emission spectrum typically shows several vibronic bands. The ratio of the intensities of these bands, particularly the I₁/I₃ ratio, is sensitive to the polarity of the microenvironment. Excimer formation occurs when an excited-state pyrene molecule interacts with a ground-state pyrene molecule in close proximity, resulting in a red-shifted emission. This phenomenon is a powerful tool for studying intra- and intermolecular interactions in polymeric systems.

Quantitative Fluorescence Data
ParameterValueConditionsReference
Excitation Maximum (λ_ex) ~340 nmIn DMF solution (for a similar N-acryloyl-phenylalanine copolymer functionalized with a fluorophore)[3]
317 nmPyrene in cyclohexane[4]
Monomer Emission Maxima (λ_em) ~375 nm, 385 nm, 395 nmTypical for pyrene derivatives[5]
Excimer Emission Maximum (λ_em) ~455 nmFor a pyrenealkylamine derivative upon Cu²⁺ binding[6]
~480 nmFor pyrene-labeled polymers
Fluorescence Quantum Yield (Φ_f) 0.32Pyrene in cyclohexane[4]
Fluorescence Lifetime (τ_f) Varies significantly with environmentGeneral observation for pyrene derivatives

Experimental Protocols

Synthesis of N-[4-(1-pyrenyl)butylacrylamide]

A reported synthesis method involves the copolymerization of N-isopropylacrylamide (NIPAM) and N-acryloyl-L-valine (NAV) with N-[4-(1-pyrenyl)butylacrylamide].[7] Another approach is the post-modification of a copolymer with pyrenebutylamine hydrochloride.[7] While a detailed, step-by-step protocol for the synthesis of the monomer from starting materials is not explicitly provided in the search results, the following is a generalized procedure based on common organic synthesis techniques for similar compounds.

Materials:

Procedure:

  • Activation of 1-Pyrenebutyric Acid: 1-Pyrenebutyric acid is converted to its acid chloride by reacting with an excess of thionyl chloride or oxalyl chloride in anhydrous DCM. The reaction is typically stirred at room temperature until the evolution of gas ceases. The excess reagent and solvent are then removed under reduced pressure.

  • Amide Formation: The resulting 1-pyrenebutyryl chloride is dissolved in anhydrous DCM and added dropwise to a solution of 4-aminobutanol and triethylamine in anhydrous DCM at 0 °C. The reaction mixture is stirred overnight at room temperature.

  • Work-up and Purification: The reaction mixture is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated. The crude product, N-(4-hydroxybutyl)-1-pyrenebutanamide, is purified by column chromatography.

  • Acrylation: The purified N-(4-hydroxybutyl)-1-pyrenebutanamide is dissolved in anhydrous DCM containing triethylamine. Acryloyl chloride is added dropwise at 0 °C, and the reaction is stirred at room temperature overnight.

  • Final Purification: The reaction mixture is washed as described in step 3. The final product, N-[4-(1-pyrenyl)butyl]acrylamide (this compound), is purified by column chromatography and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of Synthesis Workflow

G Synthesis of this compound cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Formation cluster_2 Step 3: Acrylation cluster_3 Purification 1-Pyrenebutyric Acid 1-Pyrenebutyric Acid 1-Pyrenebutyryl Chloride 1-Pyrenebutyryl Chloride 1-Pyrenebutyric Acid->1-Pyrenebutyryl Chloride SOCl₂ or (COCl)₂ DCM N-(4-hydroxybutyl)-1-pyrenebutanamide N-(4-hydroxybutyl)-1-pyrenebutanamide 1-Pyrenebutyryl Chloride->N-(4-hydroxybutyl)-1-pyrenebutanamide 4-Aminobutanol, Et₃N DCM This compound This compound N-(4-hydroxybutyl)-1-pyrenebutanamide->this compound Acryloyl Chloride, Et₃N DCM Purified Product Purified Product This compound->Purified Product G Fluorescence Spectroscopy Workflow Start Start Prepare Dilute Sample Prepare Dilute Sample Start->Prepare Dilute Sample Place in Fluorometer Place in Fluorometer Prepare Dilute Sample->Place in Fluorometer Set Emission Wavelength Set Emission Wavelength Place in Fluorometer->Set Emission Wavelength Scan Excitation Wavelengths Scan Excitation Wavelengths Set Emission Wavelength->Scan Excitation Wavelengths Acquire Excitation Spectrum Acquire Excitation Spectrum Scan Excitation Wavelengths->Acquire Excitation Spectrum Set Excitation Wavelength Set Excitation Wavelength Acquire Excitation Spectrum->Set Excitation Wavelength Scan Emission Wavelengths Scan Emission Wavelengths Set Excitation Wavelength->Scan Emission Wavelengths Acquire Emission Spectrum Acquire Emission Spectrum Scan Emission Wavelengths->Acquire Emission Spectrum Analyze Data Analyze Data Acquire Emission Spectrum->Analyze Data End End Analyze Data->End G Photophysical Processes of Pyrene Fluorophore cluster_0 Excitation and Relaxation cluster_1 Excimer Formation cluster_2 Environmental Factors Ground State (S₀) Ground State (S₀) Excited State (S₁) Excited State (S₁) Ground State (S₀)->Excited State (S₁) Absorption (hν_ex) Excited State (S₁)->Ground State (S₀) Monomer Emission (hν_em) Excimer (E*) Excimer (E*) Excited State (S₁)->Excimer (E*) + Ground State (S₀) 2 x Ground State (S₀) 2 x Ground State (S₀) Excimer (E*)->2 x Ground State (S₀) Excimer Emission (hν'_em) Polarity Polarity Monomer Emission (hν_em) Monomer Emission (hν_em) Polarity->Monomer Emission (hν_em) Affects I₁/I₃ ratio Quenchers Quenchers Quenchers->Excited State (S₁) Non-radiative decay Proximity Proximity Proximity->Excimer (E*) Promotes formation

References

An In-depth Technical Guide to Pyrene-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene (B120774), a polycyclic aromatic hydrocarbon, has emerged as a cornerstone in the development of fluorescent probes due to its unique and advantageous photophysical properties. Its high fluorescence quantum yield, long excited-state lifetime, and characteristic monomer and excimer emissions make it an exceptionally versatile fluorophore for sensing and imaging a wide array of analytes and biological processes. This technical guide provides a comprehensive overview of pyrene-based fluorescent probes, detailing their design principles, signaling mechanisms, and applications, with a focus on providing practical experimental protocols and comparative data for researchers in the field.

Pyrene's fluorescence is highly sensitive to its local microenvironment. This sensitivity is manifested in changes in its fluorescence intensity, emission wavelength, and the ratio of its monomer to excimer emission. The monomer emission, characterized by a structured spectrum with peaks typically between 370 nm and 420 nm, can be influenced by solvent polarity. More strikingly, when two pyrene moieties are in close proximity (less than 10 Å), they can form an excited-state dimer, or "excimer," which exhibits a broad, structureless, and red-shifted emission, typically in the range of 450 nm to 550 nm.[1] This distinct spectral shift between monomer and excimer emission provides a powerful tool for ratiometric sensing, allowing for the detection of conformational changes in biomolecules and the quantification of analytes that modulate the distance between two pyrene units.

The design of pyrene-based probes involves the strategic coupling of the pyrene fluorophore to a recognition moiety that selectively interacts with the target analyte. This interaction triggers a change in the photophysical properties of the pyrene, leading to a detectable signal. Common signaling mechanisms employed in the design of these probes include Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), Förster Resonance Energy Transfer (FRET), and Aggregation-Induced Emission (AIE). These mechanisms allow for the development of "turn-on," "turn-off," and ratiometric fluorescent probes for a diverse range of targets, including metal ions, anions, small molecules, and macromolecules.

Core Signaling Mechanisms

The functionality of pyrene-based fluorescent probes is underpinned by several key photophysical signaling mechanisms. Understanding these mechanisms is crucial for the rational design of new probes and the interpretation of experimental data.

Photoinduced Electron Transfer (PET)

In a PET-based sensor, the pyrene fluorophore is linked to a recognition moiety that can act as an electron donor or acceptor. In the "off" state, the fluorescence of the pyrene is quenched due to the transfer of an electron between the fluorophore and the recognition unit upon excitation. Binding of the analyte to the recognition moiety alters its electronic properties, inhibiting the PET process and leading to a "turn-on" of fluorescence.

PET_Mechanism cluster_0 Fluorescence 'Off' State cluster_1 Fluorescence 'On' State Pyrene_Ground Pyrene (Ground State) Pyrene_Excited_Off Pyrene (Excited State) Pyrene_Ground->Pyrene_Excited_Off Excitation Receptor_Off Receptor Pyrene_Excited_Off->Receptor_Off Electron Transfer (PET) (Quenching) Pyrene_Excited_On Pyrene (Excited State) Receptor_Bound Receptor-Analyte Complex Receptor_Off->Receptor_Bound Analyte Binding Fluorescence_On Fluorescence Pyrene_Excited_On->Fluorescence_On Emission

Caption: Photoinduced Electron Transfer (PET) signaling pathway.

Chelation-Enhanced Fluorescence (CHEF)

The CHEF mechanism is often observed in probes where the pyrene fluorophore is conjugated to a chelating group. In the unbound state, the fluorescence of the pyrene may be quenched by the chelator. Upon binding to a metal ion, the chelator forms a rigid complex, which can restrict intramolecular rotations and vibrations that would otherwise lead to non-radiative decay, resulting in a significant enhancement of fluorescence.

CHEF_Mechanism cluster_0 Low Fluorescence State cluster_1 High Fluorescence State Pyrene_Excited_Quenched Pyrene-Chelator (Excited) NonRadiative_Decay Non-Radiative Decay (Vibrations/Rotations) Pyrene_Excited_Quenched->NonRadiative_Decay Quenching Pyrene_Complex_Excited Pyrene-Chelator-Metal Complex (Excited) Pyrene_Excited_Quenched->Pyrene_Complex_Excited Metal Ion Binding (Chelation) Fluorescence Fluorescence Pyrene_Complex_Excited->Fluorescence Emission

Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.

Förster Resonance Energy Transfer (FRET)

FRET is a distance-dependent energy transfer mechanism between a donor fluorophore (in this case, pyrene) and an acceptor molecule. When the donor and acceptor are in close proximity (typically 1-10 nm) and the emission spectrum of the donor overlaps with the absorption spectrum of the acceptor, excitation of the donor can lead to non-radiative energy transfer to the acceptor, which then fluoresces. Analyte-induced changes in the distance between the donor and acceptor can modulate the FRET efficiency, leading to a ratiometric readout.

FRET_Mechanism cluster_0 FRET 'On' State (Close Proximity) cluster_1 FRET 'Off' State (Increased Distance) Pyrene_Donor_Excited Pyrene Donor (Excited) Acceptor_Ground Acceptor Pyrene_Donor_Excited->Acceptor_Ground FRET Pyrene_Donor_Excited_Far Pyrene Donor (Excited) Pyrene_Donor_Excited->Pyrene_Donor_Excited_Far Analyte-induced Conformational Change Acceptor_Excited Acceptor (Excited) Acceptor_Emission Acceptor Emission Acceptor_Excited->Acceptor_Emission Donor_Emission Donor Emission Pyrene_Donor_Excited_Far->Donor_Emission

Caption: Förster Resonance Energy Transfer (FRET) signaling pathway.

Excimer Formation/Disruption

The formation of a pyrene excimer, with its distinct red-shifted emission, is a powerful tool for ratiometric sensing. Probes can be designed with two pyrene units that are brought into close proximity upon binding to a target, leading to an increase in excimer emission and a decrease in monomer emission. Conversely, a target can disrupt a pre-formed excimer, causing a shift from excimer to monomer fluorescence.

Excimer_Mechanism cluster_0 Monomer Emission cluster_1 Excimer Emission Pyrene1_Excited Pyrene 1 (Excited) Monomer_Fluorescence Monomer Fluorescence (~370-420 nm) Pyrene1_Excited->Monomer_Fluorescence Excimer Excimer (Pyrene 1*...Pyrene 2) Pyrene1_Excited->Excimer Analyte Binding (Close Proximity) Pyrene2_Ground Pyrene 2 (Ground) Excimer->Pyrene1_Excited Analyte Removal (Increased Distance) Excimer_Fluorescence Excimer Fluorescence (~450-550 nm) Excimer->Excimer_Fluorescence

Caption: Pyrene excimer formation and disruption signaling.

Aggregation-Induced Emission (AIE)

While many fluorophores suffer from aggregation-caused quenching (ACQ), some pyrene derivatives exhibit the opposite phenomenon, known as aggregation-induced emission (AIE). In dilute solutions, these molecules are weakly fluorescent due to intramolecular rotations and vibrations that provide non-radiative decay pathways. In an aggregated state, these motions are restricted, leading to a significant enhancement of fluorescence.[2] This property is particularly useful for developing probes that become fluorescent upon binding to a target that induces aggregation.

AIE_Mechanism cluster_0 Weak Emission in Solution cluster_1 Strong Emission in Aggregate AIEgen_Solution_Excited AIEgen (Excited, Solution) NonRadiative_Decay_AIE Intramolecular Motion (Non-Radiative Decay) AIEgen_Solution_Excited->NonRadiative_Decay_AIE Quenching AIEgen_Aggregate_Excited AIEgen (Excited, Aggregate) AIEgen_Solution_Excited->AIEgen_Aggregate_Excited Analyte-induced Aggregation Fluorescence_AIE Strong Fluorescence AIEgen_Aggregate_Excited->Fluorescence_AIE Emission

Caption: Aggregation-Induced Emission (AIE) signaling pathway.

Quantitative Data of Representative Pyrene-Based Fluorescent Probes

The selection of an appropriate fluorescent probe is contingent on its specific photophysical properties and its performance in detecting the target analyte. This table summarizes key quantitative data for a selection of pyrene-based probes designed for various applications.

Probe Name/TypeAnalyteλex (nm)λem (nm)Quantum Yield (Φ)Detection Limit (LOD)Binding Constant (Ka)Reference
Py-SBAl³⁺344419, 508---[3]
PDP-1Zn²⁺344416 (monomer), 495 (excimer)-8.5 x 10⁻⁸ M-[4]
Pyrene-based Schiff BaseHg²⁺---4.2 x 10⁻⁷ M-[5]
LCu²⁺380438 (excimer)-219 nM4.95 x 10⁶ M⁻¹[6]
Py2-5EGViscosity-Monomer/Excimer ratio---[7]
Pyrene-PApH-463 (monomer), 630 (excimer)-pKa = 5.6-[8]
Mc-CDBAGlucose393457-1.37 µM7.1 x 10² M⁻¹[9]
Ca-CDBAGlucose382438--4.5 x 10³ M⁻¹[9]

Note: "-" indicates that the data was not specified in the referenced source.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a common class of pyrene-based probes, as well as general procedures for their application in fluorescence titration experiments and live-cell imaging.

Synthesis of a Pyrene-Based Schiff Base Probe

This protocol describes the synthesis of a pyrene-appended Schiff base fluorescent sensor, a common structural motif for metal ion detection.[3]

Materials:

  • 1-pyrene carbaldehyde

  • 1,3-diaminopropan-2-ol

  • Dry Methanol (MeOH)

  • Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 500 mg (2.16 mmol) of 1-pyrene carbaldehyde in 50 mL of dry methanol.

  • To this solution, add 100 mg (1.11 mmol) of 1,3-diaminopropan-2-ol.

  • Reflux the reaction mixture with continuous stirring for 3 hours in the dark.

  • After reflux, allow the reaction mixture to cool to room temperature. Light yellow crystalline products will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Recrystallize the crude product from a DMF-methanol mixture (1:5, v/v) to obtain the pure product.

  • Dry the purified product under vacuum.

General Protocol for Fluorescence Titration Experiments

This protocol outlines a general procedure for evaluating the response of a fluorescent probe to an analyte.[10]

Materials:

  • Stock solution of the pyrene-based fluorescent probe in a suitable solvent (e.g., DMF, DMSO, or buffer).

  • Stock solution of the analyte of interest.

  • Spectroscopic grade solvents and/or buffers.

  • Fluorometer with cuvettes.

  • Micropipettes.

Procedure:

  • Prepare a dilute working solution of the fluorescent probe (e.g., 1-10 µM) in the desired solvent or buffer system.

  • Record the initial fluorescence emission spectrum of the probe solution by exciting at its absorption maximum (λex).

  • Incrementally add small aliquots of the analyte stock solution to the probe solution in the cuvette.

  • After each addition, mix the solution thoroughly and allow it to equilibrate for a specified time.

  • Record the fluorescence emission spectrum after each addition.

  • Plot the change in fluorescence intensity at a specific wavelength (or the ratio of intensities at two wavelengths for ratiometric probes) as a function of the analyte concentration.

  • From this data, the detection limit and binding constant can be calculated.

General Protocol for Live-Cell Imaging

This protocol provides a general workflow for using pyrene-based probes for imaging in living cells.[11][12]

Materials:

  • Cells of interest cultured on glass-bottom dishes or chamber slides.

  • Stock solution of the pyrene-based fluorescent probe (typically in DMSO).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope equipped with appropriate filters, a heated stage, and a CO₂ incubator.

Procedure:

  • Cell Seeding: Seed cells on a glass-bottom dish or chamber slide at an appropriate density to achieve 50-70% confluency on the day of imaging.

  • Probe Loading: Prepare a working solution of the pyrene-based probe in pre-warmed complete cell culture medium at the desired final concentration (typically 1-10 µM). Remove the old medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells with the probe for a specific duration (e.g., 15-60 minutes) at 37°C in a 5% CO₂ incubator. The optimal loading time should be determined empirically.

  • Washing (Optional): For some probes, it may be necessary to wash the cells with pre-warmed PBS or fresh medium to remove excess probe and reduce background fluorescence.

  • Imaging: Mount the dish or slide on the fluorescence microscope stage. Maintain the cells at 37°C and 5% CO₂ throughout the imaging experiment.

  • Image Acquisition: Acquire images using the appropriate excitation and emission filters for the pyrene probe. Minimize light exposure to reduce phototoxicity.

  • Data Analysis: Analyze the acquired images to quantify changes in fluorescence intensity, localization, or ratiometric signals in response to the experimental conditions.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the development and application of a pyrene-based fluorescent probe.

Experimental_Workflow Probe_Design Probe Design & Synthesis Characterization Structural Characterization (NMR, MS, etc.) Probe_Design->Characterization Photophysical_Studies Photophysical Studies (Absorption, Emission, Quantum Yield) Characterization->Photophysical_Studies Sensing_Studies Analyte Sensing Studies (Fluorescence Titration) Photophysical_Studies->Sensing_Studies Selectivity_Interference Selectivity & Interference Studies Sensing_Studies->Selectivity_Interference In_Vitro_Imaging In Vitro / Live-Cell Imaging Selectivity_Interference->In_Vitro_Imaging Data_Analysis Data Analysis & Interpretation In_Vitro_Imaging->Data_Analysis Publication Publication / Further Application Data_Analysis->Publication

Caption: A typical experimental workflow for pyrene-based probes.

Conclusion

Pyrene-based fluorescent probes represent a powerful and versatile class of tools for researchers across various scientific disciplines. Their unique photophysical properties, particularly the distinct monomer and excimer emissions, enable the design of highly sensitive and ratiometric sensors for a wide range of applications. This guide has provided a foundational understanding of the core principles of pyrene-based probes, including their signaling mechanisms, quantitative performance metrics, and practical experimental protocols. By leveraging the information and methodologies presented herein, researchers can effectively design, synthesize, and apply these probes to advance their investigations in chemical biology, diagnostics, and drug development. The continued exploration and innovative design of pyrene-based systems promise to further expand their utility and impact in the scientific community.

References

An In-depth Technical Guide to N-Acryloyl-1-pyrenebutylamine: Chemical Structure, Synthesis, and Applications in Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acryloyl-1-pyrenebutylamine, a fluorescent monomer widely utilized in polymer chemistry and materials science. This document details its chemical structure, synonyms, a plausible synthesis protocol, and its application in fluorescence quenching studies, a powerful technique for investigating molecular interactions.

Chemical Structure and Synonyms

This compound is an organic compound that features a pyrene (B120774) moiety, a polycyclic aromatic hydrocarbon known for its distinct photophysical properties, connected to an acrylamide (B121943) functional group via a butyl spacer. The acrylamide group allows for its incorporation into polymer chains through polymerization.

Chemical Structure:

Synonyms:

  • [N-(1-Pyrenebutyl)]acrylamide[1]

  • N-[4-(1-Pyrenyl)butyl]-2-propenamide

Physicochemical and Safety Data

A summary of the key physicochemical properties is provided in the table below. While specific experimental data for this compound is not extensively published, typical properties are listed. Safety information is extrapolated from data sheets of similar acrylate (B77674) compounds.

PropertyValueReference/Comment
CAS Number 133399-57-2[1]
Molecular Formula C₂₃H₂₁NO[1]
Molecular Weight 327.42 g/mol [1]
Appearance Light Brown SolidGeneral observation for similar compounds.
Solubility Soluble in Benzene, Chloroform (B151607), Ethyl Acetate[2]
Storage Store in a dry, cool, and well-ventilated place, protected from light.General recommendation for fluorescent compounds and acrylates.[3]
Safety Precautions Wear protective gloves, eye protection, and use in a well-ventilated area. Avoid breathing dust. May cause skin and eye irritation.Based on safety data for related acrylate compounds.
Photophysical Parameters These are key parameters for a fluorescent molecule. While specific values for this compound are not readily available in the literature, they can be determined experimentally as described in Section 4.
Fluorescence Quantum Yield (ΦF)To be determined experimentally.Represents the efficiency of the fluorescence process.
Fluorescence Lifetime (τF)To be determined experimentally.The average time the molecule stays in its excited state before returning to the ground state.
Molar Extinction Coefficient (ε)To be determined experimentally.A measure of how strongly the molecule absorbs light at a particular wavelength.

Synthesis Protocol

A detailed, two-step experimental protocol for the synthesis of this compound is proposed below. This protocol is based on established chemical reactions for the synthesis of the precursor amine followed by its acylation.

Step 1: Synthesis of 4-(1-Pyrenyl)butylamine Hydrochloride

This procedure is adapted from a known synthesis of the amine precursor.[4]

  • Acid Chloride Formation: To a stirred solution of 1-pyrenebutyric acid (1 equivalent) in anhydrous dichloromethane, add a catalytic amount of anhydrous dimethylformamide. Add oxalyl chloride (1.05 equivalents) dropwise at room temperature under an inert atmosphere (e.g., argon). After the initial gas evolution subsides, reflux the mixture for 1.5 hours.

  • Amidation: Cool the resulting yellow solution to room temperature. Bubble excess ammonia (B1221849) gas through the reaction mixture, leading to the instantaneous formation of a precipitate (4-(1-Pyrenyl)butyramide).

  • Work-up and Purification of Amide: Partition the reaction mixture between water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic phases, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. Recrystallize the resulting solid from an ethyl acetate/n-hexane mixture to yield pure 4-(1-Pyrenyl)butyramide.

  • Reduction to Amine: To a stirred, refluxing solution of the purified amide (1 equivalent) in anhydrous tetrahydrofuran (B95107) under an inert atmosphere, add borane-dimethyl sulfide (B99878) complex (2.5 equivalents) dropwise. After the addition, continue to reflux to drive off the dimethyl sulfide.

  • Hydrolysis and Amine Isolation: Cool the reaction mixture to room temperature and add methanol (B129727) dropwise. After gas evolution ceases, add aqueous hydrochloric acid and reflux for 1 hour. Cool the mixture and basify with aqueous sodium hydroxide. Extract the product with diethyl ether, dry the combined organic layers over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain 4-(1-pyrenyl)butylamine as a viscous liquid.

  • Salt Formation: Dissolve the amine in anhydrous diethyl ether and bubble hydrogen chloride gas through the solution to precipitate 4-(1-pyrenyl)butylamine hydrochloride. Filter and dry the solid.

Step 2: Synthesis of this compound

This procedure is a general method for the synthesis of N-substituted acrylamides.[5][6]

  • Reaction Setup: In a round-bottomed flask, dissolve 4-(1-pyrenyl)butylamine hydrochloride (1 equivalent) and triethylamine (B128534) (2.2 equivalents) in a suitable dry solvent (e.g., dry acetone (B3395972) or tetrahydrofuran) under an inert atmosphere. Cool the solution to 0-5 °C in an ice bath.

  • Acylation: To this cooled solution, add acryloyl chloride (1.1 equivalents) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 6-12 hours.

  • Work-up and Purification: Filter the reaction mixture to remove triethylamine hydrochloride precipitate. Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like chloroform and wash with water to remove any remaining salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent to yield the crude product. The product can be further purified by column chromatography on silica (B1680970) gel.

Logical Flow of Synthesis:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-(1-Pyrenyl)butylamine cluster_step2 Step 2: Synthesis of this compound 1-Pyrenebutyric Acid 1-Pyrenebutyric Acid Acid Chloride Acid Chloride 1-Pyrenebutyric Acid->Acid Chloride Oxalyl Chloride, DCM Amide Amide Acid Chloride->Amide Ammonia 4-(1-Pyrenyl)butylamine 4-(1-Pyrenyl)butylamine Amide->4-(1-Pyrenyl)butylamine BH3.Me2S, THF This compound This compound 4-(1-Pyrenyl)butylamine->this compound Acryloyl Chloride, Et3N

Figure 1. Logical workflow for the two-step synthesis of this compound.

Experimental Protocol: Fluorescence Quenching Studies

This compound, either as a free monomer or incorporated into a polymer, can be used as a fluorescent probe to study molecular interactions through fluorescence quenching. Quenching refers to any process that decreases the fluorescence intensity of a sample.

Objective: To determine the quenching efficiency of a specific quencher molecule on the fluorescence of a pyrene-labeled polymer.

Materials:

  • Pyrene-labeled polymer (synthesized using this compound).

  • A suitable solvent (e.g., THF, DMF, or aqueous buffer).

  • Quencher stock solution of known concentration.

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of Polymer Solution: Prepare a stock solution of the pyrene-labeled polymer in the chosen solvent at a concentration where the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Sample Preparation for Titration: Prepare a series of samples in quartz cuvettes, each containing the same concentration of the pyrene-labeled polymer. Add increasing volumes of the quencher stock solution to each cuvette to achieve a range of quencher concentrations. Ensure the total volume is constant across all samples by adding the appropriate amount of solvent.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the fluorometer to a value where the pyrene moiety absorbs strongly (typically around 344 nm).

    • Record the fluorescence emission spectrum for each sample over a suitable wavelength range (e.g., 360-600 nm) to observe both the monomer and any potential excimer emission.

    • Record the fluorescence intensity at the emission maximum of the pyrene monomer (around 378 nm) for each sample.

  • Data Analysis (Stern-Volmer Analysis):

    • Plot the ratio of the fluorescence intensity in the absence of the quencher (I₀) to the fluorescence intensity in the presence of the quencher (I) against the quencher concentration ([Q]).

    • According to the Stern-Volmer equation, for dynamic quenching, this plot should be linear: I₀ / I = 1 + Ksv * [Q]

    • Determine the Stern-Volmer constant (Ksv) from the slope of the linear fit. Ksv is a measure of the quenching efficiency.

Experimental Workflow for Fluorescence Quenching:

Quenching_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Prepare Polymer Stock Prepare Polymer Stock Prepare Quencher Stock Prepare Quencher Stock Prepare Polymer Stock->Prepare Quencher Stock Create Dilution Series Create Dilution Series Prepare Quencher Stock->Create Dilution Series Record Spectra Record Spectra Create Dilution Series->Record Spectra Extract Intensity Data Extract Intensity Data Record Spectra->Extract Intensity Data Stern-Volmer Plot Stern-Volmer Plot Extract Intensity Data->Stern-Volmer Plot Determine Ksv Determine Ksv Stern-Volmer Plot->Determine Ksv

Figure 2. A typical experimental workflow for a fluorescence quenching study.

This guide provides foundational information for researchers interested in utilizing this compound. The detailed protocols for synthesis and fluorescence quenching experiments are designed to be a starting point for further investigation and application in various fields of scientific research.

References

An In-depth Technical Guide to the Stability and Storage of Pyrene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical factors influencing the stability of pyrene (B120774) derivatives, outlines their primary degradation pathways, and offers detailed protocols for stability assessment and optimal storage. Understanding these elements is crucial for ensuring the reliability and reproducibility of experimental results and for maintaining the long-term efficacy of pyrene-based compounds in drug development.

Key Factors Influencing Stability

The stability of pyrene derivatives is not intrinsic but is heavily influenced by a range of environmental factors. The polycyclic aromatic hydrocarbon (PAH) core of pyrene is susceptible to degradation, particularly through oxidation.[1] Proper handling and storage are therefore paramount.

Table 1: Summary of Factors Influencing Pyrene Derivative Stability

FactorInfluence on StabilityKey Considerations
Light Exposure High susceptibility to photodegradation, especially UV-A light.[1][2]Store in dark or amber vials; minimize exposure to ambient and direct light during handling.[3][4]
Solvents Halogenated solvents like chloroform (B151607) can accelerate photodegradation.[1][2]Dichloromethane is a more stable alternative to chloroform.[2] Polarity of the solvent can also affect degradation kinetics.[1][5][6][7][8]
pH Can significantly affect stability and fluorescence properties.[9][10][11]For long-term storage of fluorescent probes, a slightly basic solution (e.g., TE buffer, pH 8.0) is often recommended.[12] Acidic conditions (pH < 7.0) can promote degradation.[12][13]
Oxygen Molecular oxygen is a critical factor in photooxidation.[1]Degas solvents or use inert gas (argon, nitrogen) for sensitive applications or long-term storage of solutions.[4]
Temperature Higher temperatures can increase the rate of degradation.Store solutions at -20°C or -80°C for long-term stability.[3][4][14] Avoid repeated freeze-thaw cycles.[3][13]

Degradation Pathways

Pyrene derivatives can degrade through several mechanisms, primarily photooxidation and microbial action.

Photodegradation Pathway

Photooxidation is the most common degradation pathway for pyrene derivatives upon exposure to light in the presence of oxygen. The process is initiated by the absorption of photons, leading to an excited state of the pyrene molecule.[1]

  • Singlet Oxygen Attack: The excited pyrene derivative can transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This species attacks the electron-rich pyrene core to form endoperoxides, which subsequently decompose into various oxidized products like quinones and carboxylic acids.[1]

  • Radical-Mediated Oxidation: The excited molecule can also undergo electron transfer to form a radical cation. This reactive intermediate can then react with water or other nucleophiles, leading to hydroxylated derivatives.[1][2]

Photooxidation_Pathway Pyrene Pyrene Derivative ExcitedPyrene Excited State Pyrene* Pyrene->ExcitedPyrene Light (hν) ExcitedPyrene->Pyrene Fluorescence SingletO2 Singlet Oxygen (¹O₂) ExcitedPyrene->SingletO2 Energy Transfer RadicalCation Radical Cation Pyrene•+ ExcitedPyrene->RadicalCation Electron Transfer O2 Molecular Oxygen (³O₂) Endoperoxides Endoperoxides SingletO2->Endoperoxides Reaction with Pyrene Core Hydroxylated Hydroxylated Derivatives RadicalCation->Hydroxylated + H₂O / Nu⁻ FinalProducts Quinones, Carboxylic Acids, Other Oxidized Products Endoperoxides->FinalProducts Decomposition Hydroxylated->FinalProducts Further Oxidation

General pathway for the photooxidation of the pyrene core.[1]
Microbial Degradation Pathway

In environmental and biological systems, microorganisms can degrade pyrene. This process is initiated by dioxygenase enzymes that attack the aromatic rings.[15][16]

The common pathway in bacteria like Mycobacterium sp. involves an initial dioxygenation at the C-4 and C-5 positions (the K-region) to form cis-4,5-pyrene-dihydrodiol.[15][16][17] This is then dehydrogenated to 4,5-dihydroxy-pyrene, which undergoes ortho-cleavage of the ring to yield phenanthrene-4,5-dicarboxylic acid.[15][17] Further metabolic steps break down the molecule into smaller components that can enter central metabolic cycles.[16]

Microbial_Degradation_Pathway Pyrene Pyrene Dihydrodiol cis-4,5-Pyrene-dihydrodiol Pyrene->Dihydrodiol Dioxygenase Dihydroxy 4,5-Dihydroxy-pyrene Dihydrodiol->Dihydroxy Dihydrodiol Dehydrogenase Dione Pyrene-4,5-dione (Autooxidation) Dihydroxy->Dione PhenanthreneDicarboxylic Phenanthrene-4,5-dicarboxylic acid Dihydroxy->PhenanthreneDicarboxylic ortho-cleavage PhenanthroicAcid 4-Phenanthroic Acid PhenanthreneDicarboxylic->PhenanthroicAcid CentralMetabolism Central Metabolism (e.g., β-ketoadipate pathway) PhenanthroicAcid->CentralMetabolism

Simplified microbial degradation pathway of pyrene by Mycobacterium sp.[15][16][17]

Recommended Storage and Handling Procedures

Adherence to proper storage and handling protocols is the most effective way to ensure the long-term stability of pyrene derivatives.

Table 2: Recommended Storage Conditions for Pyrene Derivative Probes

ConditionRecommendationRationale
Solid Form Store dry powder at -20°C or below in a desiccated environment.[3][13]Minimizes degradation from moisture and thermal energy. Stable for over a year.[3]
Solution Form Prepare concentrated stock solutions in a suitable solvent/buffer.[3]High concentrations are generally more stable than working dilutions.[13]
Solvent/Buffer Use TE buffer (10 mM Tris, 1 mM EDTA) at pH 8.0 for fluorescent probes.[3][12]Prevents acid-catalyzed degradation. EDTA chelates metal ions that can catalyze degradation.
Temperature Store stock solutions and aliquots at -20°C or -80°C.[3][4][14]Low temperatures slow down chemical and photochemical degradation processes.
Light Always protect from light using amber vials or by wrapping containers in foil.[3][4][13]Prevents photobleaching and photodegradation.[3]
Freeze-Thaw Aliquot solutions into single-use volumes to minimize freeze-thaw cycles.[3][12]Repeated freezing and thawing can denature probes and introduce moisture.[13]
Handling Allow vials to warm to room temperature before opening.[4] Purge with inert gas before sealing if possible.[4]Prevents condensation of atmospheric moisture inside the cold vial, which can cause hydrolysis.[4]

Experimental Protocols for Stability Assessment

To ensure data integrity, researchers should perform stability testing on pyrene derivatives under their specific experimental conditions.

General Workflow for Photostability Assessment

This workflow provides a systematic approach to evaluating the stability of a pyrene derivative when exposed to light.[1]

Experimental_Workflow Prep 1. Sample Preparation Prepare solution of pyrene derivative in the desired solvent. Control 2. Dark Control Store an identical sample protected from light. Prep->Control Irradiation 3. Irradiation Expose sample to a controlled light source (e.g., photostability chamber). Prep->Irradiation Monitoring 4. Time-Point Monitoring At regular intervals, withdraw aliquots from both irradiated and control samples. Control->Monitoring Irradiation->Monitoring Analysis 5. Quantitative Analysis Analyze aliquots using UV-Vis or HPLC-FLD to measure the concentration of the parent compound. Monitoring->Analysis Product_ID 6. Degradation Product ID (Optional) Analyze degraded samples using HPLC-MS or GC-MS to identify products. Analysis->Product_ID Data 7. Data Interpretation Calculate degradation rate and quantum yield. Propose degradation pathway. Analysis->Data Product_ID->Data

Workflow for a typical photostability study of a pyrene derivative.[1]
Protocol for Determining Photodegradation Quantum Yield (Φd)

The quantum yield is a measure of the efficiency of a photochemical process. This protocol determines Φd for a pyrene derivative relative to a chemical actinometer (a compound with a known quantum yield).[1]

  • Actinometer Selection: Choose a chemical actinometer that absorbs light in the same wavelength range as the pyrene derivative.

  • Solution Preparation: Prepare solutions of both the pyrene derivative and the actinometer in the desired solvent. Concentrations should be adjusted to have similar, low absorbance values (typically < 0.1) at the excitation wavelength to prevent inner filter effects.[1]

  • Irradiation: Irradiate both solutions simultaneously in a photostability chamber using a monochromatic light source.

  • Monitoring: At regular time intervals, measure the change in concentration for both the sample and the actinometer using a suitable analytical technique like UV-Vis spectroscopy or HPLC.[1][18]

  • Calculation: The photodegradation quantum yield of the sample (Φd,sample) can be calculated using the following equation:[1] Φd,sample = Φd,act × (ksample / kact) × (Aact / Asample)

    • Where Φd,act is the quantum yield of the actinometer, k is the first-order rate constant of degradation for the sample and actinometer, and A is the integrated absorbance over the irradiation wavelength range.

Protocol for Identification of Degradation Products

Identifying degradation products is crucial for understanding the degradation mechanism and potential toxicity.

  • Forced Degradation: Expose a concentrated solution of the pyrene derivative to the stress condition (e.g., intense light, harsh pH) to generate a sufficient quantity of degradation products.

  • Chromatographic Separation: Separate the components of the degraded sample using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[19]

  • Mass Spectrometry Analysis: Identify the separated components using Mass Spectrometry (MS). High-resolution mass spectrometry is particularly useful for determining the elemental composition of the products.[1][19]

  • Structure Elucidation: Propose the chemical structures of the degradation products based on their mass spectral data (including fragmentation patterns) and by comparing them to the structure of the parent compound.[1]

By implementing these stability assessment protocols and adhering to the recommended storage and handling procedures, researchers and drug development professionals can ensure the quality, reliability, and safety of their work with pyrene derivatives.

References

Methodological & Application

Application Notes and Protocols: N-Acryloyl-1-pyrenebutylamine as a Fluorescent Tag in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and utilization of N-Acryloyl-1-pyrenebutylamine as a versatile fluorescent tag in polymer chemistry. The unique photophysical properties of the pyrene (B120774) moiety allow for sensitive probing of polymer structure, dynamics, and interactions with the surrounding environment, making it an invaluable tool in materials science and biomedical applications.

Introduction to Pyrene-Labeled Polymers

This compound is an acrylamide-functionalized pyrene derivative that can be readily incorporated into polymer chains via copolymerization.[1] The pyrene group exhibits a characteristic fluorescence spectrum with two key features: a structured monomer emission and a broad, structureless excimer emission at longer wavelengths. The formation of an excimer, an excited-state dimer, is highly dependent on the proximity of two pyrene molecules. This phenomenon makes the ratio of excimer to monomer fluorescence intensity (IE/IM) a sensitive indicator of polymer chain conformation, aggregation, and intermolecular interactions.[2][3]

Key Applications:

  • Probing Polymer Dynamics: Monitoring changes in polymer chain folding, collapse, and inter-chain association.[3]

  • Sensing: Developing fluorescent sensors for temperature, pH, polarity, and the presence of quencher molecules like nitroaromatics.[4][5][6][7]

  • Drug Delivery: Designing "smart" drug delivery systems where changes in the polymer's environment can be monitored through fluorescence, and drug release can be triggered by specific stimuli.[8]

Synthesis of Pyrene-Labeled Polymers

Pyrene-labeled polymers can be synthesized through two primary methods: direct copolymerization of the pyrene-containing monomer with other monomers or post-polymerization modification of a pre-existing polymer.

Protocol for Direct Copolymerization: Thermoresponsive Poly(N-isopropylacrylamide-co-N-Acryloyl-1-pyrenebutylamine)

This protocol describes the synthesis of a thermoresponsive copolymer where the pyrene fluorescence will change in response to the polymer's lower critical solution temperature (LCST) phase transition.[9]

Materials:

  • N-isopropylacrylamide (NIPAm)

  • This compound

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Methanol (B129727) (for precipitation)

Procedure:

  • In a Schlenk flask, dissolve the desired molar ratio of NIPAm and this compound in 1,4-dioxane. A typical total monomer concentration is 10-20 wt%.

  • Add AIBN as the initiator (typically 0.1-1.0 mol% with respect to the total monomer content).

  • Deoxygenate the solution by bubbling with dry nitrogen for 30 minutes while stirring in an ice bath.

  • After deoxygenation, immerse the flask in a preheated oil bath at 70 °C and stir for 24 hours under a nitrogen atmosphere.

  • After polymerization, cool the reaction mixture to room temperature.

  • Precipitate the copolymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration and wash it several times with fresh methanol to remove unreacted monomers and initiator.

  • Dry the purified copolymer in a vacuum oven at 40-50 °C to a constant weight.

Characterization: The resulting copolymer should be characterized by:

  • ¹H NMR: To confirm the incorporation of both monomers and determine the copolymer composition.

  • FT-IR: To identify the characteristic functional groups of the monomers.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).[10][11]

Characterization of Pyrene-Labeled Polymers

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization monomers Monomers (e.g., NIPAm, this compound) polymerization Free Radical Polymerization monomers->polymerization initiator Initiator (e.g., AIBN) initiator->polymerization solvent Solvent (e.g., Dioxane) solvent->polymerization precipitation Precipitation & Purification polymerization->precipitation dried_polymer Dried Pyrene-Labeled Polymer precipitation->dried_polymer nmr 1H NMR dried_polymer->nmr Composition ftir FT-IR dried_polymer->ftir Functional Groups gpc GPC dried_polymer->gpc Mn, Mw, PDI dsc DSC dried_polymer->dsc Thermal Properties fluorescence Fluorescence Spectroscopy dried_polymer->fluorescence Photophysical Properties G cluster_excitation Excitation cluster_emission Emission cluster_quenching Quenching Py_ground Pyrene (Ground State) Py_excited Pyrene* (Excited State) Py_ground->Py_excited hν (Light Absorption) Fluorescence Fluorescence Py_excited->Fluorescence Light Emission Non_radiative Non-radiative Decay Py_excited->Non_radiative Energy/Electron Transfer Quencher Quencher (e.g., Nitroaromatic) Quencher->Py_excited G cluster_delivery Targeted Delivery cluster_release Stimuli-Responsive Release nanoparticle Pyrene-Labeled Nanoparticle (Drug Encapsulated) targeting_ligand Targeting Ligand nanoparticle->targeting_ligand conjugated to receptor Receptor targeting_ligand->receptor binds to tumor_cell Tumor Cell acidic_env Acidic Tumor Microenvironment (Low pH) tumor_cell->acidic_env creates receptor->tumor_cell on surface of polymer_collapse Polymer Conformation Change (Increased IE/IM) acidic_env->polymer_collapse triggers drug_release Drug Release polymer_collapse->drug_release

References

Application Notes and Protocols for Copolymerization with N-Acryloyl-1-pyrenebutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis and copolymerization of the fluorescent monomer, N-Acryloyl-1-pyrenebutylamine. The inclusion of this pyrene-containing monomer allows for the preparation of fluorescently-labeled copolymers, which are valuable tools in various research and development areas, including drug delivery, bioimaging, and materials science. The protocols described herein cover the synthesis of the monomer and its subsequent copolymerization via free-radical and reversible addition-fragmentation chain-transfer (RAFT) polymerization techniques.

Synthesis of this compound Monomer

This protocol details the synthesis of the this compound monomer from 1-pyrenebutylamine (B13852) and acryloyl chloride.

Materials:

  • 1-pyrenebutylamine

  • Acryloyl chloride

  • Triethylamine (B128534) (TEA)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Protocol 1: Synthesis of this compound

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 1-pyrenebutylamine and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add acryloyl chloride (1.1 equivalents) dropwise to the cooled solution using a dropping funnel.

  • Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the organic layer with a saturated sodium bicarbonate solution, followed by brine in a separatory funnel.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound monomer.[1]

  • Characterize the purified monomer using ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure and purity.

Copolymerization Methods

This compound can be copolymerized with a variety of comonomers to introduce the fluorescent pyrene (B120774) label into the polymer backbone. Two common methods, free-radical polymerization and RAFT polymerization, are described below. The choice of method will influence the microstructure and properties of the resulting copolymer. Direct copolymerization by free-radical methods can lead to a "blocky" microstructure, while post-polymerization modification or controlled radical polymerization techniques like RAFT can result in a more random distribution of the pyrene labels.[1]

Method A: Free-Radical Copolymerization

This method describes the conventional free-radical copolymerization of this compound with a comonomer, for example, N-isopropylacrylamide (NIPAM).

Materials:

  • This compound

  • Comonomer (e.g., N-isopropylacrylamide, NIPAM)

  • Radical initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)

  • Schlenk flask or reaction tube with a rubber septum

  • Magnetic stirrer and stir bar

  • Oil bath or heating mantle with temperature control

  • Nitrogen or argon gas supply

  • Precipitation solvent (e.g., cold diethyl ether or methanol)

  • Filtration apparatus

  • Vacuum oven

Protocol 2: Free-Radical Copolymerization

  • In a Schlenk flask, dissolve the desired amounts of this compound, the comonomer (e.g., NIPAM), and the radical initiator (AIBN) in the anhydrous solvent (e.g., DMF).

  • Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with nitrogen or argon.

  • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).

  • Allow the polymerization to proceed for the desired time (e.g., 24 hours).

  • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Precipitate the copolymer by slowly adding the reaction solution to a large excess of a non-solvent (e.g., cold diethyl ether).

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent to remove unreacted monomers and initiator residues.

  • Dry the purified copolymer in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Characterize the copolymer for its composition, molecular weight, and polydispersity using techniques such as ¹H NMR, GPC/SEC, and UV-Vis spectroscopy.

Method B: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.

Materials:

  • This compound

  • Comonomer (e.g., N-isopropylacrylamide, NIPAM)

  • RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid, CPADB)

  • Radical initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (e.g., 1,4-dioxane (B91453) or DMF)

  • Schlenk flask or reaction tube with a rubber septum

  • Magnetic stirrer and stir bar

  • Oil bath or heating mantle with temperature control

  • Nitrogen or argon gas supply

  • Precipitation solvent (e.g., cold diethyl ether or hexane)

  • Filtration apparatus

  • Vacuum oven

Protocol 3: RAFT Copolymerization

  • In a Schlenk flask, dissolve the this compound, comonomer, RAFT agent, and radical initiator in the anhydrous solvent. The molar ratio of monomer:RAFT agent:initiator is crucial for controlling the polymerization and should be carefully calculated based on the desired molecular weight.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Backfill the flask with nitrogen or argon.

  • Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).

  • Monitor the polymerization progress by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR or gas chromatography.

  • Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Precipitate the copolymer in a suitable non-solvent.

  • Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum.

  • Characterize the resulting copolymer to determine its molecular weight (Mn, Mw), polydispersity index (PDI), and composition using GPC/SEC and ¹H NMR.

Data Presentation

The following tables summarize representative quantitative data for the copolymerization of pyrene-labeled monomers with common comonomers using different polymerization techniques.

Table 1: Free-Radical Copolymerization of this compound and Analogs

ComonomerPyrene Monomer Feed (mol%)InitiatorSolventTemp (°C)Time (h)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
N-isopropylacrylamide1.0AIBNDMF7024---Adapted from[1]
N-acryloyl-L-valine0.5AIBNDMF7024---Adapted from[1]
Methyl Methacrylate5.0AIBNToluene601225,00045,0001.8Hypothetical

Table 2: RAFT Copolymerization of this compound and Analogs

ComonomerPyrene Monomer Feed (mol%)RAFT AgentInitiatorSolventTemp (°C)Time (h)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
N-isopropylacrylamide2.0CPADBAIBNDioxane70815,00017,2501.15Hypothetical
Dimethylacrylamide1.0DDMATAIBNDioxane60620,50023,5751.15Hypothetical
Methyl Methacrylate10.0CPADBAIBNToluene801018,00020,7001.15Hypothetical

Note: Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index. Hypothethical data is provided for illustrative purposes and should be experimentally verified.

Visualizations

The following diagrams illustrate the synthesis and polymerization workflows.

monomer_synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product PyBuNH2 1-pyrenebutylamine Reaction Acylation in Dichloromethane (0°C to RT) PyBuNH2->Reaction AcCl Acryloyl chloride AcCl->Reaction TEA Triethylamine TEA->Reaction Wash Wash with NaHCO3 and Brine Reaction->Wash Dry Dry with MgSO4 Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Column Chromatography Evaporate->Purify Product N-Acryloyl-1- pyrenebutylamine Purify->Product copolymerization_workflows cluster_frp Free-Radical Polymerization cluster_raft RAFT Polymerization FRP_Monomers Monomers: This compound + Comonomer FRP_Degas Degas (Freeze-Pump-Thaw) FRP_Monomers->FRP_Degas FRP_Initiator Initiator (AIBN) FRP_Initiator->FRP_Degas FRP_Solvent Solvent (DMF) FRP_Solvent->FRP_Degas FRP_React Polymerize (e.g., 70°C, 24h) FRP_Degas->FRP_React FRP_Precipitate Precipitate in Non-solvent FRP_React->FRP_Precipitate FRP_Filter Filter & Wash FRP_Precipitate->FRP_Filter FRP_Dry Dry under Vacuum FRP_Filter->FRP_Dry FRP_Product Copolymer FRP_Dry->FRP_Product RAFT_Monomers Monomers: This compound + Comonomer RAFT_Degas Degas (Freeze-Pump-Thaw) RAFT_Monomers->RAFT_Degas RAFT_Agent RAFT Agent RAFT_Agent->RAFT_Degas RAFT_Initiator Initiator (AIBN) RAFT_Initiator->RAFT_Degas RAFT_Solvent Solvent (Dioxane) RAFT_Solvent->RAFT_Degas RAFT_React Polymerize (e.g., 70°C, 8h) RAFT_Degas->RAFT_React RAFT_Precipitate Precipitate in Non-solvent RAFT_React->RAFT_Precipitate RAFT_Filter Filter & Wash RAFT_Precipitate->RAFT_Filter RAFT_Dry Dry under Vacuum RAFT_Filter->RAFT_Dry RAFT_Product Well-defined Copolymer RAFT_Dry->RAFT_Product

References

Application Notes: N-Acryloyl-1-pyrenebutylamine for Cellular Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acryloyl-1-pyrenebutylamine is a fluorescent probe that holds significant potential for visualizing and quantifying viscosity within cellular microenvironments. This molecule incorporates a pyrene (B120774) moiety, a well-known fluorophore sensitive to its local environment, and an acryloyl group that allows for its potential polymerization or conjugation to other molecules. The fluorescence properties of pyrene are characterized by the formation of an "excimer" (excited state dimer) at a longer wavelength when two pyrene molecules are in close proximity. The ratio of this excimer fluorescence to the monomer fluorescence is highly dependent on the viscosity of the surrounding medium, making this compound a valuable tool for ratiometric imaging of intracellular viscosity.

Changes in cellular viscosity are associated with various physiological and pathological processes, including disease progression, cellular stress, and the monitoring of drug efficacy. The ability to map these changes in real-time and with high spatial resolution within living cells can provide crucial insights for researchers in cell biology and drug development.

Principle of Viscosity Sensing

The viscosity sensing mechanism of this compound is based on the diffusion-controlled formation of pyrene excimers. In environments with low viscosity, the pyrene moieties can move freely, allowing an excited-state pyrene monomer to interact with a ground-state monomer to form an excimer. This results in a characteristic excimer emission at a longer wavelength. Conversely, in highly viscous environments, the diffusion of pyrene moieties is restricted, leading to a decrease in excimer formation and a corresponding increase in monomer fluorescence emission at a shorter wavelength. By calculating the ratio of the excimer to monomer fluorescence intensities (Ie/Im), a quantitative measure of the local viscosity can be obtained. This ratiometric approach offers the advantage of being largely independent of probe concentration and excitation intensity fluctuations.

G cluster_low Low Viscosity cluster_high High Viscosity Low_Viscosity Free Diffusion of Probe Excimer_Formation Excimer Formation (High) Low_Viscosity->Excimer_Formation High_Excimer_Emission High Excimer Emission Excimer_Formation->High_Excimer_Emission Low_Monomer_Emission Low Monomer Emission Excimer_Formation->Low_Monomer_Emission Ratiometric_Analysis Ratiometric Analysis (Ie/Im) High_Excimer_Emission->Ratiometric_Analysis High Ratio High_Viscosity Restricted Diffusion No_Excimer Excimer Formation (Low) High_Viscosity->No_Excimer Low_Excimer_Emission Low Excimer Emission No_Excimer->Low_Excimer_Emission High_Monomer_Emission High Monomer Emission No_Excimer->High_Monomer_Emission Low_Excimer_Emission->Ratiometric_Analysis Low Ratio

Photophysical Properties

While specific quantitative data for this compound is not extensively documented in publicly available literature, the general photophysical properties of pyrene-based probes can be summarized as follows. These values should be experimentally determined for the specific probe and conditions used.

PropertyMonomerExcimer
Excitation Wavelength (λex) ~340 nm~340 nm
Emission Wavelength (λem) Peak 1: ~375 nm, Peak 2: ~395 nmBroad peak: ~470 nm
Quantum Yield (Φ) Environment-dependentEnvironment-dependent
Lifetime (τ) Dependent on local environmentDependent on local environment

Experimental Protocols

The following are generalized protocols for the synthesis of a pyrene-acrylamide monomer and its application in cellular imaging. These should be optimized for specific experimental needs.

Synthesis of this compound

This protocol describes a general method for the synthesis of N-substituted acrylamides.

Materials:

Procedure:

  • Dissolve 1-pyrenebutylamine hydrochloride in anhydrous DCM and add triethylamine (approximately 2.2 equivalents) to neutralize the hydrochloride and act as a base.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acryloyl chloride (approximately 1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G Start 1-Pyrenebutylamine HCl Base Add Triethylamine in DCM Start->Base Acylation Add Acryloyl Chloride at 0°C Base->Acylation Reaction Stir at Room Temperature Acylation->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Cellular Imaging Protocol

This protocol provides a general guideline for staining live cells with this compound and imaging intracellular viscosity.

Materials:

  • This compound stock solution (e.g., 1-10 mM in DMSO)

  • Cultured cells on glass-bottom dishes or coverslips

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Fluorescence microscope equipped with appropriate filters for pyrene monomer and excimer emission and a sensitive camera.

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.

  • Probe Loading:

    • Prepare a working solution of this compound in live-cell imaging medium. The final concentration should be optimized for each cell type but typically ranges from 1-10 µM.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C.

  • Washing: After incubation, remove the loading solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess probe.

  • Imaging:

    • Mount the cells on the fluorescence microscope.

    • Excite the cells at approximately 340 nm.

    • Acquire images in two separate channels:

      • Monomer channel: ~370-410 nm

      • Excimer channel: ~460-500 nm

    • It is crucial to use appropriate filter sets to minimize bleed-through between the two channels.

  • Data Analysis:

    • Perform background subtraction on both the monomer and excimer images.

    • Generate a ratiometric image by dividing the excimer image by the monomer image on a pixel-by-pixel basis.

    • The resulting ratio image will represent the relative viscosity map of the cell, where higher ratios correspond to lower viscosity and lower ratios to higher viscosity.

    • For quantitative viscosity measurements, a calibration curve of the Ie/Im ratio versus known viscosity standards (e.g., glycerol-water mixtures) should be generated.

G Cell_Culture Culture Cells Probe_Loading Load with Probe Cell_Culture->Probe_Loading Washing Wash Cells Probe_Loading->Washing Imaging Fluorescence Imaging Washing->Imaging Acquire_Monomer Acquire Monomer Image Imaging->Acquire_Monomer Acquire_Excimer Acquire Excimer Image Imaging->Acquire_Excimer Analysis Ratiometric Analysis Acquire_Monomer->Analysis Acquire_Excimer->Analysis

Applications in Drug Development and Research

  • Monitoring Disease Progression: Alterations in cellular viscosity have been implicated in various diseases. This probe can be used to study these changes in disease models.

  • High-Throughput Screening: The ratiometric nature of the probe makes it suitable for automated imaging and analysis in high-throughput screening assays to identify compounds that modulate cellular viscosity.

  • Investigating Drug Mechanism of Action: The probe can be used to assess the impact of drug candidates on the viscosity of specific cellular compartments, providing insights into their mechanisms of action.

  • Studying Cellular Processes: this compound can be a valuable tool for basic research to understand the role of viscosity in fundamental cellular processes such as protein diffusion, organelle dynamics, and signal transduction.

Troubleshooting

  • Low Signal: Increase the probe concentration or the exposure time. Ensure the excitation source and filter sets are optimal for pyrene.

  • High Background: Ensure thorough washing after probe loading. Use a phenol red-free imaging medium.

  • Phototoxicity: Minimize the excitation light intensity and exposure time. Use a more sensitive camera.

  • No Viscosity-Dependent Change in Ratio: Confirm the probe's functionality using solutions of known viscosity. Ensure the imaging channels are correctly separated to avoid bleed-through.

Disclaimer: These are general guidelines. All protocols should be validated and optimized for the specific cell type and experimental setup. The synthesis of chemical compounds should be performed by qualified personnel in a properly equipped laboratory.

Application Notes and Protocols for Sensors and Biosensors Based on N-Acryloyl-1-pyrenebutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles, protocols, and applications of N-Acryloyl-1-pyrenebutylamine in the development of fluorescent sensors and biosensors. The unique photophysical properties of the pyrene (B120774) moiety make it an exceptional candidate for creating sensitive and selective detection platforms for a variety of analytes, including metal ions and small organic molecules.

Principle of Operation

Sensors developed using this compound primarily operate on the principle of fluorescence modulation. The pyrene fluorophore exhibits a strong emission that can be altered in the presence of a target analyte. The primary mechanisms of detection include:

  • Fluorescence Quenching: Interaction with an analyte can lead to a decrease in fluorescence intensity. This can occur through several processes, including Photoinduced Electron Transfer (PET), Chelation-Enhanced Quenching (CHEQ), or Aggregation-Caused Quenching (ACQ).

  • Fluorescence Enhancement: Binding of an analyte can restrict intramolecular motions or shield the fluorophore from quenchers, leading to an increase in fluorescence intensity. Mechanisms include Chelation-Enhanced Fluorescence (CHEF) and Aggregation-Induced Emission (AIE).

  • Excimer Formation/Disruption: Pyrene is well-known for its ability to form excimers (excited-state dimers) at high concentrations or when brought into proximity, resulting in a characteristic red-shifted emission. The presence of an analyte can either promote or inhibit excimer formation, leading to a ratiometric change in the emission spectrum.

The acryloyl group on this compound allows for its incorporation into polymeric structures or covalent attachment to surfaces, providing a versatile platform for sensor fabrication.

Applications

The versatility of this compound-based sensors allows for their application in diverse fields:

  • Environmental Monitoring: Detection of heavy metal ions such as copper (Cu²⁺), iron (Fe²⁺, Fe³⁺), nickel (Ni²⁺), and lead (Pb²⁺) in water samples.

  • Food Safety: Quantification of contaminants like polycyclic aromatic hydrocarbons (PAHs) in edible oils.[1]

  • Biomedical Research and Drug Development:

    • Ion Sensing in Biological Systems: Monitoring intracellular concentrations of essential or toxic metal ions.

    • Bioimaging: The high cell permeability of pyrene derivatives enables their use in live-cell imaging to visualize the distribution of target analytes. For example, pyrene-based probes have been successfully used for imaging in HeLa and HepG2 cells.[2]

    • High-Throughput Screening: Development of fluorescent assays for screening compound libraries for their interaction with specific targets.

Quantitative Data Summary

The following table summarizes the performance of various pyrene-based fluorescent sensors for the detection of different analytes. This data is compiled from multiple studies and provides a benchmark for the expected performance of sensors developed with this compound.

AnalyteSensor TypeDetection MechanismLimit of Detection (LOD)Binding Constant (K) / Stern-Volmer Constant (Ksv)Reference
Cu²⁺Pyrene-Schiff BaseFluorescence Quenching8.35 x 10⁻⁷ MK = 799.65 M⁻¹[2]
Cu²⁺Pyrene-based "Turn-Off" SensorFluorescence Quenching-Ksv = 7.3 x 10⁵ M⁻¹[3]
Fe²⁺Pyrene-based "Turn-Off" SensorFluorescence Quenching-Ksv = 6.9 x 10⁵ M⁻¹[3]
Ni²⁺Pyrene-1,8-naphthyridineFluorescence "Turn-On"--[4]
Pyreneβ-Cyclodextrin-Functionalized Si NWsLuminescence Restoration2 x 10⁻⁴ ppb-[3]
Picric AcidPyrene-based ProbeFluorescence Quenching8.7 x 10⁻⁷ mol/L-[5]

Experimental Protocols

Protocol for Synthesis of a Poly(this compound) Copolymer Sensor

This protocol describes a general method for synthesizing a copolymer incorporating this compound for use as a fluorescent sensor. This example utilizes copolymerization with N-isopropylacrylamide (NIPAM) to create a temperature-responsive sensor.

Materials:

  • This compound

  • N-isopropylacrylamide (NIPAM)

  • N,N'-Methylenebis(acrylamide) (MBA) (cross-linker)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Dioxane (solvent)

  • Methanol

  • Dialysis tubing (MWCO 1 kDa)

Procedure:

  • In a reaction flask, dissolve this compound (e.g., 0.1 mmol), NIPAM (e.g., 9.9 mmol), and MBA (e.g., 0.5 mmol) in 50 mL of dioxane.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Add AIBN (e.g., 0.1 mmol) to the solution.

  • Heat the reaction mixture to 70°C and stir under a nitrogen atmosphere for 24 hours.

  • Cool the reaction to room temperature and precipitate the polymer by adding the solution dropwise to a large excess of cold methanol.

  • Collect the polymer precipitate by filtration and wash with fresh methanol.

  • Redissolve the polymer in a minimal amount of dioxane and purify by dialysis against deionized water for 48 hours, changing the water every 12 hours.

  • Lyophilize the purified polymer to obtain a dry powder.

Diagram of Polymerization Workflow:

polymerization_workflow Polymerization Workflow reagents Dissolve Monomers, Cross-linker in Dioxane purge Purge with Nitrogen reagents->purge initiator Add AIBN Initiator purge->initiator react Heat at 70°C for 24h initiator->react precipitate Precipitate in Methanol react->precipitate filter Filter and Wash precipitate->filter dialyze Dialyze against DI Water filter->dialyze lyophilize Lyophilize to Obtain Dry Polymer dialyze->lyophilize

Polymerization Workflow Diagram.
Protocol for Fluorescence Quenching-Based Metal Ion Detection

This protocol details the use of a pyrene-based fluorescent sensor for the detection of a metal ion (e.g., Cu²⁺) via fluorescence quenching.

Materials:

  • Pyrene-based sensor stock solution (e.g., 1 mM in DMSO)

  • Analyte stock solution (e.g., 10 mM CuCl₂ in deionized water)

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • Fluorometer and quartz cuvettes

Procedure:

  • Prepare a working solution of the pyrene-based sensor (e.g., 10 µM) in the HEPES buffer.

  • Transfer 2 mL of the sensor working solution to a quartz cuvette.

  • Record the initial fluorescence emission spectrum of the sensor solution (e.g., excitation at 340 nm, emission scan from 350 nm to 600 nm).

  • Titrate the sensor solution with the analyte stock solution by adding small aliquots (e.g., 1-10 µL) of the CuCl₂ solution.

  • After each addition, gently mix the solution and allow it to equilibrate for 2 minutes.

  • Record the fluorescence emission spectrum after each addition.

  • Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.

  • For quenching experiments, analyze the data using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where F₀ is the initial fluorescence, F is the fluorescence at a given quencher concentration [Q], and Ksv is the Stern-Volmer quenching constant.

Diagram of Fluorescence Quenching Experiment Workflow:

quenching_workflow Fluorescence Quenching Experiment prepare_sensor Prepare Sensor Solution in Buffer measure_initial Measure Initial Fluorescence (F₀) prepare_sensor->measure_initial add_analyte Add Aliquot of Analyte Solution measure_initial->add_analyte equilibrate Equilibrate for 2 min add_analyte->equilibrate measure_quenched Measure Quenched Fluorescence (F) equilibrate->measure_quenched repeat_titration Repeat Titration measure_quenched->repeat_titration more additions plot_data Plot F₀/F vs. [Analyte] measure_quenched->plot_data titration complete repeat_titration->add_analyte analyze Calculate Ksv plot_data->analyze

Fluorescence Quenching Workflow.

Signaling Pathway Diagram

The following diagram illustrates the general signaling pathway for a "turn-off" fluorescent sensor based on Photoinduced Electron Transfer (PET).

pet_signaling_pathway PET-Based 'Turn-Off' Sensing cluster_sensor Sensor Molecule cluster_analyte Analyte cluster_complex Sensor-Analyte Complex Pyrene Pyrene Fluorophore Receptor Analyte Receptor Pyrene->Receptor PET Pyrene->Receptor PET Quenching Pyrene_bound Pyrene Fluorophore Fluorescence_On Fluorescence (ON) Pyrene->Fluorescence_On No Analyte Receptor_bound Receptor-Analyte Receptor->Receptor_bound + Analyte Fluorescence_Off Fluorescence (OFF) Receptor->Fluorescence_Off Analyte Target Analyte Pyrene_bound->Fluorescence_Off Analyte Bound PET Blocked Excitation1 Excitation (Light) Excitation1->Pyrene Excitation2 Excitation (Light) Excitation2->Pyrene_bound

PET-Based Sensing Mechanism.

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the experimental conditions for their specific sensor system and analyte of interest. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for N-Acryloyl-1-pyrenebutylamine Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the polymerization of N-Acryloyl-1-pyrenebutylamine, a fluorescent monomer, to synthesize a pyrene-labeled polymer. The resulting polymer is of significant interest for various applications, including the development of fluorescent probes, drug delivery systems, and advanced biomaterials, owing to the unique photophysical properties of the pyrene (B120774) moiety.

Introduction

This compound is a vinyl monomer containing a pyrene group attached to an acrylamide (B121943) functional group via a butyl spacer. The pyrene group is a well-known fluorescent probe that exhibits characteristic monomer and excimer fluorescence. The ratio of excimer to monomer fluorescence intensity is highly sensitive to the local environment, making pyrene-labeled polymers excellent tools for studying polymer conformation, aggregation, and interaction with other molecules. This protocol details a robust and reproducible method for the synthesis of poly(this compound) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for good control over the polymer's molecular weight and dispersity.

Experimental Protocols

Materials and Equipment
Reagent/EquipmentSpecifications
This compoundPurity >95%
2,2'-Azobis(isobutyronitrile) (AIBN)Recrystallized from methanol
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)RAFT agent, Purity >95%
1,4-Dioxane (B91453)Anhydrous, >99.8%
Diethyl etherAnhydrous
MethanolACS grade
Schlenk flask50 mL
Magnetic stirrer and stir bar
Oil bath with temperature controller
Vacuum line or inert gas (Nitrogen/Argon) supply
Syringes and needles
Rotary evaporator
Dialysis tubingMWCO 3.5 kDa
Freeze-dryer
Polymerization Procedure: RAFT Polymerization of this compound

This protocol is for a target degree of polymerization (DP) of 100, with a monomer concentration of 10% (w/v).

  • Preparation of Reactants:

    • In a 50 mL Schlenk flask, dissolve this compound (1.00 g, 3.05 mmol) in anhydrous 1,4-dioxane (10 mL).

    • Add the RAFT agent, 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (8.5 mg, 0.0305 mmol, for a [Monomer]:[CTA] ratio of 100:1).

    • Add the initiator, 2,2'-Azobis(isobutyronitrile) (AIBN) (1.0 mg, 0.0061 mmol, for a [CTA]:[Initiator] ratio of 5:1).

  • Degassing the Reaction Mixture:

    • Seal the Schlenk flask with a rubber septum.

    • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • After the final thaw, backfill the flask with an inert gas (nitrogen or argon).

  • Polymerization:

    • Place the Schlenk flask in a preheated oil bath at 70 °C.

    • Stir the reaction mixture for 24 hours. The solution may become more viscous as the polymerization proceeds.

  • Termination and Purification:

    • To quench the polymerization, remove the flask from the oil bath and expose the reaction mixture to air.

    • Precipitate the polymer by slowly adding the reaction mixture to an excess of cold diethyl ether (approx. 200 mL) with vigorous stirring.

    • Collect the precipitated polymer by filtration or centrifugation.

    • To further purify the polymer, redissolve it in a minimal amount of a suitable solvent (e.g., THF or DMF) and re-precipitate it in diethyl ether. Repeat this step twice.

    • For purification from residual monomer and small oligomers, dissolve the polymer in a suitable solvent and dialyze against the same solvent for 48 hours using a 3.5 kDa MWCO dialysis membrane, with frequent solvent changes.

    • Finally, isolate the purified polymer by removing the solvent via rotary evaporation, followed by drying under vacuum or by freeze-drying to obtain a solid product.

Expected Results and Characterization

The polymerization should yield a pale yellow to off-white solid polymer. The expected molecular weight and photophysical properties are summarized below.

Polymer Characterization Data
ParameterExpected Value/Technique
Molecular Weight (Mn) Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) against polystyrene standards. Expected Mn will depend on the monomer conversion.
Dispersity (Đ) Determined by GPC/SEC. Expected Đ < 1.3 for a controlled polymerization.
Chemical Structure Confirmed by ¹H NMR spectroscopy. Disappearance of vinyl proton signals (~5.5-6.5 ppm) and appearance of broad polymer backbone signals.
Purity Assessed by ¹H NMR (absence of monomer signals) and GPC/SEC (unimodal distribution).
Photophysical Properties

The synthesized poly(this compound) is expected to exhibit the characteristic fluorescence of the pyrene moiety.

PropertyDescription
Monomer Fluorescence In dilute solutions, the polymer will show characteristic monomer fluorescence with emission peaks typically around 375 nm and 395 nm upon excitation at ~345 nm.
Excimer Fluorescence As the polymer concentration increases or in solvents that promote polymer collapse, a broad, red-shifted emission band centered around 480 nm, corresponding to pyrene excimer formation, is expected to appear. The ratio of the excimer to monomer fluorescence intensity (Ie/Im) can be used to probe the proximity of the pyrene units and thus the polymer's conformation.

Workflow and Signaling Pathway Diagrams

Below are diagrams illustrating the experimental workflow for the polymerization and the logical relationship of the RAFT polymerization mechanism.

experimental_workflow Experimental Workflow for Polymerization reagents 1. Prepare Reactants (Monomer, CTA, Initiator, Solvent) degas 2. Degas Mixture (Freeze-Pump-Thaw) reagents->degas polymerize 3. Polymerization (70 °C, 24 h) degas->polymerize precipitate 4. Precipitation (in Diethyl Ether) polymerize->precipitate purify 5. Purification (Redissolution & Re-precipitation) precipitate->purify dialyze 6. Dialysis (MWCO 3.5 kDa) purify->dialyze dry 7. Isolate Polymer (Vacuum Drying/Freeze-drying) dialyze->dry characterize 8. Characterization (GPC, NMR, Fluorescence) dry->characterize

Caption: Workflow for the synthesis and purification of poly(this compound).

raft_mechanism RAFT Polymerization Logical Relationship Initiation Initiator → Primary Radicals (I•) Propagation1 I• + Monomer → Propagating Radical (Pn•) Initiation->Propagation1 RAFT_Activation Pn• + RAFT Agent → Intermediate Radical Propagation1->RAFT_Activation Fragmentation1 Intermediate Radical → Dormant Polymer + New Radical (R•) RAFT_Activation->Fragmentation1 Reinitiation R• + Monomer → Propagating Radical (Pm•) Fragmentation1->Reinitiation RAFT_Equilibrium Pm• + Dormant Polymer ⇌ New Intermediate Radical ⇌ New Dormant Polymer + Pn• Reinitiation->RAFT_Equilibrium Termination Propagating Radicals → Dead Polymer RAFT_Equilibrium->Termination

Caption: Logical flow of the key steps in RAFT polymerization.

Applications in Drug Development and Research

The synthesized pyrene-labeled polymer can be utilized in several areas of research and drug development:

  • Drug Delivery Vehicle Characterization: The polymer can be used to form micelles or nanoparticles for drug encapsulation. The pyrene fluorescence can probe the microenvironment within the delivery vehicle and monitor drug release.

  • Cellular Uptake and Trafficking: By conjugating the polymer to a drug or targeting ligand, its uptake and localization within cells can be monitored using fluorescence microscopy.

  • Biosensing: The sensitivity of pyrene's fluorescence to its environment allows for the development of sensors for specific biomolecules or changes in physiological conditions (e.g., pH, polarity).

  • Polymer-Protein Interaction Studies: The changes in the pyrene fluorescence can be used to study the binding of the polymer to proteins and other biological macromolecules.

This detailed protocol provides a solid foundation for the synthesis and characterization of poly(this compound), enabling researchers to explore its potential in a wide range of scientific applications.

Application Notes and Protocols for N-Acryloyl-1-pyrenebutylamine Incorporation in Drug Delivery Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acryloyl-1-pyrenebutylamine is a fluorescent monomer that can be incorporated into hydrogel networks for drug delivery applications. The pyrene (B120774) group serves as a fluorescent probe to monitor hydrogel formation and degradation, and its hydrophobic nature can influence the loading and release of therapeutic agents. These hydrogels hold promise for the controlled and sustained release of drugs, with the potential for real-time monitoring of the delivery vehicle. This document provides detailed protocols for the synthesis of the monomer, preparation of drug-loaded hydrogels, and characterization of drug release kinetics.

Key Applications

  • Controlled Drug Delivery: The hydrogel matrix provides a scaffold for the sustained release of encapsulated drugs.

  • Fluorescent Tracking: The intrinsic fluorescence of the pyrene moiety allows for visualization and tracking of the hydrogel carrier.

  • Hydrophobic Drug Encapsulation: The pyrene groups can enhance the loading of hydrophobic drugs through π-π stacking and hydrophobic interactions.

Experimental Protocols

Protocol 1: Synthesis of this compound Monomer

This protocol is based on the synthesis of structurally similar N-substituted acrylamides and pyrene-functionalized monomers.

Materials:

Procedure:

  • Activation of 1-Pyrenebutyric Acid:

    • Dissolve 1-pyrenebutyric acid and N-Hydroxysuccinimide (NHS) in anhydrous Dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add Dicyclohexylcarbodiimide (DCC) dropwise to the solution with constant stirring.

    • Allow the reaction to proceed at 0°C for 2 hours and then at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

  • Amidation with 1,4-Diaminobutane:

    • Dissolve the activated pyrenebutyric acid in DMF.

    • In a separate flask, dissolve an excess of 1,4-diaminobutane in DMF.

    • Add the activated pyrene solution dropwise to the diaminobutane solution at room temperature with vigorous stirring.

    • Let the reaction proceed for 24 hours.

    • Remove the solvent under vacuum.

  • Acryloylation:

    • Dissolve the product from the previous step in anhydrous DCM and cool to 0°C.

    • Add triethylamine (TEA) to the solution.

    • Add acryloyl chloride dropwise while maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with a saturated sodium bicarbonate solution, followed by water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure this compound.

Protocol 2: Preparation of this compound Hydrogels

This protocol describes the preparation of a crosslinked hydrogel using free-radical polymerization.

Materials:

  • This compound

  • Acrylamide (AAm)

  • N,N'-Methylenebis(acrylamide) (BIS) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Monomer Solution Preparation:

    • Prepare a stock solution of the desired total monomer concentration (e.g., 10% w/v) in deionized water. The monomer mixture will contain Acrylamide (AAm) and this compound at a specific molar ratio (e.g., 99:1).

    • Add the crosslinker, N,N'-Methylenebis(acrylamide) (BIS), to the monomer solution (e.g., at 2 mol% relative to the total monomer concentration).

    • Vortex and sonicate the solution until all components are fully dissolved.

  • Initiation of Polymerization:

    • Degas the monomer solution with nitrogen for 15 minutes to remove dissolved oxygen, which can inhibit polymerization.

    • Add the initiator, Ammonium persulfate (APS), to the solution (e.g., 0.1 w/v %).

    • Add the accelerator, N,N,N',N'-Tetramethylethylenediamine (TEMED), to initiate the polymerization (e.g., 0.1 v/v %).

  • Gelation:

    • Quickly vortex the solution and pour it into a mold (e.g., between two glass plates with a spacer).

    • Allow the polymerization to proceed at room temperature for at least 2 hours, or until a solid gel is formed.

  • Purification and Swelling:

    • Carefully remove the hydrogel from the mold and cut it into desired shapes (e.g., discs).

    • Immerse the hydrogel discs in a large volume of deionized water for 48-72 hours, changing the water frequently, to remove unreacted monomers and other impurities.

    • Transfer the purified hydrogels to phosphate-buffered saline (PBS, pH 7.4) and allow them to swell to equilibrium.

Protocol 3: Drug Loading into Hydrogels

This protocol describes a passive loading method for incorporating a drug, such as doxorubicin (B1662922), into the hydrogel.

Materials:

  • Equilibrium-swollen this compound hydrogels

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Drug Solution Preparation:

    • Prepare a stock solution of Doxorubicin hydrochloride in PBS at a known concentration (e.g., 1 mg/mL).

  • Hydrogel Loading:

    • Blot the surface of the equilibrium-swollen hydrogels to remove excess PBS.

    • Weigh the swollen hydrogels.

    • Immerse the hydrogels in the doxorubicin solution.

    • Keep the hydrogels in the drug solution in the dark at 4°C for 48 hours to allow for drug diffusion into the hydrogel network.

  • Determination of Drug Loading:

    • After the loading period, remove the hydrogels from the drug solution.

    • Measure the concentration of the remaining doxorubicin in the supernatant using a UV-Vis spectrophotometer (at 480 nm).

    • Calculate the amount of drug loaded into the hydrogel by subtracting the amount of drug remaining in the supernatant from the initial amount of drug.

    • The Drug Loading Efficiency (DLE) and Drug Loading Content (DLC) can be calculated using the following formulas:

      • DLE (%) = (Mass of drug in hydrogel / Initial mass of drug) x 100

      • DLC (wt%) = (Mass of drug in hydrogel / Mass of dried hydrogel) x 100

Protocol 4: In Vitro Drug Release Study

This protocol details the procedure for measuring the release of the loaded drug from the hydrogel over time.

Materials:

  • Drug-loaded this compound hydrogels

  • Phosphate-buffered saline (PBS, pH 7.4)

  • A shaker incubator set to 37°C

Procedure:

  • Release Experiment Setup:

    • Place a drug-loaded hydrogel disc in a known volume of pre-warmed PBS (e.g., 10 mL) in a sealed container.

    • Place the container in a shaker incubator at 37°C with gentle agitation.

  • Sample Collection:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume and sink conditions.

  • Drug Quantification:

    • Determine the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength (e.g., 480 nm for doxorubicin).

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point, accounting for the drug removed during previous sampling.

    • Plot the cumulative percentage of drug release versus time.

    • Analyze the release kinetics by fitting the data to various mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[1]

Data Presentation

Disclaimer: The following quantitative data is representative and based on studies of hydrogels containing pyrene-functionalized moieties and doxorubicin. Actual results may vary depending on the specific experimental conditions.

Table 1: Drug Loading Efficiency and Content

Hydrogel FormulationDrugDrug Loading Efficiency (%)Drug Loading Content (wt%)
1% this compound in pAAmDoxorubicin~75~1.5
2% this compound in pAAmDoxorubicin~85~1.8

Table 2: In Vitro Doxorubicin Release Kinetics

Time (hours)Cumulative Release (%) from 1% Pyrene HydrogelCumulative Release (%) from 2% Pyrene Hydrogel
1~15~10
4~30~22
8~45~35
24~65~55
48~80~70
72~90~82

Visualizations

Experimental Workflows and Signaling Pathways

Synthesis_Workflow cluster_activation Activation cluster_amidation Amidation cluster_acryloylation Acryloylation A 1-Pyrenebutyric Acid B NHS, DCC in DCM A->B Reaction C Activated Pyrene Ester B->C Formation D 1,4-Diaminobutane in DMF C->D Reaction E Pyrene-butylamine D->E Formation F Acryloyl Chloride, TEA in DCM E->F Reaction G This compound F->G Final Product

Caption: Synthesis of this compound.

Hydrogel_Preparation_Workflow A Prepare Monomer Solution (AAm, Pyrene-Monomer, BIS in Water) B Degas with Nitrogen A->B C Add Initiator (APS) and Accelerator (TEMED) B->C D Pour into Mold and Allow to Polymerize C->D E Purify Hydrogel in Deionized Water D->E F Equilibrate in PBS E->F

Caption: Hydrogel Preparation Workflow.

Drug_Delivery_Mechanism cluster_hydrogel Hydrogel Matrix cluster_environment Aqueous Environment (37°C) Matrix Polymer Network with This compound ReleasedDrug Released Doxorubicin Matrix->ReleasedDrug Diffusion Drug Doxorubicin

Caption: Drug Release Mechanism from Hydrogel.

References

Probing Polymer Chain Dynamics with Pyrene Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of pyrene (B120774) labeling for the study of polymer chain dynamics. Pyrene, a polycyclic aromatic hydrocarbon, serves as a sensitive fluorescent probe. Its unique photophysical properties, particularly the formation of an excited-state dimer known as an excimer, provide a powerful tool for investigating the conformational changes and intermolecular interactions of polymer chains in solution and in bulk. These application notes detail the underlying principles, experimental protocols for polymer labeling and fluorescence spectroscopy, and data analysis techniques. Quantitative data from various polymer systems are summarized, and visual diagrams are provided to illustrate key concepts and workflows.

Introduction to Polymer Chain Dynamics and Pyrene Labeling

Understanding the dynamics of polymer chains is crucial for a wide range of applications, from the design of novel drug delivery systems to the development of advanced materials. Polymer chain dynamics refer to the conformational rearrangements and mobility of polymer chains, which are influenced by factors such as polymer architecture, solvent quality, temperature, and the presence of other molecules.

Pyrene is an ideal fluorescent probe for studying these dynamics due to its long fluorescence lifetime and the distinct spectral signature of its excimer. When a pyrene molecule absorbs light, it is promoted to an excited singlet state. If another ground-state pyrene molecule is in close proximity (within 3-4 Å) during the excited state lifetime, they can form an excimer. This excimer fluoresces at a longer wavelength (around 480 nm) compared to the monomer emission (around 375-400 nm). The ratio of the excimer to monomer fluorescence intensity (Ie/Im) is directly related to the probability of two pyrene moieties coming into close contact, which in turn reflects the dynamics and local concentration of the polymer chains.

Applications of Pyrene Labeling in Polymer Science:

  • Conformational Changes: Monitoring changes in polymer conformation in response to stimuli such as pH, temperature, or solvent polarity.

  • Intermolecular and Intramolecular Interactions: Studying the association and dissociation of polymer chains, including aggregation and micelle formation.

  • Polymer Mobility: Assessing the flexibility and segmental motion of polymer backbones.

  • Drug Delivery: Investigating the encapsulation and release of therapeutic agents from polymeric carriers.

  • Materials Science: Characterizing the microstructure and phase behavior of polymer blends and films.

Experimental Workflow and Principles

The general workflow for studying polymer chain dynamics using pyrene labeling involves three main stages: labeling the polymer with pyrene, performing fluorescence spectroscopy, and analyzing the resulting data.

experimental_workflow cluster_synthesis Polymer Labeling cluster_spectroscopy Fluorescence Spectroscopy cluster_analysis Data Analysis polymer Polymer synthesis Labeling Reaction polymer->synthesis pyrene_derivative Pyrene Derivative pyrene_derivative->synthesis labeled_polymer Pyrene-Labeled Polymer synthesis->labeled_polymer purification Purification labeled_polymer->purification characterization Characterization (NMR, GPC) purification->characterization sample_prep Sample Preparation characterization->sample_prep spectrometer Fluorometer sample_prep->spectrometer excitation Excitation (e.g., 340 nm) spectrometer->excitation emission Emission Scan (350-600 nm) spectrometer->emission spectra Fluorescence Spectra emission->spectra ie_im_ratio Calculate IE/IM Ratio spectra->ie_im_ratio decay_analysis Fluorescence Decay Analysis spectra->decay_analysis interpretation Interpretation of Polymer Dynamics ie_im_ratio->interpretation decay_analysis->interpretation

Figure 1: General experimental workflow for studying polymer chain dynamics using pyrene labeling.

The principle of pyrene excimer formation as a tool to probe polymer dynamics is illustrated below.

pyrene_excimer_formation cluster_monomer Monomer Emission cluster_excimer Excimer Emission Py_ground Py Py_excited Py* Py_ground->Py_excited hv (Excitation) Py_excited->Py_ground Fluorescence (Monomer) Excimer (Py-Py) Py_ground2 Py Py_excited2 Py Py_excited2->Excimer + Py (Ground State) Excimer->Py_ground2 Fluorescence (Excimer)

Figure 2: Jablonski diagram illustrating pyrene monomer and excimer formation and emission.

Detailed Experimental Protocols

Protocol 1: Pyrene Labeling of a Polymer with Carboxylic Acid Groups

This protocol describes the labeling of a polymer containing carboxylic acid groups with 1-pyrenemethanol (B17230).

Materials:

  • Polymer with carboxylic acid groups (e.g., poly(acrylic acid))

  • 1-Pyrenemethanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (B129727)

  • Dialysis tubing (appropriate molecular weight cutoff)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Polymer Activation:

    • Dissolve the polymer in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

    • Add DCC (1.5 equivalents per carboxylic acid group) and DMAP (0.1 equivalents per carboxylic acid group) to the solution.

    • Stir the reaction mixture at room temperature for 2 hours.

  • Pyrene Coupling:

    • Dissolve 1-pyrenemethanol (1.2 equivalents per carboxylic acid group) in a minimal amount of anhydrous DMF.

    • Add the 1-pyrenemethanol solution dropwise to the activated polymer solution.

    • Stir the reaction mixture at room temperature for 24-48 hours in the dark.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Precipitate the polymer by slowly adding the filtrate to a large excess of methanol with vigorous stirring.

    • Collect the precipitate by filtration and wash with methanol.

    • Redissolve the polymer in a small amount of DMF and dialyze against DMF for 2 days, followed by dialysis against deionized water for 2 days to remove unreacted reagents.

    • Freeze-dry the purified pyrene-labeled polymer.

  • Characterization:

    • Confirm the successful labeling and determine the degree of labeling using ¹H NMR spectroscopy.

    • Determine the molecular weight and polydispersity of the labeled polymer using Gel Permeation Chromatography (GPC).

Protocol 2: Fluorescence Spectroscopy of Pyrene-Labeled Polymers

Materials and Equipment:

  • Pyrene-labeled polymer

  • Appropriate solvent (e.g., water, THF, DMF)

  • Fluorometer with excitation and emission monochromators

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the pyrene-labeled polymer in the chosen solvent. The concentration should be low enough to avoid aggregation if studying intramolecular dynamics (typically in the µg/mL to mg/mL range).

    • Prepare a series of dilutions from the stock solution if studying intermolecular interactions.

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes.

    • Set the excitation wavelength to 340 nm.

    • Set the emission scan range from 350 nm to 600 nm.

    • Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio while minimizing photobleaching. Typical slit widths are between 2 and 10 nm.

  • Data Acquisition:

    • Record the fluorescence spectrum of the solvent as a blank.

    • Record the fluorescence spectrum of each polymer solution.

    • If performing time-resolved fluorescence measurements, configure the instrument for time-correlated single-photon counting (TCSPC) and collect the fluorescence decay profiles at the monomer and excimer emission wavelengths.

  • Data Analysis:

    • Subtract the blank spectrum from the sample spectra.

    • Determine the fluorescence intensity of the monomer (Im) and the excimer (Ie). Im is typically taken as the intensity of the peak around 375 nm, and Ie is the intensity of the peak around 480 nm.

    • Calculate the Ie/Im ratio.

    • For time-resolved data, fit the decay curves to appropriate kinetic models to extract decay times and rate constants.

Quantitative Data and Analysis

The Ie/Im ratio and fluorescence decay kinetics provide quantitative information about polymer chain dynamics. The following tables summarize typical data obtained from pyrene-labeled polymer studies.

Table 1: Excimer-to-Monomer Intensity Ratios (Ie/Im) for Various Polymer Systems

PolymerLabeling PositionSolventIe/ImReference
PolystyreneRandomToluene0.2 - 1.5
PolystyreneEnd-labeledCyclohexane0.1 - 0.8
Poly(methyl methacrylate)RandomEthyl Acetate0.3 - 1.2N/A
Poly(N-isopropylacrylamide)RandomWater (below LCST)0.1 - 0.5N/A
Poly(N-isopropylacrylamide)RandomWater (above LCST)0.8 - 2.0N/A
Poly(lactic acid)RandomChloroform0.4 - 1.0

Table 2: Typical Fluorescence Decay Times for Pyrene Monomer and Excimer

SpeciesTypical Decay Time (ns)Information Provided
Pyrene Monomer100 - 400Lifetime of the excited state; quenching effects
Pyrene Excimer (dynamic)30 - 70Rate of excimer formation and dissociation
Pyrene Excimer (static)> 70Presence of pre-formed ground-state dimers

Data Interpretation and Advanced Models

The analysis of fluorescence data can range from simple ratiometric measurements to complex kinetic modeling.

The Fluorescence Blob Model (FBM)

For polymers randomly labeled with pyrene, the Fluorescence Blob Model (FBM) is often used to analyze the fluorescence decays. This model assumes that the polymer coil is divided into "blobs," and excimer formation can only occur between pyrene labels within the same blob. The analysis of the monomer and excimer fluorescence decays using the FBM can provide information on the number of monomer units within a blob, which is a measure of the polymer chain's local flexibility.

fbm_model cluster_polymer Polymer Coil cluster_b1 cluster_b2 cluster_b3 b1 Blob 1 b2 Blob 2 b3 Blob 3 p1 Py p2 Py p1->p2 Excimer Formation Possible p3 Py p2->p3 Excimer Formation Unlikely p4 Py p5 Py p4->p5 Excimer Formation Possible p6 Py p4->p6 Excimer Formation Possible p5->p6 Excimer Formation Possible

Figure 3: Schematic representation of the Fluorescence Blob Model (FBM).

Model-Free Analysis

A model-free analysis can also be applied to the fluorescence decays of pyrene-labeled macromolecules. This approach does not assume a specific kinetic scheme and can be used to probe the dynamics of polymer ring closure, backbone flexibility, and chain terminal mobility.

Conclusion

Pyrene labeling is a versatile and powerful technique for investigating a wide range of phenomena related to polymer chain dynamics. The distinct fluorescence signatures of the pyrene monomer and excimer provide a sensitive handle to probe conformational changes, intermolecular interactions, and the mobility of polymer chains. The protocols and data presented in these application notes offer a solid foundation for researchers to employ this technique in their own studies, contributing to advancements in polymer science, materials development, and drug delivery.

Troubleshooting & Optimization

Technical Support Center: Improving Pyrene-Based Fluorescent Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Note on Reagent Nomenclature: The compound "N-Acryloyl-1-pyrenebutylamine" is not a commonly available commercial reagent. This guide focuses on the widely used and functionally similar thiol-reactive fluorescent probe, N-(1-pyrenyl)maleimide . The principles and troubleshooting steps outlined here are broadly applicable to other maleimide-based labeling chemistries.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the labeling of proteins and other biomolecules with N-(1-pyrenyl)maleimide and similar thiol-reactive probes.

Q1: Why is my labeling efficiency with N-(1-pyrenyl)maleimide consistently low?

A1: Low labeling efficiency is a frequent issue that can stem from several factors related to both the protein and the labeling reagents.[1]

  • Insufficient Free Thiols: The maleimide (B117702) group reacts specifically with free sulfhydryl (thiol) groups on cysteine residues.[2][3][4] If these cysteines are forming disulfide bonds, they are unavailable for reaction.[1][3][4]

    • Solution: Reduce disulfide bonds by pre-treating your protein with a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often recommended as it does not contain thiols and does not need to be removed prior to labeling.[1][2][3][5] Dithiothreitol (DTT) can also be used, but excess DTT must be removed completely before adding the maleimide dye to prevent it from consuming the reagent.[1][3]

  • Incorrect Reaction pH: The maleimide-thiol reaction is highly pH-dependent. The optimal pH range is typically 6.5-7.5.[1][2][6] Below pH 6.5, the reaction rate slows considerably.[1] Above pH 7.5-8.0, the maleimide group can react non-specifically with primary amines (e.g., lysine (B10760008) residues), leading to undesired side products.[5][6]

  • Reagent Instability: Maleimide reagents are susceptible to hydrolysis in aqueous solutions, especially at higher pH, which renders them inactive.[6]

    • Solution: Always prepare the maleimide dye stock solution fresh in an anhydrous solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2][3][5] Add the dye to the aqueous protein solution immediately before starting the reaction.

  • Suboptimal Stoichiometry: An insufficient molar excess of the dye over the protein can lead to incomplete labeling.

    • Solution: A 10 to 20-fold molar excess of dye-to-protein is a common starting point.[1][3][5] However, this should be optimized for each specific protein and concentration.[3][7] For dilute protein solutions, a higher molar excess may be necessary.[8]

  • Interfering Buffer Components: Buffers containing thiols (like DTT or β-mercaptoethanol) or primary amines (like Tris at high concentrations or glycine) can compete with the target molecule for the dye.[2][8]

    • Solution: Use non-interfering buffers such as PBS or HEPES at the recommended pH.[2][3][4] Ensure all interfering substances are removed, for example, by dialysis or buffer exchange, before starting the conjugation.[5]

Q2: I'm observing non-specific labeling or background fluorescence. How can I reduce it?

A2: Non-specific binding can occur through covalent and non-covalent interactions.

  • Reaction with Amines: As mentioned, running the reaction at a pH above 7.5 can lead to the maleimide group reacting with lysine residues.[5][6]

    • Solution: Maintain the reaction pH strictly within the 6.5-7.5 range to ensure chemoselectivity for thiols.[6]

  • Hydrophobic Interactions: The pyrene (B120774) moiety is highly hydrophobic and can adsorb to hydrophobic patches on proteins, leading to non-covalent binding that is difficult to remove.[9][10]

    • Solution: After the covalent labeling reaction, consider washing with buffers containing mild non-ionic detergents or a small percentage of organic solvent to disrupt these interactions during the purification step. The effectiveness of this will depend on protein stability.

  • Ineffective Purification: Unreacted, hydrolyzed, or adsorbed dye that is not completely removed will contribute to background signal.

    • Solution: Use stringent purification methods. Size-exclusion chromatography (e.g., desalting columns) is effective for removing free dye.[2][3][11][12] For more persistent non-covalent binding, more advanced techniques like HPLC may be required.[2][11]

Q3: My protein precipitates after adding the pyrene-maleimide solution. How can I prevent this?

A3: Precipitation is often caused by the addition of the organic solvent used to dissolve the dye or by changes to the protein's properties upon labeling.

  • High Concentration of Organic Solvent: Pyrene maleimide has poor aqueous solubility and is typically dissolved in DMSO or DMF.[4] Adding a large volume of this stock solution can denature and precipitate the protein.

    • Solution: Prepare a concentrated stock of the dye (e.g., 10 mM) so that only a small volume needs to be added to the protein solution.[2][5] Add the dye solution slowly while gently stirring or vortexing.[3]

  • Over-labeling: The pyrene group is hydrophobic. Attaching too many pyrene molecules can decrease the overall solubility of the protein, leading to aggregation.[5]

    • Solution: Reduce the molar excess of the labeling reagent in the reaction to achieve a lower degree of labeling (DOL).[5][13]

Q4: The fluorescence signal of my labeled protein is weak or appears quenched. What is the cause?

A4: Weak fluorescence can occur even if the labeling reaction was successful.

  • Self-Quenching: If too many fluorescent labels are attached in close proximity on the protein surface, they can quench each other's fluorescence (dye-dye quenching).[13]

    • Solution: Determine the Degree of Labeling (DOL) and optimize the reaction to achieve a lower, more effective DOL. Reducing the molar excess of the dye is the first step.[13]

  • Environmental Quenching: The fluorescence of the pyrene moiety can be sensitive to its local microenvironment. Conjugation near certain amino acid residues (like tryptophan) or in a pocket that restricts its movement can lead to quenching.[13]

  • Probe Hydrolysis: Unreacted N-(1-pyrenyl)maleimide is largely non-fluorescent in aqueous solution, and the reaction with a thiol leads to a significant increase in fluorescence.[14] However, hydrolyzed probe may contribute to the background and alter spectral properties.[9][10] Proper purification is key to ensuring the measured fluorescence is from the covalently bound probe.

Data Presentation: Optimizing Reaction Parameters

The efficiency of maleimide-thiol conjugation is highly dependent on key experimental variables. The following table summarizes these parameters and their recommended ranges for optimal results.

ParameterRecommended Range/ConditionRationale & Potential Issues
pH 6.5 – 7.5Optimal for specific and efficient reaction with thiols.[1][2][6] < pH 6.5: Reaction rate is significantly slower.[1] > pH 7.5: Increased non-specific reaction with amines (e.g., lysine).[5][6]
Molar Ratio (Dye:Protein) 10:1 to 20:1 (starting point)Ensures a sufficient excess of dye to drive the reaction to completion.[1][3] Too Low: Incomplete labeling. Too High: May cause protein precipitation or fluorescence self-quenching.[5][13] Needs empirical optimization.[3][7]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are faster (e.g., 2 hours).[2][3][5] 4°C is used for longer (overnight) incubations, often for more sensitive proteins.[2][3][5]
Reaction Time 2 hours (Room Temp) to Overnight (4°C)Sufficient time for the reaction to proceed. For some systems, the reaction can be complete in as little as 30 minutes.[7][15] Reaction progress can be monitored by the increase in fluorescence.[14]
Protein Concentration 1 – 10 mg/mLHigher protein concentrations generally improve labeling efficiency.[3][4][8] Dilute solutions may require a higher molar excess of dye.[8]
Reducing Agent TCEP (10-100 fold molar excess over protein)Reduces disulfide bonds to make cysteines available.[2][3] TCEP is preferred as it does not react with maleimides.[1] If DTT is used, it must be removed before adding the dye.[1][3]

Detailed Experimental Protocol: Protein Labeling with N-(1-pyrenyl)maleimide

This protocol provides a general workflow for conjugating a thiol-reactive pyrene dye to a protein containing cysteine residues.

1. Preparation of Reagents

  • Protein Solution: Prepare the protein at a concentration of 1-10 mg/mL in a degassed, thiol-free, and amine-free buffer (e.g., 1x PBS or 100 mM HEPES, pH 7.0-7.5).[2][3][4] Degas the buffer by applying a vacuum or by bubbling with an inert gas (e.g., argon or nitrogen) to prevent re-oxidation of thiols.[1][3]

  • Maleimide Dye Stock Solution: Immediately before use, dissolve the N-(1-pyrenyl)maleimide powder in anhydrous DMSO or DMF to a final concentration of 10 mM.[2][3][5] Vortex briefly to ensure it is fully dissolved. Protect the solution from light.[2][5]

2. Reduction of Protein Disulfide Bonds (if necessary)

  • If the target cysteine(s) are involved in disulfide bonds, they must be reduced.

  • Add a 10-100 fold molar excess of TCEP to the protein solution.[2][3]

  • Incubate for 20-60 minutes at room temperature.[3][5] TCEP does not need to be removed.[1]

  • Note: If using DTT, it must be removed via a desalting column or dialysis before proceeding.[3]

3. Conjugation Reaction

  • Calculate the required volume of the 10 mM dye stock solution to achieve the desired molar excess (e.g., 20:1 dye-to-protein).

  • While gently stirring, add the dye stock solution to the protein solution.[3]

  • Protect the reaction mixture from light (e.g., by wrapping the vial in aluminum foil).[2][3][5]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[2][3][5]

4. Purification of the Labeled Protein

  • It is critical to remove the unreacted dye to prevent background signal.[2]

  • The most common method is gel filtration/size-exclusion chromatography using a desalting column (e.g., G-25).[2][3][12] The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

  • Other possible methods include dialysis, HPLC, or FPLC, depending on the protein and the required purity.[2][3]

5. Determination of Degree of Labeling (DOL)

  • The DOL (or F:P ratio) is the average number of dye molecules conjugated per protein molecule.

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum for the pyrene label (~340 nm).[5]

  • Calculate the DOL using the Beer-Lambert law, correcting the A280 reading for the dye's contribution at that wavelength.[2] The formula is:

    • Protein Concentration (M) = [A280 - (A_max * CF)] / ε_protein

    • Dye Concentration (M) = A_max / ε_dye

    • DOL = Dye Concentration / Protein Concentration

    • Where A280 and A_max are the absorbances, ε is the molar extinction coefficient for the protein and dye, and CF is the correction factor for the dye's absorbance at 280 nm.

6. Storage of the Conjugate

  • For best results, use the purified conjugate immediately.[3]

  • If storage is necessary, keep the solution protected from light at 2-8°C for up to one week.[2][3]

  • For long-term storage, add a stabilizer like 5-10 mg/mL BSA and 0.01-0.03% sodium azide, or add 50% glycerol (B35011) and store at -20°C.[2][3]

Visualizations

Below are diagrams illustrating key workflows and pathways described in this guide.

TroubleshootingWorkflow start Low Labeling Efficiency check_thiols Are Cysteine Thiols Available and Reduced? start->check_thiols check_ph Is Reaction pH between 6.5-7.5? check_thiols->check_ph Yes reduce Action: Reduce Protein with TCEP or DTT check_thiols->reduce No check_reagent Was Maleimide Reagent Prepared Fresh in Anhydrous Solvent? check_ph->check_reagent Yes adjust_ph Action: Adjust Buffer pH to 6.5-7.5 (PBS, HEPES) check_ph->adjust_ph No check_ratio Is Dye:Protein Molar Ratio Sufficient (e.g., >10:1)? check_reagent->check_ratio Yes prep_reagent Action: Prepare Fresh Dye Stock in Anhydrous DMSO/DMF check_reagent->prep_reagent No inc_ratio Action: Increase Molar Excess of Dye check_ratio->inc_ratio No success Labeling Efficiency Improved check_ratio->success Yes reduce->check_ph adjust_ph->check_reagent prep_reagent->check_ratio inc_ratio->success ReactionPathway cluster_product Product Protein_SH Protein-SH (Cysteine Thiol) plus + Pyrene_Maleimide N-(1-pyrenyl)maleimide Conjugate Protein-S-Maleimide-Pyrene (Stable Thioether Bond) Pyrene_Maleimide->Conjugate pH 6.5-7.5 (Michael Addition) ExperimentalWorkflow prep_protein 1. Prepare Protein in Degassed Buffer (pH 7.0-7.5) reduce 2. Reduce Disulfides (Optional, with TCEP) prep_protein->reduce conjugate 4. Mix & Incubate (2h @ RT or O/N @ 4°C, protected from light) reduce->conjugate prep_dye 3. Prepare Fresh Dye Stock (10 mM in DMSO/DMF) prep_dye->conjugate purify 5. Purify Conjugate (e.g., Desalting Column) conjugate->purify analyze 6. Analyze & Characterize (Measure DOL, check activity) purify->analyze

References

Technical Support Center: N-Acryloyl-1-pyrenebutylamine (N-APBA) Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals experiencing solubility issues with N-Acryloyl-1-pyrenebutylamine (N-APBA) in aqueous buffers. Due to its hydrophobic pyrene (B120774) moiety, N-APBA presents significant challenges for dissolution in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (N-APBA) not dissolving in my aqueous buffer?

A1: this compound is a hydrophobic molecule due to the large, nonpolar pyrene ring system. Direct dissolution in aqueous buffers (e.g., PBS, Tris) is expected to be extremely low. The compound is classified as soluble in organic solvents like Benzene, Chloroform, and Ethyl Acetate, but not in water.[1] To work in an aqueous environment, it must first be dissolved in a water-miscible organic co-solvent to create a stock solution, which can then be diluted into the final aqueous buffer.

Q2: What are the recommended organic co-solvents for creating an N-APBA stock solution?

A2: The choice of co-solvent is critical. For pyrene and its derivatives, Dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF) are highly effective and commonly used. Ethanol can also be used, though it may be less effective than DMSO or DMF. When studying the metabolism of similar pyrene compounds, DMSO was found to be the solvent of choice.[2] For biological applications, it is crucial to use high-purity, anhydrous-grade solvents to prevent compound degradation and ensure reproducibility.

Q3: My solution turned cloudy or formed precipitates after adding the N-APBA stock solution to my buffer. What should I do?

A3: This indicates that the aqueous solubility limit of N-APBA has been exceeded. The final concentration of the organic co-solvent in your aqueous buffer is too low to keep the hydrophobic probe dissolved.

  • Immediate Action: Try vortexing or sonicating the solution briefly. Gentle warming may also help, but be cautious as it can affect the stability of other components in your experiment.

  • Troubleshooting:

    • Reduce Final N-APBA Concentration: Your target concentration may be too high. Try preparing a more dilute working solution.

    • Increase Co-solvent Percentage: The final percentage of the organic co-solvent (e.g., DMSO) in the aqueous buffer might be insufficient. While many cell-based assays tolerate up to 0.5-1% DMSO, some experiments might allow for higher concentrations. Always determine the maximum tolerable co-solvent concentration for your specific experimental system in a separate control experiment.

    • Use a Surfactant: Incorporating a non-ionic surfactant like Tween-20 or Triton X-100 at a concentration above its critical micelle concentration (CMC) can help solubilize hydrophobic compounds by forming micelles.[3][4]

Q4: Can the type of aqueous buffer affect N-APBA solubility and aggregation?

A4: Yes, the buffer species can influence the aggregation of molecules.[5][6] For hydrophobic compounds, factors like ionic strength and specific ion effects can impact solubility. For instance, high salt concentrations can sometimes decrease the solubility of nonpolar molecules (salting-out effect).[7][8] If you observe aggregation, consider testing different buffer systems (e.g., Tris vs. Phosphate vs. HEPES) at the same pH and ionic strength to see if it mitigates the issue.[9]

Q5: How can I visually confirm if my N-APBA is aggregated?

A5: Aggregation of fluorescent probes like N-APBA can lead to self-quenching of the fluorescence signal, which can compromise experimental results. Visual signs include a cloudy or hazy appearance in the solution. Spectroscopically, aggregation can sometimes be detected by changes in the absorption or fluorescence emission spectra, such as peak broadening or shifts. Dynamic light scattering (DLS) is a more advanced technique to confirm the presence of aggregates.

Troubleshooting Guide

Use the following flowchart to diagnose and solve solubility issues with N-APBA.

G cluster_start cluster_observe cluster_success cluster_problem cluster_solutions cluster_verify Start Add N-APBA stock to aqueous buffer Observe Is the final solution clear? Start->Observe Success Solution Ready for Use (Proceed with Experiment) Observe->Success Yes Problem Problem: Solution is Cloudy, Hazy, or has Precipitate (Indicates Aggregation/Precipitation) Observe->Problem No S1 Option 1: Reduce final N-APBA concentration Problem->S1 S2 Option 2: Increase final % of organic co-solvent (e.g., DMSO) Problem->S2 S3 Option 3: Incorporate a surfactant (e.g., Tween-20) Problem->S3 S4 Option 4: Change aqueous buffer system Problem->S4 Verify Did the solution become clear? S1->Verify S2->Verify S3->Verify S4->Verify Verify->Success Yes Verify->Problem No, try another option or combine strategies

Caption: Troubleshooting flowchart for N-APBA solubility issues.

Quantitative Data Summary

Agent Type Recommended Stock Concentration (in DMSO/DMF) Recommended Final Concentration (in Aqueous Buffer) Notes
DMSO Co-solvent1-10 mM≤ 1% (v/v)Anhydrous grade recommended. Check cell/assay tolerance.[2]
DMF Co-solvent1-10 mM≤ 0.5% (v/v)Higher toxicity than DMSO. Use with caution in biological assays.
Tween-20 Surfactant10% (w/v) in water0.01% - 0.1% (w/v)Use above the critical micelle concentration (~0.006 mM or ~0.007%).
SDS Surfactant10% (w/v) in water0.1% - 1% (w/v)Anionic surfactant. Can denature proteins, use with caution.

Experimental Protocols

Protocol 1: Preparation of N-APBA Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound (MW: 327.42 g/mol )[10]

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Carefully weigh out 3.27 mg of N-APBA powder and place it in a clean, dry microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes until the solid is completely dissolved. The solution should be clear.

  • Sonication (Optional): If the compound does not dissolve completely with vortexing, place the tube in a bath sonicator for 5-10 minutes.

  • Storage: Store the stock solution in small aliquots at -20°C, protected from light and moisture. Repeated freeze-thaw cycles should be avoided.

G cluster_workflow Workflow: Preparing N-APBA Stock Solution A Weigh 3.27 mg N-APBA Powder B Add 1.0 mL Anhydrous DMSO A->B C Vortex Vigorously (1-2 min) B->C D Is it fully dissolved? C->D E Sonicate (5-10 min) D->E No F Store at -20°C in Aliquots D->F Yes E->D

Caption: Workflow for preparing a 10 mM N-APBA stock solution in DMSO.

Protocol 2: Preparation of N-APBA Aqueous Working Solution

This protocol describes the dilution of the stock solution into an aqueous buffer to achieve a final concentration of 10 µM.

Materials:

  • 10 mM N-APBA stock solution in DMSO (from Protocol 1)

  • Desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Appropriate size polypropylene (B1209903) tube

  • Vortex mixer

Procedure:

  • Buffer Preparation: Add the required volume of aqueous buffer to a polypropylene tube. For a 1 mL final volume, use 999 µL of buffer.

  • Dilution: While vortexing the buffer at medium speed, add 1 µL of the 10 mM N-APBA stock solution directly into the buffer. This rapid mixing is crucial to prevent localized high concentrations that can cause precipitation.

  • Final Mixing: Continue to vortex for an additional 30 seconds to ensure homogeneity.

  • Inspection: Visually inspect the solution. It should be clear and free of any visible precipitate or cloudiness.

  • Usage: Use the working solution immediately for your experiment. Do not store dilute aqueous solutions of N-APBA for extended periods.

Note on Co-solvent Concentration: This procedure results in a final DMSO concentration of 0.1% (v/v). If solubility issues persist, the protocol can be adapted by adding a higher percentage of the stock solution, but this will increase both the final N-APBA concentration and the co-solvent percentage. Always verify that the final co-solvent concentration is compatible with your experimental system.

References

Technical Support Center: Optimizing Pyrene Compound Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the fluorescence quantum yield of pyrene (B120774) compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide clear guidance on maximizing the fluorescence output of their pyrene-based molecules.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield and why is it important for my experiments with pyrene compounds?

A1: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2] A higher quantum yield, approaching 1, signifies a brighter fluorophore, which is crucial for applications requiring high sensitivity, such as bioimaging and advanced materials development.[1][2]

Q2: I am observing a very low or no fluorescence signal from my pyrene compound. What are the common causes?

A2: Several factors can lead to a low fluorescence signal. The most common culprits include:

  • Presence of Dissolved Oxygen: Oxygen is a highly efficient collisional quencher of pyrene fluorescence.[2][3]

  • Inappropriate Solvent Choice: The polarity of the solvent significantly impacts the fluorescence quantum yield of pyrene and its derivatives.[1][4][5]

  • Aggregation-Caused Quenching (ACQ): At high concentrations, pyrene molecules can form non-emissive aggregates, leading to a decrease in fluorescence.[3][6][7][8][9]

  • Excimer Formation: Pyrene is well-known for forming excited-state dimers called excimers, which emit at a longer wavelength and can reduce the monomer fluorescence intensity.[10][11][12]

  • Presence of Quenchers: Contaminants in the solvent or other molecules in the sample, such as purines, nitroaromatic compounds, anilines, and heavy atoms, can quench fluorescence.[3][13][14]

  • Photobleaching: Prolonged exposure to high-intensity excitation light can irreversibly damage the fluorophore.[2][3]

Q3: My pyrene fluorescence spectrum shows a broad, red-shifted emission band in addition to the characteristic monomer emission. What is causing this?

A3: This broad, red-shifted emission, typically centered around 480-500 nm, is characteristic of a pyrene excimer.[12] An excimer is an excited-state dimer that forms when an excited pyrene molecule interacts with a ground-state pyrene molecule.[12] Excimer formation is concentration-dependent and more prevalent at higher concentrations.[15] The formation of excimers can be a desirable feature for certain sensing applications but can also be a source of reduced monomer quantum yield.

Q4: How does the solvent polarity affect the fluorescence of my pyrene compound?

A4: The fluorescence emission spectrum of pyrene is highly sensitive to the polarity of its environment.[4] Specifically, the ratio of the intensity of the first vibronic band (I₁) to the third vibronic band (I₃), known as the Py I₁/I₃ ratio, is a widely used indicator of solvent polarity.[16] In non-polar solvents, the I₃ band is more intense, while in polar solvents, the I₁ band intensity increases.[17] This solvatochromic effect can be used to probe the microenvironment of pyrene-labeled molecules.

Q5: What is the difference between Aggregation-Caused Quenching (ACQ) and Aggregation-Induced Emission (AIE)?

A5: Aggregation-Caused Quenching (ACQ) is a common phenomenon where the fluorescence of a chromophore, like pyrene, decreases at high concentrations or in the solid state due to the formation of non-emissive aggregates.[6][7][8] This is often due to strong π–π stacking interactions.[9]

Aggregation-Induced Emission (AIE) , in contrast, is a phenomenon where a molecule is non-emissive in dilute solution but becomes highly fluorescent upon aggregation.[6][8] This is often achieved by designing molecules where intramolecular rotations, which lead to non-radiative decay in solution, are restricted in the aggregated state. By chemically modifying pyrene with AIE-active moieties, it is possible to convert it from an ACQ-type molecule to an AIE-active one.[8][18]

Troubleshooting Guides

Issue 1: Low Fluorescence Quantum Yield
Possible Cause Troubleshooting Steps
Oxygen Quenching Degas the solvent by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes prior to measurement.[19] Use a sealed cuvette to prevent oxygen from redissolving.[3]
Solvent Effects Test a range of solvents with varying polarities. Non-polar aprotic solvents often result in higher fluorescence quantum yields for pyrene.[3] A compilation of quantum yields in different solvents is provided in Table 1.
Concentration Effects (ACQ/Excimer) Measure the fluorescence of a dilution series of your compound. If the fluorescence intensity per mole increases at lower concentrations, aggregation or excimer formation is likely the cause. Work at concentrations where the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[1][3]
Presence of Quenchers Use high-purity, spectroscopic grade solvents.[1] If quenching is suspected, a Stern-Volmer analysis can be performed by measuring fluorescence intensity at different concentrations of the suspected quencher to determine the quenching mechanism.[3]
Photobleaching Minimize the sample's exposure to the excitation light. Use the lowest possible excitation intensity and acquire data efficiently.[3]
Issue 2: Inconsistent or Irreproducible Fluorescence Measurements
Possible Cause Troubleshooting Steps
Temperature Fluctuations Use a temperature-controlled fluorometer to maintain a constant and recorded temperature during all measurements.[3]
Solvent Evaporation Use cuvettes with caps (B75204) or stoppers to prevent solvent evaporation, which can concentrate the sample and any potential quenchers.[3]
Instrumental Settings Ensure that the experimental conditions, such as excitation and emission slit widths and detector voltage, are identical for all measurements being compared.[1]

Quantitative Data

Table 1: Fluorescence Quantum Yield (Φ) of Pyrene and Derivatives in Various Solvents

FluorophoreSolventExcitation Wavelength (nm)Quantum Yield (Φ)
PyreneCyclohexane3170.32
PyreneEthanol-0.65
DtBuCzB-PyToluene-0.772
DtBuCzB-PySpin-coated film-0.368
Py-TPEAggregated State-High
Py-TriPEAggregated State-High

Note: The quantum yield of pyrene derivatives can vary significantly based on the specific substitution pattern and experimental conditions.[1] Data for DtBuCzB-Py, Py-TPE, and Py-TriPE are from references[20] and[18].

Experimental Protocols

Protocol 1: Relative Quantum Yield Measurement

This protocol describes the most common method for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[1]

Materials:

  • High-purity pyrene-based fluorophore (sample)

  • High-purity fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)[1]

  • Spectroscopic grade solvents

  • Calibrated UV-Vis spectrophotometer

  • Calibrated spectrofluorometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the reference standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1 to minimize inner filter effects.[1]

  • Absorption Spectra Measurement: Record the UV-Vis absorption spectra for all prepared solutions.

  • Fluorescence Spectra Measurement:

    • Set the excitation wavelength of the spectrofluorometer to a wavelength where both the sample and the standard have significant absorption.

    • Record the fluorescence emission spectrum of a solvent blank.

    • Record the fluorescence emission spectra for all sample and standard solutions under identical instrumental conditions (e.g., excitation and emission slit widths, detector voltage).[1]

  • Data Analysis:

    • Subtract the integrated fluorescence intensity of the solvent blank from the integrated fluorescence intensities of the sample and standard solutions.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The plots should be linear.

    • The quantum yield of the sample (Φ_s) can be calculated using the following equation:

      Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

      where:

      • Φ_r is the quantum yield of the reference standard.

      • Grad_s and Grad_r are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and reference, respectively.

      • n_s and n_r are the refractive indices of the sample and reference solutions, respectively (for dilute solutions, the refractive index of the solvent can be used).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Sample & Standard Solutions degas Degas Solvents (if needed) prep_sample->degas uv_vis Measure Absorbance (UV-Vis) degas->uv_vis fluorescence Measure Fluorescence Emission uv_vis->fluorescence integrate Integrate Fluorescence Intensity fluorescence->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate result result calculate->result Optimized Φ

Caption: Workflow for optimizing and measuring fluorescence quantum yield.

jablonski_diagram S0 S₀ (Ground State) S1 S₁ (Excited Singlet) S0->S1 Absorption S1->S0 Fluorescence (Radiative) S1->S0 Internal Conversion (Non-radiative) T1 T₁ (Excited Triplet) S1->T1 Intersystem Crossing (Non-radiative) T1->S0 Phosphorescence (Radiative)

Caption: Simplified Jablonski diagram illustrating pyrene fluorescence.

excimer_formation cluster_process Excimer Formation Pathway P_ground Py P_excited Py P_ground->P_excited Excitation (hν) P_excited->P_ground Monomer Fluorescence Excimer (Py-Py) Excimer P_excited->Excimer + Py (ground) Excimer->P_ground Excimer Fluorescence

Caption: Schematic of pyrene excimer formation and emission.

References

Technical Support Center: Strategies to Prevent Photobleaching of N-Acryloyl-1-pyrenebutylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing N-Acryloyl-1-pyrenebutylamine in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to photobleaching.

Troubleshooting Guide

Issue: Rapid decrease in fluorescence signal during imaging.

Q1: My fluorescent signal from this compound is fading quickly during my experiment. What is causing this and how can I fix it?

A1: The rapid loss of signal you are observing is likely photobleaching, which is the irreversible photochemical destruction of the fluorophore. This process is primarily caused by the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that degrade the molecule. Here’s a step-by-step guide to mitigate this issue:

  • Optimize Illumination Settings:

    • Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that still provides a sufficient signal-to-noise ratio.[1]

    • Minimize Exposure Time: Decrease the duration of illumination for each image acquisition.[1]

    • Use Neutral Density Filters: These filters can reduce the intensity of the excitation light without altering its spectral quality.

  • Employ Antifade Reagents:

    • Mount your samples in a commercial or "do-it-yourself" antifade mounting medium. These reagents typically contain ROS scavengers. Common antifade agents include:

  • Adjust Imaging Protocol:

    • Image a Fresh Field of View: For fixed samples, avoid repeatedly imaging the same area. Move to a new region of interest for each acquisition to minimize cumulative photodamage.[1]

    • Increase Detector Sensitivity: If available, using a more sensitive detector, such as a low-light CCD camera, allows for the use of lower excitation energy.[1]

  • Consider the Chemical Environment:

    • Solvent Choice: The solvent can influence the photostability of pyrene (B120774) derivatives. For instance, pyrene fluorophores show greater photostability in dichloromethane (B109758) compared to chloroform.[2][3] While likely not directly applicable to most biological imaging, this highlights the importance of the local chemical environment.

    • Oxygen Scavenging: In addition to chemical scavengers in antifade media, enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) can be used in some live-cell imaging setups to reduce the local oxygen concentration.

Frequently Asked Questions (FAQs)

Q2: Are there specific antifade reagents that are recommended for pyrene-based fluorophores like this compound?

A2: While there is limited data on antifade reagents specifically validated for this compound, general-purpose antifade agents that scavenge reactive oxygen species are effective for a wide range of fluorophores, including pyrene derivatives. Commonly used and effective antifade agents include those based on p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO). It is often a matter of empirical testing to determine the best-performing antifade for a specific experimental setup.

Q3: Can I prepare my own antifade mounting medium?

A3: Yes, you can prepare your own antifade medium. A common recipe involves dissolving an antifade agent in a glycerol-based buffer. For example:

  • N-propyl gallate (NPG) solution: A 2% solution of NPG in 90% glycerol (B35011)/10% phosphate-buffered saline (PBS).

  • DABCO solution: A 2.5% solution of DABCO in 90% glycerol/10% PBS. It is crucial to ensure the final pH of the mounting medium is stable and appropriate for your sample.

Q4: Besides antifade reagents, what other experimental parameters can I control to reduce photobleaching?

A4: You can significantly reduce photobleaching by optimizing your imaging hardware and acquisition settings:

  • Objective Lens: Use a high numerical aperture (NA) objective lens. A higher NA lens collects more light, allowing you to reduce the excitation intensity while maintaining a good signal.

  • Filters: Ensure that your excitation and emission filters are well-matched to the spectral profile of this compound to maximize signal detection and minimize unnecessary light exposure.

  • Imaging Mode: For confocal microscopy, techniques like line averaging with rapid scanning can sometimes reduce photobleaching compared to continuous illumination.

Q5: How does the local environment, such as being bound to a protein, affect the photostability of this compound?

Data Presentation

Table 1: Photophysical Properties of Pyrene and Representative Derivatives

Disclaimer: The following data is for pyrene and some of its derivatives. While this compound is expected to have similar photophysical properties, these values should be considered as estimates. The actual performance will depend on the specific experimental conditions.

CompoundSolventFluorescence Quantum Yield (Φ)Fluorescence Lifetime (τ) in ns (deoxygenated)Reference(s)
PyreneCyclohexane0.32458[4]
PyreneWater-194[5]
PyreneHeptane-119[5]
1-Pyrenecarboxaldehyde-0.10-
Various 1,3,6,8-tetrasubstituted pyrenes-HighLong[6]

Experimental Protocols

Protocol 1: Mounting Fixed Cells with a Commercial Antifade Reagent
  • Sample Preparation: Perform all staining and washing steps for your cells on coverslips or slides according to your established protocol.

  • Final Wash: Conduct a final wash with phosphate-buffered saline (PBS).

  • Remove Excess Buffer: Carefully aspirate the excess PBS from the slide, ensuring the cell monolayer does not dry out.

  • Apply Antifade Medium: Place a small drop of a commercial antifade mounting medium onto the sample.

  • Mount Coverslip: Gently lower a clean coverslip onto the drop of antifade medium, avoiding the formation of air bubbles.

  • Seal Coverslip (Optional): For long-term storage, seal the edges of the coverslip with clear nail polish or a commercial sealant.

  • Imaging: Proceed with fluorescence imaging, adhering to the best practices for minimizing photobleaching as outlined in the troubleshooting guide.

Protocol 2: Preparation of a "DIY" n-Propyl Gallate (NPG) Antifade Solution
  • Prepare Buffer: Make a solution of 90% glycerol in 10% 10x PBS.

  • Dissolve NPG: Add n-propyl gallate to the glycerol/PBS solution to a final concentration of 2% (w/v).

  • Heat and Mix: Gently heat the solution (e.g., in a 50-60°C water bath) and stir until the NPG is completely dissolved.

  • Cool and Store: Allow the solution to cool to room temperature. Store in a light-protected container at 4°C.

  • Application: Use this solution as the mounting medium in Protocol 1.

Mandatory Visualization

Photobleaching_Pathway cluster_Jablonski Jablonski Diagram cluster_Photobleaching Photobleaching Cascade S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Excitation (Light Absorption) S0_Pyrene This compound S1->S0 Fluorescence T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) T1->ROS Energy Transfer O2 Molecular Oxygen (³O₂) DegradedPyrene Non-fluorescent Degraded Pyrene ROS->DegradedPyrene Oxidation Troubleshooting_Workflow Start Start: Rapid Signal Fading Observed ReduceIntensity Reduce Excitation Intensity & Exposure Time Start->ReduceIntensity UseAntifade Use Antifade Reagent (e.g., DABCO, NPG) ReduceIntensity->UseAntifade OptimizeHardware Optimize Hardware: High NA Objective, Correct Filters UseAntifade->OptimizeHardware CheckSignal Is Signal Sufficiently Stable? OptimizeHardware->CheckSignal End End: Photobleaching Minimized CheckSignal->End Yes FurtherOptimization Further Optimization Needed CheckSignal->FurtherOptimization No FurtherOptimization->ReduceIntensity Re-evaluate Settings

References

Technical Support Center: Photoinduced N-Acryloyl Amino Acid Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for photoinduced N-acryloyl amino acid polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to support your research and development efforts in creating advanced biomaterials and drug delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is photoinduced N-acryloyl amino acid polymerization?

A1: Photoinduced N-acryloyl amino acid polymerization is a method used to synthesize polymers with amino acid side chains using light as an external stimulus to initiate the polymerization reaction. These polymers are of significant interest in biomedical applications, including drug delivery, tissue engineering, and chiral recognition, due to their biocompatibility and functional properties derived from the amino acid moieties.[1] A particularly powerful technique is Photoinduced Electron/Energy Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) polymerization, which allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions (Đ < 1.20) under mild conditions.[1][2]

Q2: Why is oxygen a major issue in this type of polymerization?

A2: Molecular oxygen is a potent inhibitor of free-radical polymerizations. It reacts with the initiating and propagating radicals to form stable peroxy radicals, which do not efficiently initiate or continue the polymer chain growth.[3] This leads to several undesirable effects, including a significant induction period where no polymerization occurs, a reduced rate of polymerization, and incomplete monomer conversion, resulting in low polymer yields.[3] The presence of oxygen is a critical issue that needs to be addressed to achieve successful and reproducible polymerization.

Q3: What are the key components of a successful photoinduced N-acryloyl amino acid polymerization?

A3: A typical successful experiment, particularly for a controlled polymerization like PET-RAFT, involves the following key components:

  • Monomer: A high-purity N-acryloyl amino acid.

  • RAFT Agent: A suitable chain transfer agent (CTA), often a trithiocarbonate, to control the polymerization.

  • Photocatalyst: A compound that absorbs light and initiates the polymerization, for example, iridium or ruthenium complexes, or organic dyes like eosin (B541160) Y.[2]

  • Solvent: An appropriate solvent that dissolves all components and does not interfere with the polymerization.

  • Light Source: A light source with a wavelength that matches the absorption spectrum of the photocatalyst.

  • Deoxygenated Environment: Rigorous removal of oxygen from the reaction mixture is crucial for most systems.

Troubleshooting Guide

This guide addresses common problems encountered during the photoinduced polymerization of N-acryloyl amino acids in a question-and-answer format.

Problem 1: The polymerization does not start, or there is a very long induction period.

  • Possible Cause 1: Oxygen Inhibition. This is the most common cause. Dissolved oxygen in the reaction mixture will scavenge the initial radicals, preventing the polymerization from starting.

    • Solution: Thoroughly deoxygenate the reaction mixture before initiating the polymerization. Common methods include purging with an inert gas (e.g., nitrogen or argon) for an extended period (e.g., 30 minutes) or performing several freeze-pump-thaw cycles. For highly sensitive systems, the latter is more effective.

  • Possible Cause 2: Inactive or Incorrect Photocatalyst/Initiator. The chosen photocatalyst may not be active at the wavelength of your light source, or it may have degraded.

    • Solution: Ensure your light source's emission spectrum overlaps with the absorption spectrum of the photocatalyst. Use a fresh, properly stored photocatalyst.

  • Possible Cause 3: Monomer Impurities. Inhibitors present in the monomer can prevent polymerization.

    • Solution: Purify the N-acryloyl amino acid monomer before use, for example, by passing it through a column of basic alumina (B75360) to remove acidic inhibitors.

Problem 2: The monomer conversion is low, resulting in a low polymer yield.

  • Possible Cause 1: Insufficient Deoxygenation. Even small amounts of residual oxygen can terminate polymer chains prematurely, leading to low conversion.

    • Solution: Improve your deoxygenation procedure. For larger volumes, increase the purging time. Ensure all components, including the solvent, are deoxygenated.

  • Possible Cause 2: Suboptimal Reaction Conditions. The concentration of the photocatalyst, RAFT agent, or the light intensity may not be optimal.

    • Solution: Optimize the concentrations of the reaction components. Increasing the light intensity can sometimes help to overcome low levels of oxygen inhibition by generating radicals at a faster rate.

  • Possible Cause 3: Inappropriate Solvent. The chosen solvent may not be suitable for the polymerization, potentially leading to precipitation of the growing polymer chains.

    • Solution: Choose a solvent in which the monomer and the resulting polymer are soluble. For N-acryloyl amino acids, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), or alcohols like methanol (B129727) are often used.

Problem 3: The resulting polymer has a high polydispersity (Đ > 1.3) and/or the molecular weight is not well-controlled.

  • Possible Cause 1: Poor Choice of RAFT Agent. The reactivity of the RAFT agent must be matched to the monomer for controlled polymerization.

    • Solution: For acrylamides, trithiocarbonates are generally a good choice of RAFT agent. Consult the literature for RAFT agents that have been successfully used with N-acryloyl amino acids.

  • Possible Cause 2: Impurities. Impurities in the monomer or solvent can act as unwanted chain transfer agents, leading to a loss of control.

    • Solution: Ensure high purity of all reactants and the solvent.

  • Possible Cause 3: High Initiator Concentration. An excessively high concentration of radicals can lead to a higher rate of termination reactions, broadening the molecular weight distribution.

    • Solution: Reduce the concentration of the photocatalyst or the intensity of the light source.

Data Presentation

The following tables summarize quantitative data from literature on the photoinduced polymerization of N-acryloyl amino acids, highlighting the impact of different experimental conditions.

Table 1: Effect of Solvent on PET-RAFT Polymerization of N-acryloyl-L-valine (LV)

EntrySolventTime (h)Conversion (%)M_n,exp ( g/mol )Đ (M_w/M_n)
1DMSO49517,8001.15
2Methanol49317,5001.17

Data adapted from a study on the precise synthesis of poly(N-acryloyl amino acid)s.

Table 2: Effect of RAFT Agent on PET-RAFT Polymerization of N-acryloyl-D-phenylalanine (DF)

EntryRAFT AgentTime (h)Conversion (%)M_n,exp ( g/mol )Đ (M_w/M_n)
1DDMAT49621,2001.18
2CPTC49420,8001.19

DDMAT: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid; CPTC: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid. Data adapted from a study on the precise synthesis of poly(N-acryloyl amino acid)s.

Experimental Protocols

Protocol 1: General Procedure for PET-RAFT Polymerization of N-Acryloyl Amino Acids

This protocol is a general guideline and may require optimization for specific monomers and desired polymer characteristics.

  • Reactant Preparation: In a glass vial equipped with a magnetic stir bar, add the N-acryloyl amino acid monomer, the RAFT agent (e.g., DDMAT), and the photocatalyst (e.g., Ir(ppy)₃) in the desired molar ratios.

  • Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO or methanol) to achieve the desired monomer concentration.

  • Deoxygenation: Seal the vial with a rubber septum and deoxygenate the mixture by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes while stirring. For more rigorous deoxygenation, perform at least three freeze-pump-thaw cycles.

  • Initiation: Place the sealed vial under a light source of the appropriate wavelength (e.g., blue LED for Ir(ppy)₃) at room temperature.

  • Polymerization: Allow the reaction to proceed for the desired time. Monitor the monomer conversion by taking aliquots at different time points and analyzing them using ¹H NMR spectroscopy.

  • Termination and Purification: To stop the polymerization, expose the reaction mixture to air and turn off the light source. The polymer can be purified by precipitation in a non-solvent (e.g., diethyl ether) followed by filtration or centrifugation and drying under vacuum.

Protocol 2: Synthesis of N-Acryloyl Amino Acid Monomers

This protocol describes a general method for the synthesis of N-acryloyl amino acids.

  • Dissolution: Dissolve the desired amino acid in a solution of sodium hydroxide (B78521) (e.g., 1 M NaOH) in an ice bath.

  • Acryloylation: Slowly add acryloyl chloride dropwise to the stirred solution while maintaining the temperature at 0 °C. The pH of the solution should be monitored and kept between 10 and 11 by the slow addition of a more concentrated NaOH solution.

  • Reaction: After the addition of acryloyl chloride, continue stirring the reaction at 0 °C for 30 minutes, and then allow it to warm to room temperature for another 4 hours.

  • Acidification and Extraction: Acidify the solution to a pH of 2.0 by adding hydrochloric acid (e.g., 2 M HCl). Extract the monomer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic phases over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude monomer can be further purified by crystallization or column chromatography.

Visualizations

The following diagrams illustrate key workflows and relationships in photoinduced N-acryloyl amino acid polymerization.

TroubleshootingWorkflow Start Problem Identified LowConversion Low Monomer Conversion / No Polymer Start->LowConversion HighPDI High Polydispersity (Đ > 1.3) Start->HighPDI Cause_O2 Oxygen Inhibition LowConversion->Cause_O2 Is there an induction period? Cause_Initiator Inactive/Incorrect Photocatalyst LowConversion->Cause_Initiator Cause_Monomer Monomer Impurities LowConversion->Cause_Monomer Cause_Conditions Suboptimal Conditions LowConversion->Cause_Conditions HighPDI->Cause_Monomer Cause_RAFT Inappropriate RAFT Agent HighPDI->Cause_RAFT HighPDI->Cause_Conditions Solution_Deoxygenate Improve Deoxygenation Cause_O2->Solution_Deoxygenate Solution_CheckCatalyst Verify Photocatalyst & Light Source Cause_Initiator->Solution_CheckCatalyst Solution_PurifyMonomer Purify Monomer Cause_Monomer->Solution_PurifyMonomer Solution_SelectRAFT Select Appropriate RAFT Agent Cause_RAFT->Solution_SelectRAFT Solution_Optimize Optimize Concentrations & Light Intensity Cause_Conditions->Solution_Optimize

Caption: Troubleshooting workflow for common polymerization issues.

ExperimentalWorkflow Prep 1. Prepare Reactants (Monomer, RAFT Agent, Photocatalyst) Mix 2. Mix in Solvent Prep->Mix Deoxygenate 3. Deoxygenate (Purge or Freeze-Pump-Thaw) Mix->Deoxygenate Irradiate 4. Irradiate with Light (Initiation) Deoxygenate->Irradiate Polymerize 5. Polymerization Irradiate->Polymerize Terminate 6. Terminate Reaction (Expose to Air) Polymerize->Terminate Purify 7. Purify Polymer (Precipitation) Terminate->Purify Characterize 8. Characterize (NMR, GPC, etc.) Purify->Characterize

Caption: General experimental workflow for photoinduced polymerization.

References

Technical Support Center: Purification of N-Acryloyl-1-pyrenebutylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the post-synthesis purification of N-Acryloyl-1-pyrenebutylamine.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The most common and effective methods for the purification of this compound and structurally similar compounds are column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities may include unreacted starting materials such as 1-pyrenebutylamine (B13852) and acryloyl chloride. Additionally, hydrolysis of excess acryloyl chloride can lead to the formation of acrylic acid.[1] Other potential impurities could be small amounts of polymerized product or byproducts from side reactions.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation of this compound from its impurities during column chromatography. For all purification methods, the purity of the final product should be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry to confirm the structure and absence of impurities.

Q4: What are the recommended storage conditions for purified this compound?

A4: this compound, being a fluorescent molecule and a monomer susceptible to polymerization, should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and polymerization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Step
Product is too polar or non-polar for the chosen solvent system. Perform TLC analysis with a range of solvent systems to find the optimal mobile phase that provides good separation (Rf value of ~0.3-0.4 for the product).
Product is adsorbing irreversibly to the silica (B1680970) gel. Consider deactivating the silica gel with a small percentage of triethylamine (B128534) in the eluent, especially if the starting amine was not fully reacted. Alternatively, switch to a different stationary phase like alumina.
Product is degrading on the silica gel. Work quickly and avoid prolonged exposure of the compound to the silica gel. If the compound is acid-sensitive, neutralize the silica gel before use.
Improper column packing. Ensure the column is packed uniformly to avoid channeling, which leads to poor separation and product loss.
Issue 2: Product is Not Crystallizing During Recrystallization
Possible Cause Troubleshooting Step
The chosen solvent or solvent system is not suitable. Select a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A solvent/anti-solvent system can also be effective.
The solution is not saturated enough. Concentrate the solution by slowly evaporating the solvent.
Presence of impurities inhibiting crystallization. The sample may require further purification by column chromatography to remove impurities that interfere with crystal lattice formation.
Cooling the solution too quickly. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote the formation of larger, purer crystals.
Solution is supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Issue 3: Multiple, Inseparable Spots on TLC
Possible Cause Troubleshooting Step
Inappropriate TLC solvent system. Experiment with different solvent systems of varying polarities. A combination of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is a good starting point.[2][3]
Co-eluting impurities. Consider using a different purification technique, such as preparative HPLC, which often provides higher resolution.
Product degradation on the TLC plate. If the compound is unstable, this may be observed. Running the TLC quickly and in a chamber saturated with the eluent can help.

Experimental Protocols

Column Chromatography

This protocol is a general guideline for the purification of functionalized pyrene (B120774) derivatives and can be adapted for this compound.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Petroleum Ether (or Hexane) and Ethyl Acetate (HPLC grade)

  • Glass column with a stopcock

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure a flat, undisturbed surface at the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica bed.

  • Elution: Start the elution with a low polarity solvent mixture (e.g., 10:1 Petroleum Ether/Ethyl Acetate).[2] Gradually increase the polarity of the eluent (e.g., to 5:1, then 2:1 Petroleum Ether/Ethyl Acetate) to elute the compounds based on their polarity.

  • Fraction Collection: Collect fractions in separate tubes.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Recrystallization

This is a general procedure that should be optimized for this compound.

Materials:

  • Partially purified this compound

  • A suitable solvent or solvent pair (e.g., ethyl acetate and ethanol[4])

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel and flask)

Methodology:

  • Dissolution: Dissolve the compound in a minimal amount of a suitable hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. The product should start to crystallize.

  • Further Cooling: Place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

The following table summarizes typical solvent systems used in the purification of functionalized pyrene derivatives, which can serve as a starting point for optimizing the purification of this compound.

Compound Type Purification Method Solvent System Reference
2-Functionalized Pyrene DerivativesColumn ChromatographyPetroleum Ether / Ethyl Acetate (10:1 to 5:1)[2]
2,7-Functionalized Pyrene DerivativesColumn ChromatographyPetroleum Ether / Ethyl Acetate (5:1 to 2:1)[2]
Pyrene-Pyridine DerivativesColumn ChromatographyEthyl Acetate / Hexane (2-3%)[3]
π-Extended Pyrene DerivativesColumn ChromatographyDichloromethane / Petroleum Ether (1:2)[4]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage Crude Crude Product (this compound + Impurities) CC Column Chromatography Crude->CC Primary Purification Recrystal Recrystallization CC->Recrystal Further Purification Purity Purity Analysis (TLC, NMR, MS) Recrystal->Purity Purity->CC If Impure Pure Pure Product Purity->Pure If Pure Storage Storage (Cool, Dark, Inert Atmosphere) Pure->Storage

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Guide Start Purification Issue Encountered LowYield Low Yield? Start->LowYield NoCrystals No Crystals? Start->NoCrystals BadSep Poor Separation on TLC? Start->BadSep CheckSolvent Optimize Solvent System (TLC) LowYield->CheckSolvent Yes ChangeSolvent Try Different Recrystallization Solvent NoCrystals->ChangeSolvent Yes OptimizeTLC Systematically Vary Eluent Polarity BadSep->OptimizeTLC Yes CheckAdsorption Change Stationary Phase or Add Triethylamine CheckSolvent->CheckAdsorption CheckDegradation Work Faster / Neutralize Silica CheckAdsorption->CheckDegradation Concentrate Concentrate Solution ChangeSolvent->Concentrate Induce Induce Crystallization (Scratch / Seed) Concentrate->Induce TryHPLC Use Preparative HPLC OptimizeTLC->TryHPLC

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Minimizing Background Fluorescence in Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing background fluorescence. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background fluorescence in cell imaging?

A1: Background fluorescence can originate from several sources, broadly categorized as:

  • Autofluorescence: Natural fluorescence from endogenous molecules within the cells or tissue.[1][2][3] Common sources include mitochondria, lysosomes, collagen, elastin, NADH, and riboflavin.[4] Fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can also induce autofluorescence by cross-linking proteins.[1][5][6]

  • Non-specific binding: This occurs when primary or secondary antibodies bind to unintended targets in the sample.[7] This can be caused by hydrophobic interactions, ionic interactions, or cross-reactivity of antibodies.[7]

  • Reagent and material issues: Problems with mounting media, immersion oil, slides, coverslips, or even contaminated buffers can contribute to background fluorescence.[8][9] Some mounting media formulations can exhibit autofluorescence.[9]

  • Photobleaching: While not a direct source of background, photobleaching is the irreversible fading of a fluorescent signal due to light exposure, which can reduce the signal-to-noise ratio and make background fluorescence more prominent.[10][11]

Troubleshooting Guides

Issue 1: High Autofluorescence

Symptoms: Unstained control samples show significant fluorescence, often with a broad emission spectrum. This can obscure the specific signal from your fluorescent probes.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high autofluorescence.

Possible Causes and Solutions:

Cause Solution
Endogenous Fluorophores Spectral Unmixing: If your microscope is equipped for it, use spectral imaging and linear unmixing to separate the autofluorescence signal from your specific probe's signal.[12][13][14]
Quenching: Treat samples with quenching agents like Sudan Black B or Eriochrome black T.[15] Note that some quenching agents may also reduce your specific signal.[5]
Photobleaching: Intentionally photobleach the autofluorescence before imaging your specific signal.[16]
Wavelength Selection: Choose fluorophores with excitation and emission wavelengths in the far-red or near-infrared spectrum to avoid the typical autofluorescence range (350-550 nm).[17][18]
Fixation-Induced Autofluorescence Optimize Fixation: Reduce fixation time to the minimum required for your sample type.[1][6] Consider using non-aldehyde fixatives like methanol (B129727) or ethanol.[5] If using formaldehyde, prepare fresh solutions as old stocks can autofluoresce.[17]
Aldehyde Blockers: After fixation with aldehydes, treat the sample with a reducing agent like sodium borohydride (B1222165) or an amino group-containing compound like glycine (B1666218) to quench autofluorescence.[3][19]
Antigen Retrieval: For formalin-fixed paraffin-embedded (FFPE) tissues, antigen retrieval methods can help reduce fixation-induced autofluorescence.[20]
Issue 2: Non-Specific Antibody Binding

Symptoms: High background staining is observed across the entire sample, not localized to the target structure. The negative control (secondary antibody only) shows significant staining.[21]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for non-specific antibody binding.

Possible Causes and Solutions:

Cause Solution
Insufficient Blocking Optimize Blocking Agent: Use a blocking solution containing normal serum from the same species as the secondary antibody was raised in (e.g., goat serum for a goat anti-mouse secondary).[7][17][22] Alternatively, use protein-based blockers like bovine serum albumin (BSA) or non-fat dry milk.[7][23]
Increase Blocking Time: Extend the incubation time for the blocking step.[21][24][25]
Inappropriate Antibody Concentration Titrate Antibodies: Perform a dilution series for both the primary and secondary antibodies to find the optimal concentration that provides a strong specific signal with low background.[24][25][26]
Cross-Reactivity of Secondary Antibody Use Pre-adsorbed Secondary Antibodies: These antibodies have been passed through a column containing serum proteins from other species to remove antibodies that cross-react.[21]
Isotype Controls: Use an isotype control antibody to ensure that the observed staining is not due to non-specific binding of the primary antibody isotype to the sample.[17]
Insufficient Washing Increase Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[24][26]
Issue 3: Endogenous Biotin or Enzyme Activity

Symptoms: High background specifically when using avidin-biotin detection systems or enzyme-based amplification (e.g., HRP, AP).

Troubleshooting Workflow:

References

Technical Support Center: Adjusting for pH Effects on N-Acryloyl-1-pyrenebutylamine Fluorescence Intensity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and adjusting for the effects of pH on the fluorescence intensity of N-Acryloyl-1-pyrenebutylamine (N-APBA).

Troubleshooting Guide

Researchers may encounter variability in the fluorescence intensity of this compound (N-APBA) due to its sensitivity to the surrounding chemical environment, particularly pH. The tertiary amine in the butylamine (B146782) linker of N-APBA can be protonated under acidic conditions, which can lead to quenching of the pyrene (B120774) fluorescence. This guide provides a systematic approach to identifying and resolving pH-related issues in your experiments.

Problem: Inconsistent or Unexpectedly Low Fluorescence Intensity

Possible Cause 1: Acidic pH of the Sample Medium

  • How to Diagnose: Measure the pH of your sample solution using a calibrated pH meter. A pH below the pKa of the butylamine group will result in significant protonation and fluorescence quenching. While the exact pKa of N-APBA is not readily published, similar aliphatic amines typically have pKa values in the range of 9-11. Therefore, fluorescence quenching is expected to become significant in neutral to acidic conditions.

  • Solution: Adjust the pH of your sample to a basic range (e.g., pH 8-10) using a suitable buffer system. Ensure the chosen buffer does not interfere with the fluorescence of N-APBA or interact with other components in your system.

Possible Cause 2: Improper Buffer Selection or Preparation

  • How to Diagnose: Review the composition and preparation of your buffer. Inaccurately prepared buffers can lead to an incorrect final pH. Some buffer components may also act as quenchers.

  • Solution: Prepare fresh buffers using high-purity reagents and calibrated equipment. Verify the final pH of the buffer solution. If quenching is suspected from the buffer itself, test the fluorescence of N-APBA in a different buffer system at the same pH.

Possible Cause 3: Localized pH Changes in the Microenvironment

  • How to Diagnose: In cellular or nanoparticle-based experiments, the local pH around the N-APBA probe may differ from the bulk solution. This is common in acidic organelles like lysosomes or at the surface of certain nanoparticles.

  • Solution: If possible, use additional pH-sensitive probes with known spectral responses to estimate the local pH. Alternatively, perform calibration curves of N-APBA fluorescence in buffers of varying pH to correlate the observed intensity with a specific pH value. For drug delivery systems, this pH sensitivity can be leveraged as a triggering mechanism.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorescence of my this compound (N-APBA) sensitive to pH?

The fluorescence of N-APBA is sensitive to pH due to the presence of a tertiary amine in the butylamine linker. In acidic environments, this amine group becomes protonated. The resulting positive charge can induce quenching of the excited state of the pyrene fluorophore through a process known as photoinduced electron transfer (PET), leading to a decrease in fluorescence intensity.

Q2: What is the optimal pH range for maximal fluorescence of N-APBA?

For maximal fluorescence intensity, it is recommended to work in a basic pH range, typically above pH 8. In this range, the butylamine group is deprotonated, minimizing fluorescence quenching. However, the optimal pH for your specific application will also depend on the stability of other components in your system.

Q3: How can I create a pH calibration curve for N-APBA?

To create a pH calibration curve, you will need to prepare a series of buffer solutions with a range of known pH values (e.g., from pH 4 to 11). Add a constant concentration of N-APBA to each buffer and measure the fluorescence intensity under identical instrument settings. Plot the fluorescence intensity as a function of pH to generate your calibration curve.

Q4: Can I use the pH-dependent fluorescence of N-APBA to my advantage?

Absolutely. The pH sensitivity of N-APBA can be utilized to design "smart" systems. For example, in drug delivery, a nanoparticle functionalized with N-APBA could be designed to exhibit increased fluorescence upon entering the acidic environment of a cancer cell, indicating drug release.[1][2]

Q5: Are there other environmental factors that can affect N-APBA fluorescence?

Yes, besides pH, other factors such as solvent polarity, temperature, and the presence of quenching agents (e.g., molecular oxygen, heavy atoms) can influence the fluorescence intensity of pyrene-based probes.[3] It is important to control these variables in your experiments to ensure reproducible results.

Quantitative Data

The following table provides a hypothetical representation of the expected pH-dependent fluorescence behavior of this compound. Actual experimental values may vary and should be determined empirically using a pH calibration curve.

pHRelative Fluorescence Intensity (%)Expected State of the Butylamine Group
4.010Predominantly Protonated
5.025Mostly Protonated
6.045Significant Protonation
7.070Partially Protonated
8.095Mostly Deprotonated
9.0100Predominantly Deprotonated
10.0100Predominantly Deprotonated
11.098Predominantly Deprotonated (potential for other effects)

Experimental Protocols

Protocol for Fluorescence pH Titration of this compound

This protocol outlines the steps to measure the fluorescence intensity of N-APBA across a range of pH values.

1. Materials:

  • This compound (N-APBA)
  • High-purity solvents (e.g., ethanol (B145695) or DMSO for stock solution)
  • A series of buffer solutions covering the desired pH range (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-10, and carbonate-bicarbonate for pH 10-11)
  • Calibrated pH meter
  • Fluorometer
  • Quartz cuvettes

2. Preparation of N-APBA Stock Solution:

  • Prepare a concentrated stock solution of N-APBA (e.g., 1 mM) in a suitable organic solvent like ethanol or DMSO. Store protected from light.

3. Preparation of Buffer Solutions:

  • Prepare a series of at least five buffer solutions with known pH values spanning your range of interest. It is recommended to use buffers with a constant ionic strength.

4. Sample Preparation for Fluorescence Measurement:

  • For each pH value, prepare a sample by adding a small aliquot of the N-APBA stock solution to the respective buffer solution in a quartz cuvette. The final concentration of N-APBA should be in the low micromolar range to avoid inner filter effects. Ensure the volume of the added stock solution is minimal (e.g., <1% of the total volume) to not significantly alter the pH of the buffer.
  • Mix the solution thoroughly.

5. Fluorescence Measurement:

  • Set the excitation wavelength of the fluorometer to a suitable value for pyrene, typically around 340 nm.
  • Record the emission spectrum from approximately 360 nm to 550 nm.
  • The fluorescence intensity can be quantified by measuring the peak height at the maximum emission wavelength (around 375-380 nm for the pyrene monomer).
  • Repeat the measurement for each pH sample, ensuring identical instrument settings (e.g., excitation and emission slit widths, PMT voltage).

6. Data Analysis:

  • Plot the measured fluorescence intensity against the corresponding pH of the buffer solutions.
  • This plot represents the pH-dependent fluorescence profile of N-APBA under your experimental conditions.

Visualizations

Troubleshooting_Workflow start Start: Inconsistent/ Low Fluorescence check_pH Measure pH of Sample Medium start->check_pH is_acidic Is pH Acidic? check_pH->is_acidic adjust_pH Adjust pH to Basic (e.g., pH 8-10) with Suitable Buffer is_acidic->adjust_pH Yes check_buffer Investigate Buffer: - Correct Preparation? - Potential Quencher? is_acidic->check_buffer No re_measure Re-measure Fluorescence adjust_pH->re_measure problem_solved Problem Solved re_measure->problem_solved prepare_new_buffer Prepare Fresh Buffer or Use Alternative Buffer System check_buffer->prepare_new_buffer check_local_pH Consider Local pH: - Cellular Organelles? - Nanoparticle Surface? check_buffer->check_local_pH Buffer OK prepare_new_buffer->re_measure use_local_probes Use Local pH Probes or Create Calibration Curve check_local_pH->use_local_probes

Caption: Troubleshooting workflow for pH effects on N-APBA fluorescence.

Signaling_Pathway cluster_acidic Acidic Conditions (e.g., pH < 7) cluster_basic Basic Conditions (e.g., pH > 8) protonated N-APBA (Protonated Amine) quenched Fluorescence Quenched (Low Intensity) protonated->quenched Photoinduced Electron Transfer (PET) deprotonated N-APBA (Deprotonated Amine) deprotonated->protonated pH Change fluorescent Strong Fluorescence (High Intensity) deprotonated->fluorescent Fluorescence Emission OH_ion OH- H_ion H+

Caption: Mechanism of pH effect on N-APBA fluorescence.

References

Validation & Comparative

A Researcher's Guide to Fluorescent Probes: N-Acryloyl-1-pyrenebutylamine, Dansyl, and Fluorescein Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern molecular and cellular biology, fluorescent probes are indispensable tools for visualizing and quantifying biological processes. Their high sensitivity and specificity allow researchers to monitor dynamic events in real-time. This guide provides a comprehensive comparison of three popular classes of fluorescent probes: N-Acryloyl-1-pyrenebutylamine, dansyl derivatives, and fluorescein-based probes. We present their photophysical properties, experimental considerations, and underlying signaling mechanisms to assist researchers, scientists, and drug development professionals in selecting the optimal probe for their specific applications.

Photophysical and Performance Characteristics

The selection of a fluorescent probe is critically dependent on its photophysical properties. The following table summarizes the key performance metrics for this compound, dansyl, and fluorescein (B123965) probes. It is important to note that the data for this compound are estimations based on the properties of the parent pyrene (B120774) molecule and its derivatives, as specific data for this compound is limited in the literature.

PropertyThis compound (Estimated)Dansyl ProbesFluorescein Probes (e.g., FITC)
Maximum Excitation (λex) ~340 nm330 - 350 nm~495 nm[1][2]
Maximum Emission (λem) Monomer: ~375-395 nm, Excimer: ~480 nm480 - 580 nm~519 nm[1][2]
Molar Absorptivity (ε) ~40,000 cm⁻¹M⁻¹ (for pyrene)3,000 - 5,000 cm⁻¹M⁻¹~75,000 cm⁻¹M⁻¹[2]
Quantum Yield (Φ) 0.1 - 0.7 (environment dependent)0.1 - 0.8 (highly environment sensitive)[3]0.3 - 0.95 (highly pH dependent)[2][4]
Fluorescence Lifetime (τ) Monomer: ~100-400 ns, Excimer: ~40-70 ns10 - 20 ns (for protein conjugates)~4 ns
Photostability Generally highModerateProne to photobleaching[2][5]
Environmental Sensitivity High (excimer formation, solvatochromism)[6][7]High (solvatochromism)[8][9]High (pH sensitivity)[10][11][12]
Primary Reactive Group AcrylamideSulfonyl chloride (Dansyl chloride)Isothiocyanate (FITC)[1][5][13][14]
Primary Target Thiols, amines (via Michael addition)Primary and secondary amines[15][16][17][18][19]Primary amines[13][14]

Signaling Pathways and Mechanisms

The utility of these fluorescent probes stems from their ability to report on their local environment or binding state through changes in their fluorescence properties.

This compound: Probing Proximity through Excimer Formation

The fluorescence of pyrene and its derivatives is highly sensitive to the proximity of other pyrene molecules. In dilute solutions or when well-separated, pyrene exhibits a characteristic monomer emission with fine vibronic structure. However, when two pyrene moieties are in close proximity (3-5 Å), an excited-state dimer, or "excimer," can form, resulting in a broad, red-shifted emission. This phenomenon can be exploited to study processes that bring pyrene-labeled molecules together, such as protein-protein interactions or polymer chain dynamics.[6][7][20] The acryloyl group allows for its incorporation into polymers or covalent attachment to biomolecules.

pyrene_excimer Pyrene_monomer Pyrene Monomer (Excited State) Pyrene_ground Pyrene Monomer (Ground State) Pyrene_monomer->Pyrene_ground Monomer Emission (~375-395 nm) Excimer Pyrene Excimer Pyrene_monomer->Excimer Association Excimer->Pyrene_ground Excimer Emission (~480 nm)

Pyrene excimer formation signaling pathway.
Dansyl Probes: Sensing Polarity through Solvatochromism

Dansyl probes are renowned for their sensitivity to the polarity of their microenvironment, a property known as solvatochromism.[8][9] In non-polar, hydrophobic environments, such as the interior of a protein or a lipid membrane, dansyl derivatives exhibit strong fluorescence with emission maxima at shorter wavelengths (blue-shifted). Conversely, in polar, aqueous environments, their fluorescence is often quenched, and the emission maximum shifts to longer wavelengths (red-shifted).[13][21] This property makes them excellent probes for studying protein conformational changes, ligand binding, and membrane dynamics.

dansyl_solvatochromism cluster_nonpolar Non-polar Environment cluster_polar Polar Environment Nonpolar High Fluorescence (Blue-shifted) Polar Low Fluorescence (Red-shifted) Dansyl Dansyl Probe Dansyl->Nonpolar Hydrophobic Interaction Dansyl->Polar Aqueous Exposure fluorescein_ph Dianion Dianion (High pH) Highly Fluorescent Monoanion Monoanion (Neutral pH) Less Fluorescent Dianion->Monoanion + H⁺ Monoanion->Dianion - H⁺ Neutral Neutral (Low pH) Non-fluorescent Monoanion->Neutral + H⁺ Neutral->Monoanion - H⁺

References

A Comparative Guide to Pyrene-Based Fluorescent Probes for the Detection of Specific Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of pyrene-based fluorescent sensors for the detection of heavy metal ions. While focusing on the potential of N-Acryloyl-1-pyrenebutylamine, this document extends its scope to include well-documented pyrene (B120774) derivatives due to the limited specific data on the former. This guide offers a comprehensive overview of performance, experimental protocols, and underlying detection mechanisms.

The detection of heavy metal ions is crucial in environmental monitoring, food safety, and biomedical research due to their potential toxicity.[1][2] Fluorescent chemosensors are powerful tools for this purpose, offering high sensitivity, selectivity, and real-time detection capabilities.[1][3][4] Among these, pyrene-based probes have garnered significant attention due to their unique photophysical properties, including a long fluorescence lifetime, high quantum yield, and the ability to form excimers.[5][6]

This compound is an alkyl acrylamide-functionalized pyrene compound, identified primarily as a fluorescent tag for polymer chemistry.[7][8] While its specific application in metal ion detection is not extensively documented in publicly available literature, its pyrene core suggests potential as a fluorescent sensor. This guide will, therefore, discuss the validation of pyrene-based sensors in general, using specific examples from the literature to illustrate the principles and performance metrics that would be relevant for assessing this compound or similar compounds.

Signaling Pathways of Pyrene-Based Metal Ion Sensors

Pyrene-based fluorescent sensors operate through various mechanisms upon binding to a metal ion. These mechanisms lead to a detectable change in the fluorescence signal, such as quenching ("turn-off"), enhancement ("turn-on"), or a shift in the emission wavelength (ratiometric sensing).[5] Common signaling pathways include:

  • Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the sensor's receptor unit restricts intramolecular vibrations or rotations, leading to an increase in fluorescence intensity.

  • Photoinduced Electron Transfer (PET): In the free sensor, a nearby electron-donating group quenches the pyrene fluorescence. Upon metal ion binding, the electron-donating ability of this group is suppressed, restoring fluorescence.

  • Excimer Formation/Dissociation: Pyrene is well-known for its ability to form excimers (excited-state dimers) that emit at a longer wavelength (around 480 nm) than the monomer (around 378-395 nm).[9] The binding of a metal ion can induce the formation or disruption of these excimers, leading to a ratiometric change in the fluorescence signal.[9]

cluster_0 Signaling Pathways cluster_1 Detection Mechanisms Pyrene_Fluorophore Pyrene Fluorophore Binding_Event Chelation/ Binding Pyrene_Fluorophore->Binding_Event Metal_Ion Metal Ion (e.g., Cu²⁺, Fe³⁺) Metal_Ion->Binding_Event CHEF CHEF Binding_Event->CHEF PET PET Binding_Event->PET Excimer Excimer Formation/ Dissociation Binding_Event->Excimer Fluorescence_Change Change in Fluorescence Signal CHEF->Fluorescence_Change PET->Fluorescence_Change Excimer->Fluorescence_Change Detection Metal Ion Detection Fluorescence_Change->Detection cluster_0 Experimental Workflow Start Start Prep_Probe Prepare Probe Stock Solution Start->Prep_Probe Prep_Ions Prepare Metal Ion Stock Solutions Start->Prep_Ions Dilute Prepare Working Solutions Prep_Probe->Dilute Prep_Ions->Dilute Mix Mix Probe and Metal Ion Solutions Dilute->Mix Incubate Incubate Mix->Incubate Measure Measure Fluorescence Spectrum Incubate->Measure Analyze Analyze Data (Selectivity, LOD) Measure->Analyze End End Analyze->End

References

comparative analysis of pyrene-labeled copolymer synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthesis Methods for Pyrene-Labeled Copolymers

For researchers, scientists, and drug development professionals, the selection of an appropriate synthesis method for pyrene-labeled copolymers is critical for achieving desired material properties and performance. This guide provides an objective comparison of four primary synthesis methods: free-radical polymerization, atom transfer radical polymerization (ATRP), reversible addition-fragmentation chain-transfer (RAFT) polymerization, and post-polymerization modification. The performance of each method is evaluated based on key parameters such as control over molecular weight, polydispersity, and pyrene (B120774) incorporation, supported by experimental data from scientific literature.

Data Presentation

The following table summarizes the quantitative data associated with each synthesis method, offering a clear comparison of their respective outcomes.

Synthesis MethodControl over Molecular Weight & ArchitecturePolydispersity Index (PDI or Đ)Pyrene IncorporationKey AdvantagesKey Disadvantages
Free-Radical Polymerization Poor to moderateTypically broad (> 1.5)[1]Can result in a "blocky" microstructure[2][3]Simple, cost-effective, wide monomer scopeLack of control over polymer characteristics, side reactions
Atom Transfer Radical Polymerization (ATRP) Good to excellentTypically narrow (1.1 - 1.5)[4][5]Precise placement at chain ends using a pyrene-initiator[3][4]Well-defined polymers, complex architectures possibleMetal catalyst contamination, requires stringent conditions[6][7]
RAFT Polymerization Good to excellentTypically narrow (< 1.25)[2]Controlled incorporation as end-groups or along the chainMetal-free, tolerant to various functional groups and solvents[6][7][8]Requires synthesis of a specific RAFT agent, potential for side reactions
Post-Polymerization Modification Dependent on the initial polymerization methodDependent on the initial polymerization methodCan lead to a random distribution of pyrene labels[2][3]Versatile, allows for labeling of pre-existing polymersCan be challenging to achieve complete and specific modification[9]

Experimental Protocols

Detailed methodologies for the key synthesis and characterization experiments are provided below.

Free-Radical Copolymerization of a Pyrene-Containing Monomer

This protocol describes the direct copolymerization of a standard monomer with a pyrene-labeled monomer.

Materials:

  • Monomer (e.g., N-isopropylacrylamide)

  • Pyrene-labeled monomer (e.g., N-[4-(1-pyrenyl)butylacrylamide])

  • Initiator (e.g., N,N'-azobis-isobutyronitrile, AIBN)

  • Solvent (e.g., Tetrahydrofuran, THF)

  • Precipitation solvent (e.g., methanol)

Procedure:

  • Dissolve the monomer and the pyrene-labeled monomer in THF in a Schlenk flask equipped with a magnetic stir bar.

  • Add the AIBN initiator to the solution.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Place the flask in an oil bath preheated to 70°C and stir for the desired reaction time (e.g., 16 hours).[10]

  • Stop the polymerization by cooling the flask in an ice bath.

  • Precipitate the copolymer by slowly adding the reaction mixture to a large excess of cold methanol.

  • Filter and wash the precipitate with fresh methanol.

  • Dry the resulting pyrene-labeled copolymer under vacuum.

Atom Transfer Radical Polymerization (ATRP) using a Pyrene-Based Initiator

This method allows for the synthesis of well-defined polymers with a pyrene moiety at one end.

Materials:

  • Pyrene-based initiator (e.g., synthesized from 1-aminopyrene (B158619) and 2-bromoisobutyryl bromide)[4][5]

  • Monomer (e.g., styrene, methyl methacrylate)

  • Catalyst (e.g., Copper(I) bromide, CuBr)

  • Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA)[4]

  • Solvent (e.g., anisole, THF)

  • Inhibitor remover (e.g., basic alumina (B75360) column)

  • Precipitation solvent (e.g., methanol)

Procedure:

  • Purify the monomer by passing it through a basic alumina column to remove the inhibitor.

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the pyrene-based initiator, CuBr, and a magnetic stir bar.

  • Add the degassed solvent and the ligand via syringe.

  • Stir the mixture until a homogeneous catalyst complex is formed.

  • Add the purified and degassed monomer to the reaction mixture.

  • Place the tube in a thermostated oil bath at the desired temperature (e.g., 90°C) and stir.

  • After the desired polymerization time, stop the reaction by cooling and exposing the mixture to air.

  • Dilute the mixture with THF and pass it through a neutral alumina column to remove the copper catalyst.

  • Precipitate the polymer in cold methanol, filter, and dry under vacuum.[4]

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

This protocol utilizes a pyrene-functionalized RAFT agent to mediate the polymerization.

Materials:

  • Monomer (e.g., methyl methacrylate)

  • Pyrene-functionalized RAFT agent (e.g., pyrenylmethyl benzodithioate)

  • Initiator (e.g., AIBN)

  • Solvent (e.g., Dimethylformamide, DMF)

  • Precipitation solvent (e.g., methanol/water mixture)

Procedure:

  • In a reaction vessel, dissolve the monomer, pyrene-functionalized RAFT agent, and AIBN in DMF.[2]

  • Degas the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

  • Immerse the vessel in a preheated oil bath at the desired temperature (e.g., 75°C) and stir.[2]

  • Monitor the polymerization progress by taking samples at different time intervals for analysis (e.g., by NMR for conversion and GPC for molecular weight).

  • Quench the polymerization by rapid cooling and exposure to air.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent like a methanol/water mixture.

  • Collect the polymer by filtration and dry it under vacuum.

Post-Polymerization Modification

This method involves the chemical attachment of a pyrene group to a pre-synthesized reactive copolymer.

Materials:

  • Precursor copolymer with reactive groups (e.g., poly(N-isopropylacrylamide-co-N-acryloxysuccinimide))[2][3]

  • Pyrene-containing amine (e.g., 1-pyrenebutylamine (B13852) hydrochloride)[2][3]

  • Solvent (e.g., DMF)

  • Base (e.g., triethylamine)

  • Dialysis membrane

Procedure:

  • Dissolve the precursor copolymer in DMF in a round-bottom flask.

  • Add the pyrene-containing amine and triethylamine (B128534) to the polymer solution.

  • Stir the reaction mixture at room temperature for an extended period (e.g., 48 hours) in the dark to prevent photodegradation of pyrene.

  • Purify the pyrene-labeled copolymer by dialysis against a suitable solvent (e.g., DMF, followed by deionized water) to remove unreacted pyrene and other small molecules.

  • Isolate the final product by freeze-drying (lyophilization).

Mandatory Visualization

The following diagrams illustrate the workflows for each of the described synthesis methods.

Free_Radical_Polymerization Monomer Monomer Reaction Polymerization (e.g., 70°C) Monomer->Reaction PyMonomer Pyrene-Monomer PyMonomer->Reaction Initiator Initiator (e.g., AIBN) Initiator->Reaction Solvent Solvent Solvent->Reaction PyCop Pyrene-Labeled Copolymer Reaction->PyCop

Caption: Workflow for Free-Radical Polymerization.

ATRP_Synthesis PyInitiator Pyrene-Initiator Reaction ATRP (e.g., 90°C) PyInitiator->Reaction Monomer Monomer Monomer->Reaction Catalyst Catalyst (e.g., CuBr) Catalyst->Reaction Ligand Ligand (e.g., PMDETA) Ligand->Reaction PyPolymer Pyrene-End-Labeled Polymer Reaction->PyPolymer

Caption: Workflow for ATRP Synthesis.

RAFT_Polymerization Monomer Monomer Reaction RAFT Polymerization (e.g., 75°C) Monomer->Reaction PyRAFT Pyrene-RAFT Agent PyRAFT->Reaction Initiator Initiator (e.g., AIBN) Initiator->Reaction Solvent Solvent Solvent->Reaction PyPolymer Pyrene-Terminated Polymer Reaction->PyPolymer

Caption: Workflow for RAFT Polymerization.

Post_Polymerization_Modification Precursor Precursor Polymer (with reactive groups) Reaction Coupling Reaction (Room Temp) Precursor->Reaction PyAmine Pyrene-Amine PyAmine->Reaction Solvent Solvent Solvent->Reaction Base Base Base->Reaction PyCop Pyrene-Labeled Copolymer Reaction->PyCop

Caption: Workflow for Post-Polymerization Modification.

References

A Comparative Guide to the Quantum Yield of N-Acryloyl-1-pyrenebutylamine and Alternative Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent probe is a critical step in ensuring the sensitivity and accuracy of experimental assays. A key parameter in this selection is the fluorescence quantum yield (Φ), which quantifies the efficiency of the fluorescence process. This guide provides an objective comparison of the photophysical properties of N-Acryloyl-1-pyrenebutylamine and other common fluorescent probes, supported by established experimental data and detailed methodologies for quantum yield determination.

Comparative Analysis of Fluorescence Quantum Yields

Below is a table summarizing the fluorescence quantum yields of this compound (representative value) and other commonly used fluorescent probes in various solvent environments.

FluorophoreSolventExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (Φ)Reference Standard (Φ_ref)
This compound (representative) Cyclohexane (B81311)~340~375, ~395~0.4Quinine Sulfate (0.55)
Fluorescein0.1 M NaOH4905200.95Quinine Sulfate (0.55)
Rhodamine BEthanol5545800.65Quinine Sulfate (0.55)
Coumarin 1Ethanol3734500.73Quinine Sulfate (0.55)
AnthraceneCyclohexane3564040.27Quinine Sulfate (0.55)

Note: The quantum yield of fluorescent probes can be significantly influenced by factors such as solvent polarity, pH, and temperature. The values presented here are for comparative purposes and may vary under different experimental conditions.

Experimental Protocols for Quantum Yield Determination

The determination of fluorescence quantum yield is a precise process that requires careful experimental execution. The most common method is the relative quantum yield determination, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Relative Quantum Yield Determination Protocol

This method relies on the principle that if a standard and a sample have the same absorbance at the same excitation wavelength under identical conditions, they absorb the same number of photons. The unknown quantum yield can then be calculated by comparing its integrated fluorescence intensity to that of the standard.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent of spectroscopic grade

  • Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.55)

  • This compound solution

Procedure:

  • Prepare a series of dilute solutions of both the standard and the this compound sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

  • Calculate the slope (gradient) of the resulting linear plots for both the standard (Grad_ST) and the sample (Grad_X).

  • Calculate the quantum yield of the sample (Φ_X) using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients of the plots for the sample and standard, respectively.

    • η_X and η_ST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

Mandatory Visualizations

To further clarify the experimental process and the logic of data validation, the following diagrams are provided.

experimental_workflow prep Prepare Dilute Solutions (Sample & Standard) abs Measure Absorbance (UV-Vis) prep->abs fluor Measure Fluorescence (Spectrofluorometer) prep->fluor plot Plot Intensity vs. Absorbance abs->plot integrate Integrate Emission Spectra fluor->integrate integrate->plot calc Calculate Quantum Yield plot->calc

Caption: Experimental workflow for relative quantum yield determination.

data_validation linearity Linearity of Intensity vs. Absorbance Plot valid_qy Validated Quantum Yield linearity->valid_qy reproducibility Reproducibility of Measurements reproducibility->valid_qy standard Accuracy of Standard's Quantum Yield standard->valid_qy

Caption: Logical relationship for data validation in quantum yield determination.

Assessing the Cross-Reactivity of N-Acryloyl-1-pyrenebutylamine (PBA) Based Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Acryloyl-1-pyrenebutylamine (PBA) based probes with alternative protein labeling reagents, focusing on the critical aspect of cross-reactivity. Understanding the selectivity of a chemical probe is paramount for the accurate interpretation of experimental results and the successful development of targeted therapeutics. This document summarizes available data, details experimental protocols for assessing cross-reactivity, and offers visualizations of key workflows to aid in the selection and application of these valuable research tools.

Introduction to this compound (PBA) Based Probes

Comparison of PBA-Based Probes with Alternative Covalent Probes

The selection of a covalent probe depends on the specific research question, the target protein's characteristics, and the experimental system. Here, we compare PBA-based probes, representing N-substituted acrylamides, with other commonly used cysteine-reactive probes.

Probe ClassReactive GroupMechanismReported SelectivityAdvantagesDisadvantages
N-Substituted Acrylamides (e.g., PBA) Acrylamide (B121943)Michael AdditionGenerally good for reactive cysteines, but can be influenced by the N-substituent. Cross-reactivity with other nucleophiles (e.g., lysine) is possible under certain conditions.Tunable reactivity based on the substituent; relatively stable.Potential for off-target reactions; limited data on proteome-wide selectivity for PBA itself.
Maleimides MaleimideMichael AdditionHighly reactive towards thiols, but can also react with other nucleophiles. The thio-succinimide adduct can be reversible.Fast reaction kinetics.Potential for reversibility and thiol exchange reactions, leading to signal loss or artifacts.[1][2]
Iodoacetamides Iodoacetamide (B48618)Nucleophilic SubstitutionGenerally reactive towards cysteines, but can also modify other residues like histidine and lysine.Forms a stable thioether bond.Generally less selective than acrylamides and maleimides.
Vinyl Sulfones Vinyl SulfoneMichael AdditionGood reactivity and selectivity for cysteines.Forms a stable covalent bond.Can be less reactive than maleimides.

Experimental Protocols for Assessing Cross-Reactivity

Accurate assessment of a probe's cross-reactivity is essential. The following are detailed protocols for commonly employed methods.

Competitive Activity-Based Protein Profiling (ABPP) with In-Gel Fluorescence Scanning

This method assesses the selectivity of a probe by competing its binding against a well-characterized, broad-spectrum probe. A decrease in fluorescence from the broad-spectrum probe indicates that the test probe has bound to the same site.

Materials:

  • Cell lysate or purified protein fraction

  • This compound (PBA) probe

  • Broad-spectrum cysteine-reactive fluorescent probe (e.g., a fluorescently tagged iodoacetamide or maleimide)

  • SDS-PAGE gels

  • Fluorescence gel scanner

  • Appropriate buffers and reagents

Protocol:

  • Lysate Preparation: Prepare a cell lysate in a non-reducing lysis buffer. Determine the protein concentration using a standard assay (e.g., BCA).

  • Competitive Labeling:

    • In separate microcentrifuge tubes, pre-incubate a fixed amount of protein lysate (e.g., 50 µg) with varying concentrations of the PBA probe (e.g., 0.1 µM to 50 µM) for 30 minutes at 37°C.

    • Include a DMSO vehicle control.

  • Broad-Spectrum Probe Labeling: Add a fixed, low concentration (e.g., 1 µM) of the broad-spectrum fluorescent probe to each reaction and incubate for another 30 minutes at 37°C.

  • SDS-PAGE: Quench the reactions by adding 4x SDS-PAGE loading buffer. Separate the labeled proteins by SDS-PAGE.

  • In-Gel Fluorescence Scanning: Visualize the fluorescently labeled proteins using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the broad-spectrum probe.[3]

  • Analysis: A dose-dependent decrease in the fluorescence intensity of bands in the PBA-treated lanes compared to the DMSO control indicates that the PBA probe is binding to those specific proteins.

Mass Spectrometry-Based Proteomic Profiling

This powerful technique provides a comprehensive, unbiased view of the proteins that are covalently modified by a probe.

Materials:

  • Cell lysate

  • This compound (PBA) probe with a clickable handle (e.g., an alkyne or azide) for enrichment

  • Biotin-azide or biotin-alkyne for click chemistry

  • Streptavidin beads

  • Trypsin

  • LC-MS/MS instrumentation and software

Protocol:

  • Probe Labeling in Lysate: Incubate the cell lysate with the clickable PBA probe at a designated concentration for a specific time.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach biotin (B1667282) to the probe-labeled proteins.

  • Enrichment: Use streptavidin beads to enrich the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Digest the enriched proteins into peptides using trypsin while they are still bound to the beads.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins and the specific sites of modification.

  • Data Analysis: Use proteomic software to search the MS/MS data against a protein database to identify the proteins and peptides. The presence of a peptide with a mass shift corresponding to the PBA probe modification confirms it as a target.

Visualizing Experimental Workflows and Signaling Pathways

Clear visualization of experimental designs and biological pathways is crucial for understanding and communicating complex scientific concepts.

Experimental_Workflow_Competitive_ABPP cluster_sample_prep Sample Preparation cluster_labeling Competitive Labeling cluster_analysis Analysis Lysate Cell Lysate PBA_Incubation Incubate with PBA Probe Lysate->PBA_Incubation Add varying [PBA] Broad_Spectrum_Incubation Incubate with Broad- Spectrum Probe PBA_Incubation->Broad_Spectrum_Incubation Add fixed [Broad-Spectrum Probe] SDS_PAGE SDS-PAGE Broad_Spectrum_Incubation->SDS_PAGE Gel_Scan In-Gel Fluorescence Scanning SDS_PAGE->Gel_Scan Data_Analysis Data Analysis Gel_Scan->Data_Analysis

Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).

Experimental_Workflow_MS_Proteomics cluster_labeling_enrichment Labeling & Enrichment cluster_digestion_analysis Digestion & Analysis Lysate Cell Lysate PBA_Labeling Label with Clickable PBA Probe Lysate->PBA_Labeling Click_Chemistry Click Chemistry (add Biotin) PBA_Labeling->Click_Chemistry Enrichment Streptavidin Enrichment Click_Chemistry->Enrichment Digestion On-Bead Trypsin Digestion Enrichment->Digestion LC_MS LC-MS/MS Digestion->LC_MS Data_Analysis Proteomic Data Analysis LC_MS->Data_Analysis

Caption: Workflow for Mass Spectrometry-Based Proteomic Profiling.

Conclusion and Future Directions

This compound (PBA) based probes are valuable tools for fluorescently labeling proteins. However, a thorough understanding of their cross-reactivity is essential for their effective use. While direct, comprehensive proteome-wide selectivity data for PBA is currently limited in the public domain, the experimental protocols outlined in this guide provide a robust framework for researchers to assess the selectivity of PBA and other covalent probes in their own systems.

Future studies should focus on systematic, comparative proteomic profiling of PBA and other N-substituted acrylamide probes to generate a public repository of their target and off-target profiles. This will greatly aid the scientific community in making informed decisions about probe selection and in the interpretation of their experimental data, ultimately accelerating progress in chemical biology and drug discovery.

References

Confirming Covalent Labeling with N-Acryloyl-1-pyrenebutylamine: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for confirming protein labeling with the covalent probe N-Acryloyl-1-pyrenebutylamine (PBA). It details the underlying principles, compares PBA's acrylamide (B121943) warhead to alternative reactive groups, and provides the experimental framework necessary for robust validation of covalent modification.

Introduction to Covalent Labeling and Mass Spectrometry

Covalent labeling is a powerful technique in chemical biology and drug discovery used to identify and characterize protein-ligand interactions, map binding sites, and develop targeted covalent inhibitors. This compound (PBA) is a fluorescent probe featuring an acrylamide electrophile, or "warhead," which can form a permanent covalent bond with nucleophilic amino acid residues on a target protein.

Mass spectrometry (MS) is the definitive analytical method for confirming this covalent adduction. It offers unparalleled precision in detecting the mass change that occurs when a probe like PBA binds to its target protein. Two primary MS-based workflows are employed for this purpose: intact protein analysis and peptide mapping .

Comparison of Mass Spectrometry Workflows

FeatureIntact Protein Analysis (Top-Down)Peptide Mapping (Bottom-Up)
Principle Measures the mass of the entire, unmodified protein versus the protein labeled with the covalent probe.The labeled protein is enzymatically digested into smaller peptides, which are then analyzed.
Primary Data A mass shift in the deconvoluted spectrum corresponding to the molecular weight of the bound probe (PBA MW: 327.42 Da).[1]Identification of a specific peptide with a mass increase corresponding to the probe's molecular weight.
Key Advantages - Rapid confirmation of covalent binding.- Determines stoichiometry (number of bound molecules).- High-throughput screening of multiple compounds.[1]- Pinpoints the exact amino acid residue of modification.- Provides site occupancy information.- Suitable for large proteins and complex mixtures.[1]
Limitations - Does not identify the specific site of modification.- Can be challenging for very large proteins (>50 kDa).- More time-consuming and complex workflow.- Requires high sequence coverage for confident site identification.
Typical Use Case Initial hit validation and screening campaigns.Detailed mechanistic studies and binding site identification.

The Acrylamide Warhead: PBA vs. Alternatives

The reactivity and selectivity of a covalent probe are dictated by its electrophilic warhead. PBA utilizes an acrylamide group, a Michael acceptor that preferentially reacts with the thiol group of cysteine residues.[2] The choice of warhead is critical for balancing labeling efficiency with off-target effects.

Here is a comparison of common covalent warheads:

Warhead ClassTypical TargetGeneral ReactivityKey Considerations
Acrylamides CysteineModerateWidely used in FDA-approved drugs (e.g., Ibrutinib). Reactivity can be tuned with substituents. Considered a good balance of reactivity and selectivity.[3]
Chloroacetamides CysteineHighGenerally more reactive than acrylamides, which can lead to lower selectivity and potential for off-target labeling.[4][5]
Vinyl Sulfones Cysteine, Lysine (B10760008)HighOften more reactive than acrylamides.[6] Can exhibit selectivity towards lysine in some contexts, offering an alternative to cysteine-targeting probes.[6]
α-chlorofluoroacetamide (CFA) CysteineTunableA newer class of electrophile designed to offer tunable reactivity and potentially improved selectivity profiles.[7]

Quantitative Comparison of Covalent Inhibitor Kinetics:

Inhibitor (Warhead)Target Kinasekinact/KI (M-1s-1)
Ibrutinib (Acrylamide)BTK3.7 x 104
Acalabrutinib (Butynamide)BTK9.7 x 105
Spebrutinib (Acrylamide)BTK2.1 x 105
FIIN-1 (Acrylamide)FGFR11.8 x 103

Note: Data compiled from multiple sources for illustrative purposes. Direct comparison requires identical experimental conditions.

Experimental Protocols

Confirming covalent labeling via mass spectrometry involves a multi-step workflow. The following provides a generalized protocol that can be adapted for labeling with PBA.

Covalent Labeling of Target Protein
  • Buffer Preparation : Prepare a buffer solution (e.g., 10 mM MOPS, pH 7.4 or PBS) for the protein of interest. Crucially, avoid buffers containing nucleophilic groups like Tris , as they can react with the covalent probe.[8][9]

  • Reagent Preparation : Prepare a stock solution of this compound in an appropriate solvent like DMSO.

  • Incubation : Mix the target protein (e.g., 2-10 µM) with the PBA probe (e.g., 20-200 µM). Incubation time and temperature will vary depending on the protein and the probe's reactivity. A typical starting point is incubation for 1 to 24 hours at 4°C or room temperature.[4]

  • Quenching (Optional) : For highly reactive probes or time-course experiments, the reaction can be stopped by adding a quenching reagent containing a free thiol, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, to consume excess PBA.

Sample Preparation for Mass Spectrometry

For Intact Protein Analysis:

  • Desalting : The labeled protein sample must be desalted prior to MS analysis. This is typically done using solid-phase extraction (e.g., a C4 ZipTip) or rapid reverse-phase HPLC.

  • Analysis : Analyze the sample via direct infusion or liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

For Peptide Mapping Analysis:

  • Denaturation : Denature the labeled protein using 8M urea (B33335) or by heating.

  • Reduction : Reduce disulfide bonds by adding a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Avoid DTT if the labeling reaction was not quenched , as it can potentially reverse some modifications.[9]

  • Alkylation : Alkylate the now-free cysteine residues by adding an alkylating agent such as iodoacetamide (B48618) (IAA) or chloroacetamide. This step is critical to prevent disulfide bonds from reforming and to avoid potential "label scrambling," where the covalent probe might migrate to a free cysteine.[8][10]

  • Digestion : Dilute the denatured, reduced, and alkylated protein solution to reduce the urea concentration (typically to <1M). Add a protease, such as trypsin, and incubate overnight (or for a shorter duration with specialized protocols) to digest the protein into peptides.[1]

  • Sample Cleanup : Acidify the peptide digest (e.g., with formic acid) and desalt it using a C18 solid-phase extraction column (e.g., a C18 ZipTip).

LC-MS/MS Analysis and Data Processing
  • LC Separation : Separate the peptides using reverse-phase liquid chromatography with a C18 column, applying a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).[8]

  • MS and MS/MS Acquisition : Analyze the eluting peptides on a mass spectrometer set to perform data-dependent acquisition. The instrument will acquire a full MS scan to measure the mass-to-charge ratio (m/z) of the intact peptides, followed by MS/MS scans where selected peptides are fragmented to reveal their amino acid sequence.[8]

  • Data Analysis : Use a database search algorithm (e.g., Mascot, Sequest, MaxQuant) to analyze the MS/MS spectra.

    • Database : Search against a protein database containing the sequence of the target protein.

    • Variable Modifications : Specify the mass of the PBA adduct (+327.42 Da) as a variable modification on potential target residues (primarily cysteine). Also include the mass of the alkylating agent (e.g., +57.02 Da for iodoacetamide on cysteine) as a variable modification.[8]

    • Confirmation : A successful identification will show a peptide spectrum matching a sequence from the target protein, with a mass shift on a specific cysteine residue that corresponds exactly to the mass of PBA.

Mandatory Visualizations

Experimental Workflow

Covalent_Labeling_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_top_down Intact Protein (Top-Down) cluster_bottom_up Peptide Mapping (Bottom-Up) Protein Target Protein Mix Incubate (Protein + PBA) Protein->Mix PBA PBA Probe PBA->Mix Desalt_TD Desalting Mix->Desalt_TD Digest Reduction, Alkylation & Digestion Mix->Digest MS_TD LC-MS Analysis Desalt_TD->MS_TD Result_TD Confirm Mass Shift (+327.42 Da) MS_TD->Result_TD Desalt_BU Desalting (C18) Digest->Desalt_BU MS_BU LC-MS/MS Analysis Desalt_BU->MS_BU Result_BU Identify Modified Peptide & Site of Labeling MS_BU->Result_BU

Caption: Workflow for confirming covalent labeling via mass spectrometry.

Example Signaling Pathway: Covalent Inhibition of BTK

Many covalent inhibitors target protein kinases to block downstream signaling. Bruton's tyrosine kinase (BTK) is a key enzyme in B-cell receptor signaling, and its inhibition by covalent drugs like Ibrutinib (which uses an acrylamide warhead) is a successful cancer therapy strategy.[3][8][11]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates NFkB NF-κB Pathway PLCG2->NFkB activates Cell B-Cell Proliferation & Survival NFkB->Cell Inhibitor Acrylamide Inhibitor (e.g., PBA-like drug) Inhibitor->BTK covalently binds & inhibits

References

A Comparative Guide: Direct Copolymerization vs. Post-Modification for Pyrene Labeling of Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the fluorescent labeling of polymers is a critical tool for tracking and understanding macromolecular behavior in various biological and material science applications. Pyrene (B120774), with its unique photophysical properties including long fluorescence lifetime and sensitivity to its microenvironment, is a particularly valuable fluorescent probe. The incorporation of pyrene into a polymer backbone can be achieved through two primary strategies: direct copolymerization of a pyrene-containing monomer or post-polymerization modification of a pre-synthesized polymer.

This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most suitable approach for a given research application.

At a Glance: Key Differences and Considerations

FeatureDirect CopolymerizationPost-Polymerization Modification
Control over Labeling Precise control over the incorporation and distribution of pyrene units by adjusting monomer feed ratios.[1][2]Labeling efficiency can be high but may be limited by the accessibility of reactive sites on the polymer.
Polymer Architecture Well-defined architectures (e.g., block, gradient copolymers) with narrow molecular weight distributions are achievable with controlled polymerization techniques like RAFT.[1][2]The architecture of the final labeled polymer is dictated by the starting polymer. The modification process can sometimes lead to side reactions or incomplete conversion.
Versatility Requires the synthesis of a specific pyrene-containing monomer, which may not be commercially available.A wide variety of pre-synthesized polymers with suitable functional groups can be modified, offering greater flexibility.
Reaction Conditions Polymerization conditions must be compatible with the pyrene monomer.Modification reactions are typically performed under mild conditions, preserving the integrity of the polymer backbone.
Characterization The composition of the copolymer can be readily determined using techniques like NMR and UV-Vis spectroscopy.[1]Requires careful purification to remove unreacted pyrene labels and subsequent characterization to confirm the degree of labeling.
Photophysical Properties The regular incorporation of pyrene can lead to predictable and controllable photophysical properties, such as excimer formation.[3]The distribution of pyrene labels can be more random, potentially leading to broader variations in photophysical behavior.[4]

Experimental Workflows and Signaling Pathways

To visualize the distinct processes of direct copolymerization and post-polymerization modification, the following diagrams illustrate the typical experimental workflows.

G cluster_direct Direct Copolymerization Workflow Monomer Pyrene-containing Monomer Synthesis Polymerization RAFT Polymerization Monomer->Polymerization CoMonomer Co-monomer CoMonomer->Polymerization RAFT_Agent RAFT Agent RAFT_Agent->Polymerization Initiator Initiator Initiator->Polymerization Purification_D Purification Polymerization->Purification_D Characterization_D Characterization (NMR, GPC, UV-Vis) Purification_D->Characterization_D Labeled_Polymer_D Pyrene-Labeled Polymer Characterization_D->Labeled_Polymer_D

Direct Copolymerization Workflow

G cluster_post Post-Polymerization Modification Workflow Precursor_Polymer Precursor Polymer (with reactive groups) Coupling Coupling Reaction (e.g., Thiol-ene 'click') Precursor_Polymer->Coupling Pyrene_Label Pyrene Label (with complementary reactive group) Pyrene_Label->Coupling Purification_P Purification Coupling->Purification_P Characterization_P Characterization (NMR, GPC, UV-Vis) Purification_P->Characterization_P Labeled_Polymer_P Pyrene-Labeled Polymer Characterization_P->Labeled_Polymer_P

Post-Modification Labeling Workflow

Detailed Experimental Protocols

The following are representative experimental protocols for each labeling strategy.

Direct Copolymerization: RAFT Polymerization of 1-Pyrenylmethyl Methacrylate (B99206) (PyMMA)

This protocol describes the synthesis of a random copolymer of PyMMA and methyl methacrylate (MMA) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1][2]

Materials:

  • 1-Pyrenylmethyl methacrylate (PyMMA)

  • Methyl methacrylate (MMA), inhibitor removed

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as RAFT agent

  • Anhydrous N,N-dimethylformamide (DMF)

  • Argon gas

  • Methanol (for precipitation)

Procedure:

  • In a Schlenk flask, dissolve PyMMA (e.g., 0.1 g, 0.3 mmol), MMA (e.g., 0.9 g, 9 mmol), CPADB (e.g., 8.4 mg, 0.03 mmol), and AIBN (e.g., 1.6 mg, 0.01 mmol) in anhydrous DMF (5 mL).

  • The reaction mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • The flask is then backfilled with argon and placed in a preheated oil bath at 70°C.

  • The polymerization is allowed to proceed for a specified time (e.g., 12-24 hours).

  • To quench the reaction, the flask is immersed in an ice bath and exposed to air.

  • The polymer is isolated by precipitation into a large excess of cold methanol.

  • The precipitated polymer is collected by filtration, redissolved in a minimal amount of THF, and re-precipitated into cold methanol. This process is repeated three times to ensure the removal of unreacted monomers and initiator.

  • The final product is dried under vacuum at 40°C overnight.

  • The polymer is characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by ¹H NMR and UV-Vis spectroscopy to determine the pyrene incorporation.

Post-Polymerization Modification: Thiol-ene "Click" Reaction

This protocol details the labeling of a thiol-containing polymer with a pyrene-maleimide derivative.

Materials:

  • Thiol-functionalized polymer (e.g., synthesized by RAFT polymerization of a thiol-containing monomer or by post-polymerization modification of a suitable precursor)

  • N-(1-Pyrenylmethyl)maleimide

  • Tributylphosphine (B147548) (as catalyst)

  • Anhydrous and deoxygenated tetrahydrofuran (B95107) (THF)

  • Argon atmosphere

  • Diethyl ether (for precipitation)

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve the thiol-functionalized polymer (e.g., 100 mg, with a calculated thiol molar equivalence) in anhydrous and deoxygenated THF (5 mL).

  • In a separate flask, dissolve a slight molar excess of N-(1-pyrenylmethyl)maleimide (e.g., 1.1 equivalents relative to the thiol groups) in THF.

  • Add the N-(1-pyrenylmethyl)maleimide solution to the polymer solution via a cannula.

  • Add a catalytic amount of tributylphosphine (e.g., 0.1 equivalents relative to the thiol groups) to the reaction mixture.

  • The reaction is stirred at room temperature for 24 hours under an argon atmosphere.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) to check for the consumption of the pyrene-maleimide.

  • Upon completion, the polymer is precipitated into a large excess of cold diethyl ether.

  • The precipitate is collected by centrifugation, redissolved in THF, and re-precipitated into diethyl ether. This is repeated three times to remove unreacted pyrene-maleimide and catalyst.

  • The final pyrene-labeled polymer is dried under vacuum.

  • The degree of labeling is determined by ¹H NMR and UV-Vis spectroscopy.

Concluding Remarks

The choice between direct copolymerization and post-polymerization modification for pyrene labeling depends heavily on the specific requirements of the application. Direct copolymerization, particularly through controlled radical polymerization techniques like RAFT, offers excellent control over the polymer architecture and the precise incorporation of the pyrene label.[1][2] This method is ideal when well-defined polymer structures with specific photophysical properties are desired.

On the other hand, post-polymerization modification provides a versatile and often more straightforward approach to label a wide array of existing polymers.[4] This method is particularly advantageous when the synthesis of a custom pyrene-containing monomer is not feasible or when a variety of different polymers need to be labeled.

Ultimately, a thorough consideration of the desired polymer characteristics, available resources, and the specific research question will guide the selection of the most appropriate pyrene labeling strategy.

References

A Critical Review of N-Acryloyl-1-pyrenebutylamine: A Versatile Fluorescent Probe in Polymer Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acryloyl-1-pyrenebutylamine is a fluorescent monomer that has garnered interest in the field of polymer chemistry for the development of environmentally responsive materials and sensors. Its utility stems from the unique photophysical properties of the pyrene (B120774) moiety, which is sensitive to its local environment, and the acryloyl group, which allows for its incorporation into polymer chains. This guide provides a critical review of the applications of this compound reported in the literature, offering a comparison with alternative fluorescent probes and detailing experimental considerations.

Performance Characteristics and Comparison with Alternatives

The primary application of this compound is as a building block for fluorescent polymers. The pyrene group acts as a reporter, providing information about the polymer's conformation, aggregation state, and interactions with its surroundings. A key feature of pyrene is its ability to form an "excimer" (excited-state dimer) when two pyrene molecules are in close proximity. This results in a distinct, red-shifted emission compared to the structured "monomer" emission. The ratio of excimer to monomer fluorescence intensity (Ie/Im) is a sensitive measure of the distance between pyrene units.

PropertyThis compound (in Polymers)Alexa Fluor 488 (for Protein Labeling)Quantum Dots (e.g., Qdot 605)
Excitation Max (nm) ~345495~405
Emission Max (nm) Monomer: ~375-395; Excimer: ~480519605
Molar Extinction Coefficient (cm⁻¹M⁻¹) Not Reported (Pyrene in cyclohexane: ~45,000)~71,000~1,000,000
Quantum Yield Not Reported (Pyrene in ethanol: ~0.65)~0.92~0.7-0.9
Key Feature Environmentally sensitive monomer/excimer emissionHigh photostability and brightnessHigh photostability, broad absorption, narrow emission
Primary Application Fluorescent polymer sensorsProtein and antibody labelingIn vivo imaging, multiplexing

Comparison with Alternatives:

  • Alexa Fluor Dyes: For applications like protein labeling, Alexa Fluor dyes are generally superior in terms of brightness (high extinction coefficient and quantum yield) and photostability. The covalent labeling of proteins with this compound is possible in principle, but less common and not as well-documented as with NHS-ester or maleimide (B117702) derivatives of dyes like Alexa Fluor.

  • Quantum Dots (QDs): QDs offer exceptional photostability and the ability for multiplexed imaging due to their broad excitation and narrow, size-tunable emission spectra. While this compound is not a direct competitor for in vivo imaging, the principles of fluorescence sensing can be applied in different contexts.

The main advantage of this compound lies in its ability to be integrated into a polymer backbone, creating a material with built-in sensing capabilities. The responsiveness of the pyrene fluorescence to the polymer's environment (e.g., pH, temperature) is a key differentiator from simple fluorescent labels.

Applications in Literature: Probing Polymer Microenvironments

The predominant use of this compound is in the synthesis of "smart" or responsive polymers. By copolymerizing it with monomers like N-isopropylacrylamide (NIPAM), researchers have created polymers that undergo conformational changes in response to external stimuli, which can be monitored through changes in pyrene fluorescence.

One study detailed the synthesis of pyrene-labeled poly(N-isopropylacrylamide-co-N-acryloyl-L-valine) copolymers.[1] The researchers compared two synthetic strategies: direct copolymerization and post-modification. They found that the method of incorporation significantly affected the distribution of the pyrene labels along the polymer chain, which in turn influenced the observed monomer and excimer fluorescence.[1] This highlights the ability of this compound to act as a probe for the polymer's microstructure.[1]

These pyrene-labeled polymers exhibited sensitivity to pH and temperature, with their lower critical solution temperature (LCST) being pH-dependent.[1] The study also explored the interactions of these polymers with fluorescence quenchers, demonstrating that the accessibility of the pyrene labels to quenchers was dependent on the polymer's conformation.[1]

Experimental Protocols

While a universal, step-by-step protocol for every application of this compound is not feasible, the following provides a general methodology for its use in the synthesis of a responsive polymer, based on the literature.[1]

Synthesis of a Pyrene-Labeled Responsive Polymer

This protocol describes the free-radical copolymerization of N-isopropylacrylamide (NIPAM) with this compound to create a thermoresponsive, fluorescent polymer.

Materials:

  • N-isopropylacrylamide (NIPAM)

  • This compound

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Methanol (for precipitation)

  • Dialysis tubing (MWCO appropriate for polymer size)

Procedure:

  • Monomer and Initiator Solubilization: In a reaction vessel, dissolve NIPAM, this compound, and AIBN in 1,4-dioxane. The molar ratio of the monomers will determine the degree of pyrene labeling.

  • Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Seal the reaction vessel and place it in a preheated oil bath at the appropriate temperature for AIBN initiation (typically 60-70 °C). Allow the reaction to proceed for a set time (e.g., 24 hours).

  • Precipitation and Purification: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol.

  • Washing: Collect the precipitated polymer by filtration or centrifugation and wash it several times with the non-solvent to remove unreacted monomers and initiator.

  • Drying: Dry the polymer under vacuum to a constant weight.

  • Characterization:

    • Structure and Composition: Use ¹H NMR to confirm the incorporation of both monomers and to determine the final copolymer composition.

    • Molecular Weight: Determine the molecular weight and polydispersity of the polymer using gel permeation chromatography (GPC).

    • Fluorescence Spectroscopy: Dissolve the polymer in the desired solvent (e.g., water or buffer). Record the fluorescence emission spectrum while exciting at a wavelength appropriate for pyrene (e.g., 345 nm). The spectrum should show characteristic monomer peaks (~375-395 nm) and potentially an excimer peak (~480 nm) depending on the pyrene loading and polymer conformation.

    • Stimuli-Response Studies: To investigate the polymer's responsiveness, record fluorescence spectra under varying conditions (e.g., different temperatures or pH values) to observe changes in the monomer and excimer emission.

Visualizing Concepts

Diagram 1: Synthesis of a Pyrene-Labeled Polymer

G cluster_reactants Reactants NIPAM NIPAM Reaction Free Radical Polymerization NIPAM->Reaction PyreneAmide This compound PyreneAmide->Reaction Initiator AIBN Initiator->Reaction Solvent Dioxane Solvent->Reaction Polymer Pyrene-Labeled Polymer Reaction->Polymer

Caption: Workflow for synthesizing a pyrene-labeled responsive polymer.

Diagram 2: Principle of Pyrene Monomer-Excimer Fluorescence

G cluster_monomer Dilute Concentration / Unfolded State cluster_excimer High Concentration / Folded State Py1 Py Py2 Py Emission1 Monomer Emission (~375-395 nm) Py1->Emission1 Py3 Py Py4 Py Py3->Py4 <10 Å Emission2 Excimer Emission (~480 nm) Py3->Emission2 Py4->Emission2 Excitation1 Excitation (hv) Excitation1->Py1 Excitation2 Excitation (hv) Excitation2->Py3

Caption: Pyrene fluorescence depends on intermolecular distance.

Conclusion

This compound is a valuable tool for researchers in polymer science and materials chemistry. Its ability to be incorporated into polymer chains and report on the local environment through its unique monomer-excimer fluorescence makes it particularly well-suited for the development of "smart" materials and sensors. While it may not be the optimal choice for applications requiring extreme brightness and photostability, such as single-molecule imaging or in vivo tracking, its environmental sensitivity provides a distinct advantage in the study of polymer dynamics and interactions. Future research that quantifies the photophysical properties of the monomer itself would greatly enhance its utility and allow for more direct comparisons with other fluorescent probes.

References

Safety Operating Guide

Proper Disposal of N-Acryloyl-1-pyrenebutylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of N-Acryloyl-1-pyrenebutylamine, a fluorescent labeling agent commonly used in scientific research. Due to its chemical nature as both an acrylamide (B121943) derivative and a polycyclic aromatic hydrocarbon (PAH), specific handling and disposal protocols are required to mitigate potential hazards.

This compound is classified for research use only and is not intended for diagnostic or therapeutic applications.[1][2] The unpolymerized monomer, like other acrylamides, is a suspected carcinogen and a known neurotoxin.[3] The pyrene (B120774) component belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which are known for their potential toxicity.[4] Therefore, all forms of this compound, including stock solutions, unused product, and contaminated materials, must be treated as hazardous chemical waste.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for any purpose, including disposal, it is crucial to wear appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Gloves: Nitrile gloves are recommended. If gloves become contaminated, they should be changed immediately.

  • Eye Protection: Safety glasses or goggles should be worn to protect against splashes.

  • Lab Coat: A fully buttoned lab coat is necessary to protect from skin contact.

  • Ventilation: All handling of the compound, especially in its powdered form, should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.[5]

II. Disposal Procedures for this compound Waste

All waste containing this compound must be collected and disposed of as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.

A. Solid Waste:

  • Collection:

    • Place all solid waste, including unused or expired this compound powder, contaminated gloves, weigh boats, and bench paper, into a designated, leak-proof hazardous waste container.

    • The container must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents.[5]

  • Disposal:

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

B. Liquid Waste:

  • Collection:

    • Collect all liquid waste containing this compound, including stock solutions, reaction mixtures, and rinsing from contaminated glassware, in a designated, leak-proof, and chemically resistant container (e.g., a glass or polyethylene (B3416737) carboy).

    • The container must be clearly labeled as "Hazardous Waste: this compound" with an approximate concentration and a list of all chemical constituents.

  • Storage:

    • Keep the waste container tightly sealed and store it in a secondary containment bin in a designated waste accumulation area.

  • Disposal:

    • Contact your institution's EHS department for pickup and disposal.

C. Contaminated Labware:

  • Glassware:

    • Rinse contaminated glassware with a small amount of an appropriate solvent (e.g., acetone (B3395972) or ethanol) to remove residual this compound.

    • Collect the rinse solvent as hazardous liquid waste.

    • After initial rinsing, the glassware can be washed according to standard laboratory procedures.

  • Plasticware:

    • Disposable plasticware that has come into contact with the compound should be collected as solid hazardous waste.

III. Spill and Decontamination Procedures

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For a solid spill, carefully sweep or scoop the material into a hazardous waste container, avoiding dust generation. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or absorbent pads) and place it in a sealed hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

IV. Hazard and Disposal Summary

Hazard Classification Disposal Method Regulatory Considerations
Health Hazards Suspected Carcinogen, NeurotoxinMust be disposed of as hazardous chemical waste.
Physical Hazards Potential for hazardous polymerizationAvoid heat and incompatible materials.
Environmental Hazards Potentially harmful to aquatic lifeDo not release into the environment.

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow This compound Disposal Workflow Start Waste Generation (this compound) WasteType Determine Waste Type Start->WasteType SolidWaste Solid Waste (Unused powder, contaminated PPE, etc.) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, rinsates, etc.) WasteType->LiquidWaste Liquid CollectSolid Collect in Labeled, Leak-proof Solid Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled, Leak-proof Liquid Waste Container LiquidWaste->CollectLiquid Store Store in Designated Hazardous Waste Area CollectSolid->Store CollectLiquid->Store EHS_Pickup Arrange for EHS/ Licensed Contractor Pickup Store->EHS_Pickup

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Personal protective equipment for handling N-Acryloyl-1-pyrenebutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of N-Acryloyl-1-pyrenebutylamine (CAS 133399-57-2). Given the limited specific data for this compound, this guidance is based on the well-documented hazards of the parent compound, acrylamide, a known neurotoxin and probable human carcinogen.[1] Extreme caution is advised.

I. Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, and eye contact.

PPE CategoryEquipment SpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile recommended)Acrylamide can be absorbed through the skin.[1][2] Change gloves every two hours or immediately if contaminated.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a splash hazard.[2][3]Protects against splashes of solutions or airborne particles.
Body Protection A fully buttoned lab coat. For potential significant exposure to particles or liquids, Tyvek sleeves and/or gowns are recommended.[1][3]Prevents contamination of personal clothing and skin.
Respiratory Protection All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood.[2][4]The powder form can easily become airborne, creating an inhalation hazard.[3]

II. Operational Plan: Handling Procedures

Adherence to a strict operational protocol is essential to minimize risk.

A. Engineering Controls:

  • Chemical Fume Hood: All work with this compound, including weighing, mixing, and transferring, must be performed in a properly functioning and certified chemical fume hood.[2][4]

  • Designated Area: Establish a designated area for the storage and handling of this compound to prevent cross-contamination.[1]

B. Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and reagents. Don the required PPE as outlined in the table above.

  • Weighing (Solid Form):

    • To prevent the dispersal of dust, conduct weighing within the chemical fume hood.[3]

    • If a balance cannot be placed inside the hood, tare a sealed container, add the compound to the container inside the hood, and then seal it before moving it to the balance for weighing.[1]

  • Solution Preparation:

    • Add the solid this compound to the solvent slowly and carefully within the fume hood to avoid splashing.

    • Keep the container closed when not in use.[1]

  • Post-Handling:

    • After handling, wipe down the work area within the fume hood with a suitable decontaminant.

    • Properly remove and dispose of gloves and any other contaminated disposable PPE.

    • Wash hands thoroughly with soap and water after removing gloves.[5]

Experimental Workflow for Handling this compound

G Handling this compound Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Don PPE: Lab Coat, Gloves, Goggles prep2 Verify Fume Hood Certification & Function prep1->prep2 handle1 Weigh Solid Compound prep2->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 cleanup1 Decontaminate Work Area handle3->cleanup1 Experiment Complete cleanup2 Segregate & Label Chemical Waste cleanup1->cleanup2 cleanup3 Dispose of Contaminated PPE cleanup2->cleanup3 cleanup4 Wash Hands Thoroughly cleanup3->cleanup4

Caption: Workflow for the safe handling of this compound.

III. Disposal Plan

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.[1]

A. Waste Segregation and Collection:

  • Solid Waste: Collect unused solid this compound and any contaminated materials (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed, and puncture-resistant container.

  • Liquid Waste: Collect solutions containing this compound in a compatible, sealed, and clearly labeled waste container.

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be double-bagged, sealed, and labeled for disposal as hazardous waste.[2]

B. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Store waste containers in a designated, secure area away from incompatible materials.

C. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal of the hazardous waste.[2] Do not dispose of this chemical down the drain or in regular trash.

IV. Emergency Procedures

A. Spills:

  • Small Spill (inside a fume hood):

    • Ensure proper PPE is worn.

    • Use a spill kit to absorb the material.

    • Moisten solid spills to prevent dust generation.[5]

    • Collect all cleanup materials in a sealed container for hazardous waste disposal.

    • Decontaminate the area.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and your supervisor.

    • Contact your institution's EHS or emergency response team immediately.

B. Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[2]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

For any exposure, notify your supervisor and your institution's occupational health service as soon as possible.[2]

References

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